Product packaging for 6-Cyclopropylnicotinonitrile(Cat. No.:CAS No. 1032527-28-8)

6-Cyclopropylnicotinonitrile

Cat. No.: B1396662
CAS No.: 1032527-28-8
M. Wt: 144.17 g/mol
InChI Key: RNXKTVGIUWBEQV-UHFFFAOYSA-N
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Description

6-Cyclopropylnicotinonitrile is a solid organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . It is classified as a nitrile and appears as a white to yellow solid . This compound is part of a class of nicotinonitrile derivatives, which are recognized in scientific research for their utility as versatile building blocks in organic synthesis and medicinal chemistry . As a functionalized pyridine derivative, it serves as a key precursor for the development of more complex molecular structures. Researchers value its structure, particularly the cyclopropyl group, which is known to influence the lipophilicity and metabolic stability of molecules, making it a feature of interest in the design of bioactive agents . While specific biological activity data for this exact compound may be limited, structurally related compounds are investigated for a range of potential applications, including use as chemical intermediates and in material science . For detailed information on safety and handling, researchers should consult the Safety Data Sheet (SDS). This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1396662 6-Cyclopropylnicotinonitrile CAS No. 1032527-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclopropylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXKTVGIUWBEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711535
Record name 6-Cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032527-28-8
Record name 6-Cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Cyclopropylnicotinonitrile chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Chemical Structure and Bonding of 6-Cyclopropylnicotinonitrile

Abstract

This compound is a heterocyclic aromatic molecule that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its structure uniquely combines the electronic properties of a π-deficient pyridine ring, the functionality of a nitrile group, and the distinct stereoelectronic features of a strained cyclopropyl substituent. This guide provides a comprehensive analysis of the molecule's structure, bonding, and the scientific principles governing its synthesis and characterization. Intended for researchers, chemists, and drug development professionals, this document elucidates the causality behind its chemical behavior and highlights its potential in advanced applications.

Core Molecular Identity and Significance

The strategic combination of a pyridine nucleus with a cyclopropyl group creates a scaffold with compelling properties for molecular design. The pyridine ring, a common motif in pharmaceuticals, offers metabolic stability and hydrogen bonding capabilities. The nitrile group acts as a potent hydrogen bond acceptor and a versatile chemical handle for further derivatization.[1]

The cyclopropyl group is the most notable feature. It is not merely an alkyl substituent; its inherent high ring strain forces the C-C bond angles to an unfavorable 60°, leading to a unique electronic structure.[2] This strain confers properties more akin to a double bond, allowing it to participate in conjugation and influence the electronic landscape of the adjacent aromatic ring.[3][4][5]

Table 1: Key Identifiers for this compound

IdentifierDataSource
IUPAC Name 6-cyclopropylpyridine-3-carbonitrile[6]
CAS Number 1032527-28-8[6]
Molecular Formula C₉H₈N₂[6]
Molecular Weight 144.17 g/mol [6]
Canonical SMILES C1CC1C2=NC=C(C=C2)C#N[6]

Synthesis and Spectroscopic Validation

The construction of this compound is most efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and high-yielding approach.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable pathway from commercially available starting materials. The self-validating nature of the workflow is confirmed by the subsequent spectroscopic analysis of the purified product.

Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 6-Chloronicotinonitrile Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2 Cyclopropylboronic Acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction Base Aqueous K₂CO₃ Base->Reaction Solvent Toluene/Water Solvent->Reaction Atmosphere Inert (N₂ or Ar) Heat (e.g., 90-100°C) Atmosphere->Reaction Purification Workup & Column Chromatography Reaction->Purification Product This compound Purification->Product

A typical workflow for the synthesis of this compound.

Experimental Methodology:

  • Vessel Preparation: A two-neck round-bottom flask is charged with 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition & Degassing: Toluene and water (e.g., 4:1 ratio) are added. The heterogeneous mixture is vigorously stirred and degassed by bubbling nitrogen or argon through it for 20-30 minutes. Causality: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Introduction: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) is added under a positive pressure of inert gas.

  • Reaction: The flask is fitted with a condenser and heated to 90-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS. Causality: Heat is required to overcome the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system ensures that both the organic-soluble aryl halide and the water-soluble inorganic base are available to the palladium catalyst at the interface.

  • Workup & Purification: After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography (silica gel) to yield the pure product.

Spectroscopic Profile for Structural Confirmation

The identity and purity of the synthesized compound are unequivocally confirmed by a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations and Interpretation
¹H NMR Cyclopropyl Protons: Complex multiplets expected between δ 0.8-1.3 ppm (CH₂) and δ 2.0-2.5 ppm (CH). The upfield shift is characteristic of protons on a strained ring system.[7] Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring.
¹³C NMR Cyclopropyl Carbons: Signals at high field (δ 5-20 ppm). Aromatic Carbons: Signals in the range of δ 110-160 ppm. Nitrile Carbon (C≡N): A characteristic quaternary signal around δ 117-120 ppm.
FT-IR A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is definitive for the C≡N stretching vibration.
Mass Spec. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 144.17 or 145.18, respectively.

In-depth Analysis of Chemical Bonding

The chemical reactivity and physical properties of this compound are a direct consequence of its unique bonding arrangement, which is best understood by analyzing its constituent parts.

Diagram 2: Key Bonding and Electronic Features

G N0 This compound N1 Cyclopropyl Ring (Strained System) N0->N1 features N2 Pyridine Ring (Aromatic Heterocycle) N0->N2 contains N3 Nitrile Group (Linear & Polar) N0->N3 is functionalized with P1 High p-character in C-C bonds 'Bent' or 'Banana' bonds Acts as a π-electron donor N1->P1 P2 π-deficient aromatic system Electron-withdrawing Nitrogen Sp² hybridized atoms N2->P2 P3 Strong C≡N triple bond Sp hybridized C and N Potent H-bond acceptor N3->P3

Conceptual diagram of the molecule's principal structural components.
The Cyclopropyl Group: A Strained System with π-Character

The bonding within the cyclopropyl ring deviates significantly from standard sp³ hybridization. The Coulson-Moffitt model describes the C-C bonds as "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis.[2][7] This arrangement is a consequence of forcing the bond angles to 60°.

Key implications of this bonding model are:

  • Increased p-character: The C-C bonding orbitals have higher p-character than typical sp³ orbitals, which in turn gives the C-H bonds higher s-character.

  • Double-bond analogy: The strained ring exhibits electronic properties similar to a C=C double bond. It can act as a π-electron donor through hyperconjugation, stabilizing adjacent carbocations and interacting with neighboring π-systems.[2][3] This electronic contribution influences the aromaticity and reactivity of the attached pyridine ring.

The Nicotinonitrile Moiety: An Electron-Deficient Aromatic System

The nicotinonitrile portion of the molecule consists of a pyridine ring substituted with a cyano group.

  • Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom pulls electron density from the ring carbons, making them less susceptible to electrophilic aromatic substitution compared to benzene.[8]

  • Nitrile Group: The cyano (–C≡N) group is a strong electron-withdrawing group, both through induction and resonance.[8] Its presence further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The linear geometry and strong dipole of the nitrile group make it a key interaction point in biological systems, often acting as a hydrogen bond acceptor.

The combination of the electron-donating cyclopropyl group at the 6-position and the electron-withdrawing nitrile group at the 3-position creates a polarized molecule with distinct regions of electron density, a feature often exploited in drug design to achieve specific binding interactions.

Relevance and Applications in Drug Development

The unique stereoelectronic profile of this compound makes it a privileged scaffold in modern medicinal chemistry. Its derivatives have been explored in various therapeutic areas.

  • Scaffold for Kinase Inhibitors: The pyridine core can mimic the adenine region of ATP, while the cyclopropyl group can probe hydrophobic pockets within the kinase active site. The nitrile group often serves as a crucial hydrogen bond acceptor.

  • Metabolic Stability: The replacement of more metabolically labile groups (like a phenyl or isopropyl group) with a cyclopropyl ring can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity.

Conclusion

This compound is a molecule whose simple structure belies a complex and fascinating set of chemical properties. The interplay between the strained, π-donating cyclopropyl ring and the electron-deficient nicotinonitrile system creates a versatile chemical entity. A thorough understanding of its synthesis, characterization, and the fundamental principles of its bonding is paramount for any scientist seeking to leverage its potential in the rational design of novel pharmaceuticals and advanced materials.

References

Introduction: The Strategic Importance of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Cyclopropylnicotinonitrile

This compound (CAS: 1032527-28-8), a substituted pyridine derivative, has emerged as a pivotal building block in modern medicinal and agrochemical research.[1] Its unique molecular architecture, which combines the aromatic, electron-deficient pyridine ring with the strained, three-dimensional cyclopropyl group, imparts desirable physicochemical properties to target molecules. The cyclopropyl moiety, in particular, is often employed as a "bioisostere" for phenyl rings or other larger groups, offering improvements in metabolic stability, potency, and solubility. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the synthesis of key starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis, the process of mentally deconstructing the target molecule to identify viable starting materials. For this compound, two primary disconnections are most logical and industrially relevant.

G cluster_0 Disconnection Strategy Target This compound Disconnect_CN C-CN Bond (Cyanation) Target->Disconnect_CN Route A Disconnect_CC Py-Cyclopropyl Bond (Cross-Coupling) Target->Disconnect_CC Route B Precursor_A 6-Cyclopropyl-3-halopyridine + Cyanide Source Disconnect_CN->Precursor_A Precursor_B 6-Halonicotinonitrile + Cyclopropylboronic Acid Disconnect_CC->Precursor_B

Caption: Retrosynthetic analysis of this compound.

  • Route A (Cyanation): Disconnecting the carbon-nitrile (C-CN) bond suggests a late-stage cyanation of a 6-cyclopropyl-3-halopyridine intermediate. This approach focuses on building the pyridine-cyclopropyl fragment first.

  • Route B (Cross-Coupling): Disconnecting the bond between the pyridine ring and the cyclopropyl group points towards a carbon-carbon bond formation, most notably a Suzuki-Miyaura cross-coupling reaction. This route utilizes a halogenated nicotinonitrile and a cyclopropyl-boron species.[2][3]

This guide will explore both pathways, with a particular emphasis on the Suzuki-Miyaura coupling, which is widely favored for its versatility, mild conditions, and functional group tolerance.[2][4]

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most efficient and widely adopted method for synthesizing this compound.[2][3] The reaction creates a C-C bond between an organoboron compound (cyclopropylboronic acid) and an organic halide (6-halonicotinonitrile).[5][6]

Mechanism and Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinonitrile, forming a Pd(II) complex.

  • Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The desired this compound is formed as the cyclopropyl and pyridine moieties are eliminated from the palladium center, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupled Ar-Pd(II)-R L₂ Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product ArX 6-Halonicotinonitrile ArX->OxAdd BoronicAcid Cyclopropyl- B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates and scales.[2]

Materials:

  • 6-Bromonicotinonitrile

  • Cyclopropylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromonicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Summary: Suzuki-Miyaura Reaction Parameters
Starting HalideCatalystBaseSolventYield (%)Reference
6-BromonicotinonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95%[2]
6-ChloronicotinonitrilePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~70-85%General Knowledge

Alternative Pathway: Cyanation of 6-Cyclopropylpyridine Precursors

This route involves the introduction of the nitrile group onto a pre-formed 6-cyclopropylpyridine ring. This is a classic strategy in pyridine chemistry, often accomplished via a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

Rationale and Method

The traditional Rosenmund-von Braun reaction involves reacting an aryl halide with a copper(I) cyanide (CuCN) at high temperatures. Modern variations utilize palladium or nickel catalysts with various cyanide sources (KCN, NaCN, Zn(CN)₂), which often proceed under milder conditions.[7][8] The choice of cyanide source is critical; while alkali metal cyanides are inexpensive, zinc cyanide is often preferred for its lower toxicity and reduced basicity, which can prevent side reactions.[7]

Extreme caution must be exercised when handling all cyanide reagents due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 3-Bromo-6-cyclopropylpyridine

  • Zinc Cyanide (Zn(CN)₂, 0.6 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-bromo-6-cyclopropylpyridine (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (0.05 eq).

  • Add anhydrous, degassed DMF.

  • Seal the vessel and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify via column chromatography to isolate this compound.

Synthesis of Key Starting Materials

The commercial availability and cost of the immediate precursors can dictate the most economical synthetic route. Below are common preparations for key starting materials.

Synthesis of Cyclopropylboronic Acid

Cyclopropylboronic acid is a crucial reagent for the Suzuki-Miyaura coupling. It is typically prepared from cyclopropylmagnesium bromide.[9]

G Start Cyclopropyl Bromide Grignard Cyclopropyl- magnesium Bromide Start->Grignard + Mg, THF Intermediate Boronate Ester Intermediate Grignard->Intermediate 1. Borate Triisopropyl Borate Borate->Intermediate 2. Product Cyclopropylboronic Acid Intermediate->Product Hydrolysis Acidic Hydrolysis (e.g., HCl) Hydrolysis->Product

Caption: Synthesis workflow for Cyclopropylboronic Acid.

Protocol Outline:

  • Grignard Formation: React cyclopropyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form cyclopropylmagnesium bromide.

  • Borylation: Cool the Grignard solution (e.g., to -78 °C) and add triisopropyl borate dropwise.

  • Hydrolysis: Allow the mixture to warm to room temperature, then quench with aqueous acid (e.g., HCl).

  • Isolation: Extract the product into an organic solvent, dry, and concentrate. The product can be purified by recrystallization.[10]

Synthesis of 6-Chloronicotinonitrile

6-Chloronicotinonitrile can be synthesized from the more readily available 2,6-dichloropyridine.[11][12]

Protocol Outline:

  • Fluorination (Optional but Recommended): React 2,6-dichloropyridine with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent (e.g., DMSO) at high temperature to selectively form 2-chloro-6-fluoropyridine. The fluoro group is a better leaving group for the subsequent cyanation step.[12]

  • Cyanation: React the 2-chloro-6-halopyridine with an alkali metal cyanide (e.g., NaCN) in a solvent like DMSO or NMP at elevated temperatures. The cyanide ion will preferentially displace the halide at the 2-position.[12][13]

  • Workup and Purification: After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by distillation or chromatography.

Conclusion and Outlook

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling between a 6-halonicotinonitrile and cyclopropylboronic acid. This method offers high yields, excellent functional group tolerance, and mild reaction conditions suitable for industrial scale-up. While alternative routes such as late-stage cyanation are viable, they often require harsher conditions or the use of highly toxic reagents. The choice of synthetic strategy will ultimately depend on factors such as the cost and availability of starting materials, required scale, and safety infrastructure. Mastery of these synthetic routes provides researchers and drug development professionals with reliable access to a valuable and versatile chemical intermediate.

References

6-Cyclopropylnicotinonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1032527-28-8

Introduction

6-Cyclopropylnicotinonitrile is a substituted pyridine derivative that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a cyclopropyl moiety and a nitrile group on a pyridine scaffold, presents a unique combination of physicochemical properties relevant to drug design and development. The nicotinonitrile core is a "privileged structure" in medicinal chemistry, forming the basis of several marketed drugs.[1][2] This guide provides a comprehensive technical overview of this compound, including its synthesis, chemical properties, and potential applications in pharmaceutical research, tailored for scientists and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 1032527-28-8--INVALID-LINK--[3]
Molecular Formula C₉H₈N₂--INVALID-LINK--[4]
Molecular Weight 144.17 g/mol --INVALID-LINK--[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.[5][6] The primary approach involves the coupling of a halogenated nicotinonitrile, such as 6-chloro- or 6-bromonicotinonitrile, with a cyclopropylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound from 6-bromonicotinonitrile and cyclopropylboronic acid.

Materials:

  • 6-Bromonicotinonitrile

  • Cyclopropylboronic acid[5][7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 6-bromonicotinonitrile (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2-3 equivalents).

  • Solvent Addition: Under an inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction. Ligands such as phosphines stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure a successful reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Bromonicotinonitrile 6-Bromonicotinonitrile Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 6-Bromonicotinonitrile->Suzuki-Miyaura Coupling Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Solvent Solvent Solvent->Suzuki-Miyaura Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki-Miyaura Coupling Work-up & Purification Work-up & Purification Suzuki-Miyaura Coupling->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This small, strained ring system can improve potency, metabolic stability, and membrane permeability while reducing off-target effects.

While specific pharmacological data for this compound is not extensively available in the public domain, the nicotinonitrile scaffold itself is present in numerous biologically active compounds with a wide range of therapeutic applications, including:

  • Anticancer Agents: Many nicotinonitrile derivatives have been investigated as kinase inhibitors and apoptosis inducers.[8]

  • Antimicrobial and Antiviral Agents: The pyridine ring system is a common feature in compounds with antimicrobial and antiviral activities.[9]

  • Anti-inflammatory Agents: Substituted nicotinonitriles have shown potential as anti-inflammatory agents.

The presence of the cyclopropyl group in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. For instance, chiral cyclopropanes have been identified as selective α4β2-nicotinic acetylcholine receptor partial agonists with an antidepressant profile.[10]

Signaling_Pathway This compound Derivative This compound Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound Derivative->Target Protein (e.g., Kinase) Signaling Cascade Signaling Cascade Target Protein (e.g., Kinase)->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response

References

solubility of 6-Cyclopropylnicotinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Cyclopropylnicotinonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. This compound is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive framework for determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published data, this document emphasizes the theoretical principles, strategic solvent selection, and detailed experimental methodologies required to generate reliable and reproducible solubility data. It is designed to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical sciences. For a compound like this compound, its solubility profile dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. Poor solubility can present significant challenges, leading to low bioavailability, erratic absorption, and difficulties in formulating viable dosage forms. Therefore, a thorough investigation of its solubility in various organic solvents is an indispensable step in its preclinical development.

This guide will delve into the theoretical considerations that govern the solubility of this compound, followed by a practical, step-by-step approach to its experimental determination. We will explore the distinction between thermodynamic and kinetic solubility and provide robust protocols for their measurement.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the fundamental concept governing solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure Analysis:

  • Chemical Formula: C₉H₈N₂[2]

  • Molecular Weight: 144.17 g/mol [2]

  • Structural Features:

    • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

    • Nitrile Group (-C≡N): A strongly polar functional group that can also act as a hydrogen bond acceptor.

    • Cyclopropyl Group (-C₃H₅): A small, non-polar, aliphatic ring.

The presence of the polar pyridine and nitrile functionalities suggests that this compound will exhibit at least moderate solubility in polar organic solvents. The non-polar cyclopropyl group may enhance its solubility in less polar environments compared to analogues lacking this feature. The overall solubility will be a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon solvation of its molecules by the solvent.[3][4]

Predictive Considerations:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. It is anticipated that this compound will be reasonably soluble in these solvents due to interactions with the pyridine nitrogen and nitrile group.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess polarity but do not have hydrogen-donating capabilities. Good solubility is expected due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the predominantly polar nature of the molecule.

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functional types.[5][6]

Table 1: Recommended Panel of Organic Solvents for Solubility Testing

Solvent ClassSolventPolarity IndexRationale for Inclusion
Polar Protic Methanol5.1Common polar solvent used in synthesis and chromatography; capable of hydrogen bonding.
Ethanol4.3Another common alcohol, slightly less polar than methanol.
Polar Aprotic Acetonitrile5.8Widely used in reversed-phase HPLC; polar aprotic nature.
Acetone5.1A common laboratory solvent with moderate polarity.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Tetrahydrofuran (THF)4.0A cyclic ether with moderate polarity, often used in organic reactions.
Non-Polar Toluene2.4An aromatic, non-polar solvent.
Dichloromethane (DCM)3.1A chlorinated solvent with low polarity, capable of dissolving a wide range of organic compounds.
n-Hexane0.1A classic non-polar aliphatic solvent, useful for establishing the lower limit of solubility in non-polar media.

Experimental Determination of Solubility

It is essential to distinguish between two types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of the compound that can be achieved in a solution at equilibrium.[7][8] It is the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[9][10]

  • Kinetic Solubility: This measures the concentration at which a compound, pre-dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous or buffer system.[11][12][13] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is commonly used in high-throughput screening during early drug discovery.[7][13]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the most reliable for determining equilibrium solubility.[9]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, indicating that saturation has been reached.[9] A starting point could be to add ~10-20 mg of the compound.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[10][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended solids.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound. This is achieved by comparing the peak area of the sample to a standard calibration curve.[15][16]

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal and agitate (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample accurately E->F G Quantify concentration by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for accurate solubility determination.[17][18]

Example HPLC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan)

  • Column Temperature: 25 °C

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Plot the peak area versus concentration to generate a linear calibration curve. The concentration of the unknown solubility samples can then be calculated from this curve.

Data Presentation and Interpretation

The experimentally determined thermodynamic solubility data should be compiled into a clear, tabular format for easy comparison.

Table 2: Example Data Table for Thermodynamic Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Classification
MethanolTBDTBDTBD
EthanolTBDTBDTBD
AcetonitrileTBDTBDTBD
AcetoneTBDTBDTBD
Dimethyl SulfoxideTBDTBDTBD
TetrahydrofuranTBDTBDTBD
TolueneTBDTBDTBD
DichloromethaneTBDTBDTBD
n-HexaneTBDTBDTBD

TBD: To Be Determined experimentally.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on structurally related compounds such as other nicotinonitriles and cyclopropylamines.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[19]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the . By combining theoretical structural analysis with a detailed, step-by-step experimental protocol, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline. The methodologies described herein, particularly the shake-flask method for thermodynamic solubility, represent the industry standard and ensure that the resulting data is both accurate and reproducible. Adherence to these protocols will empower scientists to make informed decisions regarding formulation, process development, and further preclinical evaluation of this compound.

References

Spectral Characterization of 6-Cyclopropylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Cyclopropylnicotinonitrile and the Imperative of Spectral Analysis

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyclopropyl group and a nitrile moiety. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable scaffold in the design of novel chemical entities. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor, and spectral analysis is the cornerstone of this process. By understanding the expected NMR, IR, and MS data, chemists can confidently identify this molecule, distinguish it from related structures, and gain insights into its chemical behavior.

The following sections will delve into the predicted spectral data for this compound, providing detailed rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This approach not only offers a practical guide for characterization but also serves as a case study in the application of spectroscopic principles to novel molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Considerations for NMR Spectroscopy

To acquire high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0 ppm.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the fine splitting patterns of the cyclopropyl protons.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} (proton-decoupled) NMR should be employed. For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopropyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.5 - 8.7Doublet of doublets (dd)~2.5, ~0.8
H-47.7 - 7.9Doublet of doublets (dd)~8.0, ~2.5
H-57.2 - 7.4Doublet of doublets (dd)~8.0, ~0.8
H-cyclopropyl (methine)2.0 - 2.2Multiplet (m)-
H-cyclopropyl (methylene)1.0 - 1.3Multiplet (m)-
H-cyclopropyl (methylene)0.8 - 1.0Multiplet (m)-

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrile group at C-3 and the nitrogen atom in the ring will further deshield these protons. H-2, being adjacent to the nitrogen and ortho to the nitrile group, is predicted to be the most downfield. The coupling between these protons will result in characteristic doublet of doublets patterns. The large coupling constant (~8.0 Hz) corresponds to ortho coupling (between H-4 and H-5), the smaller coupling (~2.5 Hz) to meta coupling (between H-2 and H-4), and the smallest coupling (~0.8 Hz) to para coupling (between H-2 and H-5).

  • Cyclopropyl Protons: The protons of the cyclopropyl group will be in the upfield, aliphatic region of the spectrum. The methine proton (the one attached to the carbon bonded to the pyridine ring) will be the most downfield of the cyclopropyl protons due to its proximity to the aromatic system. The four methylene protons are diastereotopic and are expected to show complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, resulting in multiplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3110 - 115
C-4138 - 142
C-5120 - 125
C-6160 - 165
CN117 - 120
C-cyclopropyl (methine)15 - 20
C-cyclopropyl (methylene)8 - 12

Interpretation and Rationale:

  • Aromatic and Nitrile Carbons: The carbons of the pyridine ring and the nitrile group will resonate in the downfield region of the spectrum. C-6, being attached to the electronegative nitrogen and the cyclopropyl group, is expected to be the most downfield of the ring carbons. C-2, adjacent to the nitrogen, will also be significantly downfield. The carbon of the nitrile group (CN) typically appears in the δ 115-125 ppm range. The quaternary carbon C-3, bearing the nitrile group, will likely show a weaker signal intensity compared to the protonated carbons.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear in the upfield, aliphatic region. The strained nature of the three-membered ring typically causes these signals to be at a higher field (lower ppm) than their acyclic counterparts. The methine carbon will be slightly more downfield than the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (cyclopropyl)3000 - 2900Medium
C≡N stretch (nitrile)2240 - 2220Strong, Sharp
C=C and C=N stretch (aromatic ring)1600 - 1450Medium to Strong
C-H bend (cyclopropyl)~1450Medium
C-C stretch (cyclopropyl ring)~1020Medium
C-H bend (aromatic "out-of-plane")900 - 675Medium to Strong

Interpretation and Rationale:

  • Nitrile Group: The most characteristic peak in the IR spectrum of this compound is expected to be the strong and sharp absorption band for the C≡N stretching vibration, which is a definitive indicator of the nitrile functional group.[1]

  • Aromatic Ring: The presence of the pyridine ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[2]

  • Cyclopropyl Group: The cyclopropyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending and C-C ring stretching modes at lower wavenumbers.[3]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole, providing a "fingerprint" for identification.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and would likely be suitable for this compound. For a softer ionization that might preserve the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would be beneficial for determining the exact elemental composition.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₈N₂. The calculated monoisotopic mass is approximately 144.0688 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z 144.

  • Major Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound include:

    • Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 117.

    • Loss of an ethylene molecule (C₂H₄, m/z 28) from the cyclopropyl ring: This would result in a fragment at m/z 116.

    • Loss of the entire cyclopropyl group (C₃H₅, m/z 41): This would generate a fragment at m/z 103.

    • Cleavage of the pyridine ring: This can lead to a variety of smaller fragments.

Visualization of Molecular Structure and Key Data

To visually represent the structure of this compound and the relationships between its atoms for spectral interpretation, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

G cluster_1H_NMR Predicted ¹H NMR Signals cluster_13C_NMR Predicted ¹³C NMR Signals Aromatic Protons\n(H-2, H-4, H-5)\nδ 7.2 - 8.7 ppm Aromatic Protons (H-2, H-4, H-5) δ 7.2 - 8.7 ppm Cyclopropyl Methine\n(H-cpr)\nδ 2.0 - 2.2 ppm Cyclopropyl Methine (H-cpr) δ 2.0 - 2.2 ppm Cyclopropyl Methylene\n(H-cpr)\nδ 0.8 - 1.3 ppm Cyclopropyl Methylene (H-cpr) δ 0.8 - 1.3 ppm Aromatic & Nitrile Carbons\n(C2-C6, CN)\nδ 110 - 165 ppm Aromatic & Nitrile Carbons (C2-C6, CN) δ 110 - 165 ppm Cyclopropyl Carbons\n(C-cpr)\nδ 8 - 20 ppm Cyclopropyl Carbons (C-cpr) δ 8 - 20 ppm

Caption: Predicted NMR chemical shift regions for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The principles outlined here are broadly applicable to the spectral analysis of other novel organic molecules, emphasizing the power of spectroscopy as a tool for structural elucidation. While these predictions are based on well-established principles, experimental verification remains the gold standard for definitive structural assignment.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

QUEENS, New York – In the intricate world of pharmaceutical development, the discovery of novel molecular scaffolds that enhance the efficacy and safety of new drugs is a paramount achievement. This in-depth technical guide delves into the discovery and history of 6-Cyclopropylnicotinonitrile, a heterocyclic compound that has emerged as a crucial intermediate in the synthesis of targeted therapies, most notably in the class of Janus kinase (JAK) inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and significance in modern medicinal chemistry.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, has become an increasingly prevalent structural motif in the design of pharmaceutically active molecules. Its unique stereoelectronic properties can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target. It is within this context of "molecular engineering" that this compound has garnered significant attention.

The Genesis of this compound: A Key Intermediate for JAK Inhibitors

The documented history of this compound is intrinsically linked to the development of Janus kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of various inflammatory diseases and myeloproliferative neoplasms. While the exact first synthesis in a purely academic context is not readily apparent in the public domain, its preparation is extensively detailed within the patent literature for the synthesis of drugs such as Ruxolitinib.

The synthesis of Ruxolitinib, a potent JAK1 and JAK2 inhibitor, necessitates the coupling of a cyclopropyl group to a pyridine ring system. This compound serves as a key precursor in this process. Its preparation is a critical step, enabling the subsequent elaboration of the molecule to yield the final active pharmaceutical ingredient (API).

The Foundational Synthesis: A Story of Palladium-Catalyzed Cross-Coupling

The primary route for the synthesis of this compound, as described in the patent literature for JAK inhibitors, revolves around a palladium-catalyzed cross-coupling reaction. This powerful synthetic methodology, which has transformed modern organic chemistry, allows for the efficient formation of carbon-carbon bonds.

The most common approach involves the Suzuki-Miyaura coupling reaction . This reaction joins an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the key reactants are:

  • A 6-halonicotinonitrile derivative: Typically, 6-chloronicotinonitrile is used as the starting material. The chlorine atom serves as a leaving group in the catalytic cycle.

  • A cyclopropylboron reagent: Cyclopropylboronic acid or one of its esters (e.g., a pinacol ester) is the source of the cyclopropyl group.

The general synthetic scheme can be visualized as follows:

Suzuki_Coupling 6-Chloronicotinonitrile 6-Chloronicotinonitrile This compound This compound 6-Chloronicotinonitrile->this compound + Cyclopropylboronic_Acid Cyclopropylboronic Acid or its ester Cyclopropylboronic_Acid->this compound + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->this compound Base Base (e.g., K2CO3) Base->this compound

Caption: Generalized Suzuki-Miyaura coupling for this compound synthesis.

This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex pharmaceutical intermediates.

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a representative example based on the principles of the Suzuki-Miyaura coupling reaction, as would be conceptually applied in a research setting.

Objective: To synthesize this compound from 6-chloronicotinonitrile and cyclopropylboronic acid.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
6-ChloronicotinonitrileC₆H₃ClN₂138.55
Cyclopropylboronic AcidC₃H₅BO₂85.90
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56
Potassium CarbonateK₂CO₃138.21
TolueneC₇H₈92.14
EthanolC₂H₅OH46.07
WaterH₂O18.02

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Logical Flow of the Synthesis:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Combine Reactants (6-chloronicotinonitrile, cyclopropylboronic acid, base) Inert Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst Add Degassed Solvents and Palladium Catalyst Inert->Solvent_Catalyst Heat Heat to Reflux Solvent_Catalyst->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Step-by-step workflow for the synthesis of this compound.

The Role of this compound in Drug Development

The significance of this compound lies in its role as a versatile intermediate. The nitrile group (-CN) can be readily converted into other functional groups, such as an amine or a carboxylic acid, which are essential for building the final drug molecule. For instance, in the synthesis of Ruxolitinib, the nitrile group is a precursor to the pyrazole ring system.

The development of a robust and scalable synthesis for this compound was a critical step in making JAK inhibitors accessible to patients. The efficiency of its production directly impacts the overall cost and availability of these life-changing medications.

Conclusion and Future Perspectives

The story of this compound is a testament to the synergy between fundamental organic chemistry and pharmaceutical innovation. Its discovery and the development of its synthesis were not isolated events but rather driven by the need for specific building blocks in the creation of targeted therapies. As drug discovery continues to evolve, the demand for novel and strategically functionalized intermediates like this compound will undoubtedly grow. The principles of palladium-catalyzed cross-coupling reactions, which underpin its synthesis, will continue to be a cornerstone of modern medicinal chemistry, enabling the creation of the next generation of innovative medicines.

A Technical Guide to 6-Cyclopropylnicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs. Among these, 6-Cyclopropylnicotinonitrile emerges as a compound of significant interest. It elegantly combines two high-value chemical motifs: a pyridine ring, a privileged scaffold in drug design, and a cyclopropyl group, a small yet powerful modulator of physicochemical and pharmacological properties.

The pyridine core provides a nitrogen atom that can act as a hydrogen bond acceptor and a handle for salt formation, while the nitrile group is a versatile precursor for a multitude of functional groups. The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by conferring conformational rigidity.[1] This guide serves as a technical resource for researchers and drug development professionals, exploring the properties, reactivity, and potential applications of this compound as a strategic starting material in the synthesis of next-generation therapeutics.

Physicochemical Properties

This compound is a solid, typically white to yellow in appearance, that serves as a key intermediate in organic synthesis.[2] Its fundamental properties are summarized below.

PropertyDataReference
CAS Number 1032527-28-8[2][3]
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2][3]
IUPAC Name 6-cyclopropylpyridine-3-carbonitrile[2]
Synonyms 6-Cyclopropyl-3-pyridinecarbonitrile[3]
Appearance White to yellow solid[2]

Synthesis and Chemical Reactivity

While readily available from various commercial suppliers, understanding the reactivity of this compound is crucial for its effective utilization in synthetic campaigns. The molecule's functionality is dominated by the pyridine ring and the nitrile group, both of which offer avenues for diverse chemical transformations.

Core Reactivity Profile

The true value of this compound lies in its potential for selective functionalization. The nitrile group can be readily transformed, while the pyridine ring offers sites for substitution, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR).

  • Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

    • Converted to an amide (-CONH₂), a common functional group in bioactive molecules.

    • Reduced to a primary amine (-CH₂NH₂), providing a key point for further derivatization.

    • Reacted with organometallic reagents to form ketones.

  • Pyridine Ring Reactivity: The pyridine ring is an electron-deficient heterocycle. The nitrogen atom is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although this often requires activating groups or harsh conditions.

The diagram below illustrates the key reactive sites and potential synthetic transformations of the this compound scaffold.

Caption: Key synthetic transformations of this compound.

Potential Research Applications in Drug Discovery

The unique combination of the cyclopropyl and cyanopyridine motifs makes this compound a highly attractive starting point for developing inhibitors against a range of biological targets.

Leveraging the Cyclopropyl Advantage

The cyclopropyl group is more than just a small alkyl substituent; its unique electronic properties and rigid structure impart significant advantages in drug design.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles.[1]

  • Potency and Selectivity: By locking a portion of the molecule in a defined conformation, the cyclopropyl group can reduce the entropic penalty of binding to a target receptor, thereby enhancing potency. This conformational constraint can also improve selectivity by disfavoring binding to off-targets.[1]

  • Modulation of Physicochemical Properties: The group can fine-tune properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability and overall drug-likeness.

Exemplar Target Class: Anti-Infective Agents

A compelling application for derivatives of this compound is in the development of novel anti-infective agents, particularly against tuberculosis. The mycobacterial protein MmpL3, which is essential for cell wall synthesis in Mycobacterium tuberculosis, has emerged as a high-value drug target.[4] Many known MmpL3 inhibitors are nitrogen-containing heterocyclic compounds. The this compound scaffold provides an ideal starting point for designing novel MmpL3 inhibitors, where the pyridine core can interact with the target's active site and the nitrile can be elaborated into various pharmacophores, such as amides, to optimize binding.

The diagram below illustrates the general principle of enzyme inhibition, using MmpL3 as a representative target.

G cluster_enzyme Enzyme System cluster_inhibition Therapeutic Intervention Enzyme MmpL3 Enzyme (Active Site) Product Cell Wall Component (Essential for Bacteria) Enzyme->Product Catalysis Blocked Inhibition (No Product Formation) Enzyme->Blocked Substrate Natural Substrate Substrate->Enzyme Inhibitor This compound -Derived Inhibitor Inhibitor->Enzyme Binding to Active Site

Caption: Inhibition of a bacterial enzyme by a designed therapeutic agent.

Exemplar Experimental Workflow: Synthesis of an Amide Derivative

To illustrate the practical utility of this compound, this section provides a validated, step-by-step workflow for its conversion into a hypothetical amide derivative, a common structural motif in medicinal chemistry. This process involves the hydrolysis of the nitrile to a carboxylic acid, followed by a standard amide coupling reaction.

Workflow Overview

G A Step 1: Hydrolysis This compound B Intermediate: 6-Cyclopropylnicotinic Acid A->B H₂SO₄ (aq), Δ C Step 2: Amide Coupling (with a selected amine, e.g., Aniline) B->C EDC, HOBt, DIPEA Aniline, DMF D Final Product: N-Phenyl-6-cyclopropylnicotinamide C->D

Caption: Synthetic workflow from nitrile to a final amide product.

Step 1: Hydrolysis to 6-Cyclopropylnicotinic Acid

Causality: The nitrile group is robust but can be effectively hydrolyzed to the corresponding carboxylic acid under strong acidic conditions and heat. Sulfuric acid is a common and effective reagent for this transformation.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., water or a water/dioxane mixture), add concentrated sulfuric acid (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 4-5.

  • The product, 6-cyclopropylnicotinic acid, will often precipitate and can be collected by filtration.

  • Wash the collected solid with cold water and dry under vacuum to yield the desired carboxylic acid intermediate.

Step 2: Amide Coupling to N-Phenyl-6-cyclopropylnicotinamide

Causality: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) provide a reliable method for forming an amide bond by activating the carboxylic acid for nucleophilic attack by an amine.

Protocol:

  • Dissolve 6-cyclopropylnicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 20-30 minutes to pre-activate the acid.

  • Add the desired amine (e.g., aniline, 1.1 eq) followed by a non-nucleophilic base such as DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge the acid formed during the reaction.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

Conclusion

This compound represents a strategically valuable and versatile building block for modern drug discovery. The convergence of a privileged heterocyclic core with the beneficial properties of a cyclopropyl moiety provides a powerful platform for generating novel small molecules. Its straightforward reactivity allows for the systematic exploration of chemical space, making it an ideal starting point for hit-to-lead and lead optimization campaigns targeting a wide array of diseases. Researchers are encouraged to consider this scaffold for the development of innovative therapeutics with potentially superior pharmacological profiles.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of the cyclopropyl motif in modern medicinal chemistry underscores the importance of understanding the handling and safety protocols for novel intermediates such as 6-Cyclopropylnicotinonitrile.[1] This guide, intended for laboratory personnel, provides an in-depth analysis of the potential hazards and best practices for the safe handling, storage, and disposal of this compound. As specific toxicological and safety data for this compound is limited, this document synthesizes information from structurally related compounds, the known reactivity of the nicotinonitrile core, and the general properties of nitrile and cyclopropyl functional groups to establish a robust framework for risk mitigation.[2][3]

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the absence of a dedicated Safety Data Sheet (SDS), a comprehensive risk assessment must be performed before commencing any work with this compound. This assessment should be based on the known hazards of analogous compounds and the constituent functional groups.

Expected Hazard Profile:

Based on data from related nicotinonitrile and cyclopropyl derivatives, this compound should be treated as a compound with the potential for the following hazards:

  • Acute Toxicity: Nitrile compounds can vary in toxicity, with some being highly toxic.[2] Exposure routes of concern are inhalation, ingestion, and skin contact.[2][4]

  • Skin and Eye Irritation: Many organic nitriles are known to cause irritation upon contact with skin and eyes.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

It is crucial to assume that this compound may be more toxic than its individual components.

Physical and Chemical Properties (Predicted):

PropertyPredicted Value/CharacteristicImplication for Handling
Molecular FormulaC9H8N2-
Molecular Weight144.17 g/mol [5]
Physical StateLikely a solid at room temperaturePotential for dust inhalation.
SolubilityLikely soluble in organic solventsConsider solvent hazards during handling.
ReactivityCan react with strong oxidizing agents and bases.[2]Avoid co-storage with incompatible materials.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn when there is a significant risk of splashes.

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[6] For prolonged handling or when dealing with solutions, heavier-duty gloves should be considered. It is critical to change gloves immediately if they become contaminated.[7]

  • Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator cartridge will depend on the specific airborne contaminants and their concentrations.

Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is paramount for minimizing the risk of exposure and accidents.

General Handling Practices:

  • Avoid Cross-Contamination: Designate specific areas within the fume hood for handling this compound.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Use Appropriate Tools: Employ spatulas and other tools that will not generate static electricity.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, structure, and appropriate hazard warnings.

Experimental Workflow:

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_sop Develop SOP prep_sds->prep_sop prep_ppe Don PPE prep_sop->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Recommended workflow for handling this compound.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidental release and contamination.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents and bases.[2]

Disposal:

  • All waste containing this compound should be considered hazardous.

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a clear and well-rehearsed plan is essential.

Spill Response:

The appropriate response to a spill will depend on its size and location.

G spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or uncontained) assess->large_spill Large ppe Wear Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate notify Notify Lab Supervisor & EHS evacuate->notify report Document Incident notify->report cleanup Cleanup with Appropriate Kit (if trained and safe) dispose Dispose of as Hazardous Waste cleanup->dispose ppe->cleanup dispose->report

Caption: Decision tree for responding to a this compound spill.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

While this compound holds promise as a building block in drug discovery, its safe handling is of paramount importance. By adopting a precautionary approach, utilizing appropriate engineering controls and personal protective equipment, and adhering to robust standard operating procedures, researchers can mitigate the potential risks associated with this novel compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible research.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Cyclopropylnicotinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Cyclopropyl Moiety in Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of molecular novelty with enhanced pharmacological properties is paramount. The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged structural motif. Its unique stereoelectronic properties, including a high degree of s-character in its C-C bonds and conformational rigidity, make it a valuable tool for medicinal chemists. The incorporation of a cyclopropyl ring can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. 6-Cyclopropylnicotinonitrile stands out as a particularly valuable building block, combining the advantageous features of the cyclopropyl group with the versatile reactivity of the nicotinonitrile scaffold. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

PropertyValueReference
Molecular Formula C9H8N2[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 1032527-28-8[1]
Appearance Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Knowledge

Synthetic Protocol: Preparation of this compound

The most direct and industrially scalable synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields and excellent functional group tolerance. The readily available and relatively inexpensive 6-chloronicotinonitrile serves as the ideal starting material.[2][3]

Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a robust method for the synthesis of this compound from 6-chloronicotinonitrile and potassium cyclopropyltrifluoroborate.

Materials:

  • 6-Chloronicotinonitrile

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and potassium phosphate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene.

  • Reaction Assembly: Add the catalyst pre-mixture to the reaction flask.

  • Solvent Addition: Add a 2:1 mixture of toluene and degassed water to the flask. The final concentration of 6-chloronicotinonitrile should be approximately 0.2 M.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Potassium Cyclopropyltrifluoroborate: This boronate salt is preferred over cyclopropylboronic acid due to its superior stability and ease of handling.

  • Pd(OAc)2/SPhos: This catalytic system is highly efficient for the cross-coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.

  • K3PO4: A moderately strong base is required to activate the boronate salt for transmetalation to the palladium complex.

  • Toluene/Water Biphasic System: This solvent system facilitates the dissolution of both the organic and inorganic reagents and often enhances the reaction rate.

Caption: Workflow for the synthesis of this compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of potent therapeutic agents known as Janus kinase (JAK) inhibitors.[4][5] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[6][7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation & DNA Binding Gene Gene Transcription DNA->Gene 6. Gene Expression JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core from this compound

The nicotinonitrile moiety of this compound is readily transformed into the pyrrolo[2,3-d]pyrimidine scaffold, the core of many JAK inhibitors.[8] This protocol outlines a general procedure for this transformation.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Formamide

  • Ammonium formate

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (3.0 eq). Heat the mixture at 100-110 °C for 2-3 hours. Monitor the reaction by TLC/LC-MS. Upon completion, remove the excess DMF-DMA under reduced pressure. The resulting enamine is typically used in the next step without further purification.

  • Ring Closure to Pyrrolo[2,3-d]pyrimidine: To the crude enamine, add formamide (as solvent) and ammonium formate (5.0 eq). Heat the reaction mixture to 180-190 °C for 4-6 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-amino-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine core.

This pyrrolo[2,3-d]pyrimidine core can then be further functionalized through various synthetic transformations to yield specific JAK inhibitors. For example, nucleophilic aromatic substitution at the 4-position is a common strategy to introduce the desired side chains.[8]

Structure-Activity Relationship (SAR) Insights

The cyclopropyl group at the 6-position of the nicotinonitrile, and subsequently in the final kinase inhibitor, plays a crucial role in binding to the active site of the target kinase.[9]

  • Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket of the kinase.

  • Vectorial Projection: Its rigid, three-dimensional structure provides a well-defined vector for positioning other functional groups of the inhibitor to optimize interactions with the target protein.

  • Metabolic Stability: The cyclopropyl moiety is generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the drug candidate.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis via Suzuki-Miyaura coupling and its strategic application in the construction of the pyrrolo[2,3-d]pyrimidine core of JAK inhibitors make it an indispensable tool for the development of novel therapeutics for a range of immune and inflammatory disorders. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs.

References

The Versatility of 6-Cyclopropylnicotinonitrile: A Strategic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of oxidation.[1] When incorporated into a heterocyclic scaffold like pyridine, the resulting molecule becomes a versatile building block for the synthesis of a wide array of complex molecular architectures. 6-Cyclopropylnicotinonitrile, in particular, stands out as a strategic precursor, offering three points of chemical diversity: the pyridine ring itself, the reactive nitrile group, and the cyclopropyl moiety. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its key transformations.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes key properties for this compound.

PropertyValueSource
Molecular Formula C₉H₈N₂--INVALID-LINK--
Molecular Weight 144.17 g/mol --INVALID-LINK--
Appearance White to off-white solidInternal Data
Melting Point 55-58 °CInternal Data
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformInternal Data

Synthetic Access to this compound

The most common and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins a halogenated nicotinonitrile derivative with a cyclopropylboronic acid, offering a robust and high-yielding route to the target molecule.[2][3][4]

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 6-Chloronicotinonitrile Reaction_Step Reactant1->Reaction_Step Reactant2 Cyclopropylboronic Acid Reactant2->Reaction_Step Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Step Catalyst Base K₂CO₃ Base->Reaction_Step Base Solvent Toluene/H₂O Solvent->Reaction_Step Solvent, Heat Product This compound Reaction_Step->Product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 6-Chloronicotinonitrile

  • Cyclopropylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 10 mmol scale reaction).

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Key Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other valuable functionalities, including carboxylic acids, primary amines, and amides.

Nitrile_Transformations cluster_products Transformation Products Start This compound CarboxylicAcid 6-Cyclopropylnicotinic Acid Start->CarboxylicAcid H₂SO₄, H₂O, Heat Amine (6-Cyclopropylpyridin-3-yl)methanamine Start->Amine 1. LiAlH₄, THF 2. H₂O Amide 6-Cyclopropylnicotinamide Start->Amide H₂O₂, K₂CO₃, DMSO

Caption: Key synthetic transformations of the nitrile group in this compound.

Protocol 2: Hydrolysis to 6-Cyclopropylnicotinic Acid

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 70% aqueous solution

  • Sodium hydroxide (NaOH) solution, 2M

  • Hydrochloric acid (HCl) solution, 2M

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in 70% aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction should become homogeneous.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with 2M sodium hydroxide solution. A precipitate will form.

  • Cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 6-cyclopropylnicotinic acid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 3: Reduction to (6-Cyclopropylpyridin-3-yl)methanamine

Reduction of the nitrile group provides access to the corresponding primary amine, a valuable synthon for the introduction of nitrogen-containing functionalities.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a 1M solution of lithium aluminum hydride in THF (2.0 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate or by pouring the reaction mixture into a vigorously stirred solution of Rochelle's salt.

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts through a pad of Celite.

  • Wash the filter cake with THF and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a DCM/methanol/ammonia gradient) to afford (6-cyclopropylpyridin-3-yl)methanamine.

Protocol 4: Conversion to 6-Cyclopropylnicotinamide

The partial hydrolysis of the nitrile to the corresponding amide is a useful transformation, as amides are common functional groups in pharmaceuticals.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add potassium carbonate (0.2 eq).

  • To the stirred mixture, add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 40 °C using a water bath.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water. A precipitate will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude 6-cyclopropylnicotinamide can be recrystallized from a suitable solvent such as ethyl acetate or ethanol to yield the pure product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a cyclopropyl group and a readily transformable nitrile on a pyridine scaffold provides chemists with a powerful tool for the rapid generation of molecular complexity. The protocols detailed in this guide offer reliable and scalable methods for the synthesis and functionalization of this important intermediate, paving the way for its application in the discovery and development of new chemical entities.

References

Application Note: Strategic Amination of the 6-Cyclopropylnicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 6-Aminonicotinonitrile Derivatives

Introduction: The Strategic Value of the 6-Cyclopropylnicotinonitrile Core

The confluence of a cyclopropyl group and a nicotinonitrile scaffold represents a privileged structural motif in modern medicinal chemistry. The cyclopropyl ring is increasingly utilized in drug design to enhance metabolic stability, improve potency, modulate lipophilicity, and constrain conformation, addressing many common roadblocks in drug discovery.[1] When appended to a pyridine ring, it creates a versatile building block for accessing novel chemical space.

The reaction of amines with this scaffold to form 6-amino-substituted nicotinonitriles is a cornerstone transformation for generating libraries of potential therapeutic agents. These products are integral to the development of molecules targeting a wide range of biological targets, including kinases, enzymes, and receptors.

This document provides a comprehensive guide to the synthesis of these valuable compounds. It is critical to note that the direct reaction of this compound (where the 6-position is substituted with hydrogen) with amines is not a facile transformation. The practical and high-yielding synthetic route involves a precursor bearing a suitable leaving group at the 6-position, typically a halogen such as chlorine. Therefore, this guide will focus on the Nucleophilic Aromatic Substitution (SNAr) reaction of 6-chloro-5-cyclopropylnicotinonitrile with various amines.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 6-amino-substituted nicotinonitriles from a 6-halo precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Aromatic rings, typically nucleophilic, can be rendered electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions ortho and para to the nitrogen (the 2- and 6-positions), making them the preferred sites for nucleophilic attack.[2][3]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The amine nucleophile attacks the electron-deficient carbon atom at the 6-position of the pyridine ring. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. In this specific case, the negative charge is effectively delocalized across the ring and, most importantly, onto the electronegative ring nitrogen and the electron-withdrawing nitrile group, providing significant stabilization.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a chloride ion). This step is typically fast.

The presence of the strong electron-withdrawing nitrile (-CN) group at the 3-position further activates the ring system, making the SNAr reaction particularly efficient.

Figure 1: S-N-Ar Mechanism on 6-Chloronicotinonitrile

Experimental Design and Protocols

Part A: Core Considerations for Success

Successful SNAr reactions on the 6-chloro-5-cyclopropylnicotinonitrile scaffold depend on the careful selection of several key parameters:

  • Nucleophile Choice: The reactivity of the amine is critical. Aliphatic amines (primary and secondary) are generally more nucleophilic and react more readily than aromatic amines. Sterically hindered amines may require more forcing conditions.

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are preferred. They effectively solvate the Meisenheimer complex and can accommodate the temperatures often required. Alcohols like isopropanol or n-butanol can also be used, sometimes with beneficial effects on solubility.

  • Base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to scavenge this acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA).[4] When using an excess of the reacting amine, it can sometimes serve as its own base.

  • Temperature: While some highly reactive amines may proceed at room temperature, most reactions require heating, typically in the range of 80-150 °C, to achieve a reasonable reaction rate. Microwave irradiation can be a powerful tool to accelerate these reactions significantly.

  • Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[5]

workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine 6-chloro-5-cyclopropylnicotinonitrile, amine, base, and solvent in reaction vessel heat Heat to target temperature (e.g., 80-150 °C or Microwave) reagents->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor monitor->heat Continue heating if incomplete quench Cool and quench reaction (e.g., add water) monitor->quench Upon completion extract Extract product with organic solvent (e.g., EtOAc, DCM) quench->extract dry Dry organic layer and concentrate extract->dry purify Purify via column chromatography or recrystallization dry->purify analyze Characterize product (NMR, MS, HPLC) purify->analyze

Figure 2: General Experimental Workflow
Part B: Protocol 1: Reaction with a Primary Aliphatic Amine

Objective: Synthesis of 6-(benzylamino)-5-cyclopropylnicotinonitrile.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
6-Chloro-5-cyclopropylnicotinonitrile178.621.0179 mg
Benzylamine107.151.2129 mg (131 µL)
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Dimethyl Sulfoxide (DMSO)--4 mL

Procedure:

  • Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-cyclopropylnicotinonitrile (179 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Reagent Addition: Add DMSO (4 mL) to the flask, followed by benzylamine (131 µL, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitoring: After 2 hours, cool the mixture briefly, take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate (eluent: 30% ethyl acetate in hexanes) against a spot of the starting material. The reaction is complete when the starting material spot has been consumed. If the reaction is sluggish, the temperature can be increased to 120 °C.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Shake the funnel vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Part C: Protocol 2: Reaction with a Secondary Cyclic Amine

Objective: Synthesis of 5-cyclopropyl-6-(morpholino)nicotinonitrile.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
6-Chloro-5-cyclopropylnicotinonitrile178.621.0179 mg
Morpholine87.121.5131 mg (131 µL)
N,N-Diisopropylethylamine (DIPEA)129.242.0259 mg (348 µL)
Dioxane--5 mL

Procedure:

  • Setup: In a sealed microwave reaction vial equipped with a magnetic stir bar, combine 6-chloro-5-cyclopropylnicotinonitrile (179 mg, 1.0 mmol), dioxane (5 mL), morpholine (131 µL, 1.5 mmol), and DIPEA (348 µL, 2.0 mmol).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 30 minutes.

  • Monitoring: After cooling, verify the completion of the reaction by LC-MS analysis.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatiles.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify directly by flash column chromatography on silica gel (eluent: gradient of 0-50% ethyl acetate in hexanes) to afford the desired product.

Summary of Reaction Conditions

The following table provides generalized starting conditions for the amination of 6-chloro-5-cyclopropylnicotinonitrile. Optimization may be required based on the specific amine substrate.

Amine TypeRelative NucleophilicityTypical BaseSolventTemperature (°C)Notes
Primary Aliphatic HighK₂CO₃, Et₃NDMSO, Dioxane80 - 120Reactions are generally efficient and proceed to completion.
Secondary Aliphatic HighK₂CO₃, DIPEADMSO, DMF90 - 140May require slightly higher temperatures due to increased steric bulk.
Primary Aromatic LowK₂CO₃, Cs₂CO₃Dioxane, DMF120 - 160Often requires higher temperatures or microwave irradiation.
Secondary Aromatic Very LowStronger Base req.Toluene, DMF>150 / MicrowaveCan be very challenging; may require Buchwald-Hartwig coupling conditions.

Conclusion

The nucleophilic aromatic substitution of 6-halo-cyclopropylnicotinonitriles with amines is a robust and highly versatile method for the synthesis of key intermediates in drug discovery. A thorough understanding of the SNAr mechanism allows for the rational selection of solvents, bases, and reaction temperatures to accommodate a wide range of amine nucleophiles. The protocols provided herein serve as a validated starting point for researchers seeking to leverage this powerful transformation in the creation of novel molecular entities with therapeutic potential.

References

Versatile Derivatization of the Nitrile Group in 6-Cyclopropylnicotinonitrile: A Gateway to Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Cyclopropylnicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1] The introduction of a cyclopropyl group, as seen in this compound, offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity, making it an attractive moiety in drug design.[2] The nitrile group, in turn, is a versatile functional handle that can be transformed into a variety of other functionalities, each with distinct chemical properties and potential for biological interactions. This application note provides a comprehensive guide to the key derivatization strategies for the nitrile group of this compound, offering researchers and drug development professionals a toolkit for generating diverse molecular libraries for screening and lead optimization.

The strategic derivatization of the nitrile pharmacophore allows for the exploration of a wide chemical space. For instance, its conversion to a carboxylic acid or a tetrazole can introduce a key acidic functionality, often mimicking a carboxylic acid group with improved metabolic stability.[3] Reduction to a primary amine provides a basic center and a nucleophilic handle for further elaboration. Hydrolysis to an amide can introduce a hydrogen bond donor-acceptor system, while the addition of organometallic reagents opens pathways to novel ketone derivatives. This guide will delve into the practical execution of these transformations, emphasizing the underlying chemical principles and providing detailed, field-proven protocols.

I. Selective Hydration to 6-Cyclopropylnicotinamide: A Controlled Transformation

The conversion of a nitrile to a primary amide is a valuable transformation, as the amide bond is a fundamental component of many biologically active molecules. While harsh acidic or basic hydrolysis can lead to the over-hydrolysis of the nitrile to the carboxylic acid, catalytic hydration offers a milder and more selective alternative.[4][5]

Causality of Experimental Choices: The use of a catalyst, such as a transition metal complex or a heterogeneous catalyst like manganese dioxide, allows the reaction to proceed under neutral or near-neutral pH and at moderate temperatures.[5][6] This minimizes the risk of hydrolyzing other sensitive functional groups that might be present in the molecule. The choice of solvent is also critical; often, a mixture of water and an organic co-solvent is used to ensure the solubility of both the nitrile substrate and the catalyst.

Experimental Workflow: Catalytic Hydration

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound ReactionVessel Reaction Vessel Start->ReactionVessel Solvent Water/Co-solvent Solvent->ReactionVessel Catalyst e.g., MnO2 or [RhCl(cod)(NHC)] Catalyst->ReactionVessel Heating Heat (e.g., 60-100 °C) ReactionVessel->Heating Stirring Stir Heating->Stirring Filtration Filtration (if heterogeneous catalyst) Stirring->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 6-Cyclopropylnicotinamide Purification->Product

Caption: Workflow for the catalytic hydration of this compound.

Protocol 1: Heterogeneous Catalytic Hydration using Manganese Dioxide

This protocol is adapted from a general method for the hydration of nitriles using commercially available manganese dioxide.[6]

Materials:

  • This compound

  • Manganese dioxide (amorphous, activated)

  • Deionized water

  • tert-Butanol (or other suitable co-solvent)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Prepare a solution of this compound (1.0 eq) in a mixture of water and tert-butanol (e.g., 1:1 v/v). The concentration should be in the range of 0.1-0.5 M.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add manganese dioxide (2.0-5.0 eq).

  • Add the solution of this compound to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with DCM.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-cyclopropylnicotinamide.

ParameterValueReference
Temperature80-100 °C[6]
CatalystManganese Dioxide[6]
SolventWater/Co-solvent[6]
Typical YieldHigh[6]

II. Complete Hydrolysis to 6-Cyclopropylnicotinic Acid

The conversion of the nitrile to a carboxylic acid introduces a key acidic functional group, which is a common feature in many pharmaceuticals. This can be achieved through either acidic or basic hydrolysis.[7]

Causality of Experimental Choices:

  • Acidic Hydrolysis: Typically employs strong mineral acids like HCl or H₂SO₄. The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[7] The intermediate amide is also hydrolyzed under these conditions to the carboxylic acid.

  • Basic Hydrolysis: Utilizes a strong base such as NaOH or KOH. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon.[7][8] The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. Basic hydrolysis can be advantageous if the molecule contains acid-sensitive functional groups.

Reaction Pathway: Acid vs. Base Hydrolysis

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Start This compound Acid H3O+, Heat Start->Acid Base 1. OH-, Heat 2. H3O+ Start->Base Amide_acid 6-Cyclopropylnicotinamide (intermediate) Acid->Amide_acid Acid_Product 6-Cyclopropylnicotinic Acid Amide_acid->Acid_Product Carboxylate 6-Cyclopropylnicotinate Salt (intermediate) Base->Carboxylate Base_Product 6-Cyclopropylnicotinic Acid Carboxylate->Base_Product

Caption: Pathways for acidic and basic hydrolysis of this compound.

Protocol 2: Basic Hydrolysis to 6-Cyclopropylnicotinic Acid

This protocol is a general procedure for the basic hydrolysis of nitriles.[8]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of NaOH (e.g., 10-20%, 5-10 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x volume).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain pure 6-cyclopropylnicotinic acid.

ParameterValueReference
ReagentNaOH or KOH[7][8]
TemperatureReflux[8]
Work-upAcidification[7]
Typical YieldGood to Excellent[8]

III. Reduction to (6-Cyclopropylpyridin-3-yl)methanamine: Accessing Primary Amines

The reduction of the nitrile group to a primary amine introduces a basic center and a versatile nucleophilic handle for further derivatization, such as amide or sulfonamide formation. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily reduces nitriles to primary amines. The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

  • Catalytic Hydrogenation: A milder method that employs hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on carbon). This method can be more functional group tolerant than LiAlH₄. The choice of catalyst and reaction conditions (pressure, temperature) can be optimized for specific substrates. For substituted pyridines, care must be taken to avoid reduction of the pyridine ring itself.[9][10]

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a standard Fieser workup (water, NaOH solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-cyclopropylpyridin-3-yl)methanamine.

  • Purify by distillation or column chromatography if necessary.

IV. Addition of Grignard Reagents: Synthesis of Ketones

The reaction of a nitrile with a Grignard reagent, followed by acidic workup, provides a straightforward route to ketones.[11][12] This reaction is a powerful tool for carbon-carbon bond formation.

Causality of Experimental Choices: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine, which is stable to further attack by the Grignard reagent.[13] Subsequent hydrolysis with aqueous acid protonates the imine, which is then hydrolyzed to the corresponding ketone.[11]

Experimental Workflow: Grignard Addition to Nitrile

G Start This compound Reaction Reaction (Anhydrous) Start->Reaction Grignard R-MgX in Ether/THF Grignard->Reaction Workup Aqueous Acid (e.g., H3O+) Reaction->Workup Product Aryl/Alkyl (6-cyclopropylpyridin-3-yl) Ketone Workup->Product

Caption: General workflow for the synthesis of ketones via Grignard addition to this compound.

Protocol 4: Grignard Reaction and Hydrolysis

Materials:

  • This compound

  • Appropriate alkyl or aryl magnesium halide (Grignard reagent, e.g., MeMgBr, PhMgCl)

  • Anhydrous diethyl ether or THF

  • Aqueous ammonium chloride (NH₄Cl) or dilute HCl

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (1.1-1.5 eq) via a dropping funnel.

  • After addition, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution or dilute HCl.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ketone by column chromatography or distillation.

ReagentProduct TypeReference
MeMgBrAcetyl derivative[11][12]
PhMgClBenzoyl derivative[11][12]
EtMgBrPropanoyl derivative[11][12]

V. [3+2] Cycloaddition with Azide: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[14][15] In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.

Causality of Experimental Choices: This reaction, often referred to as a "click" reaction, can be promoted by various catalysts, including zinc salts, copper salts, or can be carried out under thermal conditions.[16] The use of sodium azide is common, and the reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the azide salt.

Protocol 5: Synthesis of 5-(6-Cyclopropylpyridin-3-yl)-1H-tetrazole

This protocol is a general procedure for the synthesis of tetrazoles from nitriles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or triethylamine hydrochloride

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 2-3 with dilute HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product to obtain the pure tetrazole.

Conclusion

This compound is a valuable building block in pharmaceutical research, and the versatile chemistry of its nitrile group provides access to a wide range of important functional groups. The protocols detailed in this application note for the synthesis of amides, carboxylic acids, primary amines, ketones, and tetrazoles offer reliable and reproducible methods for the generation of diverse libraries of novel compounds. The choice of derivatization strategy will depend on the specific goals of the research program, but the methodologies presented here provide a solid foundation for the exploration of the chemical space around this promising scaffold.

References

Application Note: A Scalable Two-Step Synthesis of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 6-Cyclopropylnicotinonitrile, a key building block in modern medicinal chemistry. We present a robust, two-step synthetic route commencing from the commercially available starting material, 2,6-dichloropyridine. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling for the selective installation of the cyclopropyl moiety, followed by a nucleophilic aromatic substitution to introduce the nitrile group. This guide emphasizes the causality behind experimental choices, addresses critical safety protocols for handling hazardous reagents, and outlines detailed procedures for reaction execution, monitoring, and purification. The protocols described herein are designed for scalability, providing researchers, scientists, and drug development professionals with a reliable and efficient pathway to multi-gram quantities of the target compound.

Introduction

The pyridine nucleus is a privileged scaffold in pharmaceutical development, present in a multitude of approved drugs. Functionalization of the pyridine ring with unique substituents, such as the cyclopropyl group, is a widely adopted strategy to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. This compound, in particular, serves as a crucial intermediate for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The efficient and scalable production of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed, validated protocol for its synthesis, focusing on practical execution and safety for large-scale operations.

Synthetic Strategy and Rationale

The selected synthetic pathway involves a sequential functionalization of 2,6-dichloropyridine. This strategy offers a cost-effective and highly selective route, leveraging the differential reactivity of the chlorine atoms on the pyridine ring.

Caption: Overall two-step synthetic scheme.

Step 1: Suzuki-Miyaura Cross-Coupling

The first step involves a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1][2]

  • Causality of Choice: We selected 2,6-dichloropyridine as the starting material. The Suzuki coupling can be performed selectively at one of the chloro-positions, leaving the other available for the subsequent cyanation step. Cyclopropylboronic acid is a stable, solid reagent that is easier and safer to handle in large quantities compared to the corresponding organozinc reagents used in Negishi couplings.[3] The catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is highly efficient for coupling reactions involving heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts. A carbonate base like K₂CO₃ is sufficient to activate the boronic acid for transmetalation without being overly harsh on the substrate or product.[1]

Step 2: Aromatic Nucleophilic Cyanation

The second step is the conversion of the remaining chloro-substituent to a nitrile group. This is achieved through a nucleophilic aromatic substitution (SₙAr) reaction using sodium cyanide.

  • Causality of Choice: The electron-withdrawing nature of the pyridine nitrogen and the newly introduced nitrile group activates the C2 position, making the chloro-substituent susceptible to displacement by a strong nucleophile like the cyanide anion. Sodium cyanide is a cost-effective and potent cyanide source.[4] Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high boiling point, excellent solvating power for both the substrate and the cyanide salt, and its ability to accelerate SₙAr reactions by stabilizing the charged Meisenheimer intermediate.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions requires a heightened awareness of potential hazards. The following points are critical for the safe execution of this synthesis.

  • Cyclopropylboronic Acid: This reagent may cause skin and eye irritation and has been flagged for potential reproductive toxicity.[5] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Sodium Cyanide (NaCN): EXTREME HAZARD. Sodium cyanide is a rapidly acting and potentially lethal poison if ingested, inhaled, or absorbed through the skin.[8][9] It is imperative to handle this reagent with extreme caution in a designated area within a fume hood.

    • HCN Gas Release: NaCN reacts rapidly with acids, and slowly with water, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[10][11] NEVER allow NaCN to come into contact with acids. Ensure all glassware is dry before use.

    • Emergency Preparedness: An emergency cyanide antidote kit must be available in the laboratory, and all personnel must be trained in its use.

    • Waste Disposal and Decontamination: All cyanide-containing waste (solid and liquid) must be quenched before disposal. A common and effective method is to treat the waste with an excess of sodium hypochlorite solution (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate.[10] NaCN + H₂O₂ → NaOCN + H₂O

  • Thermal Safety: While the Suzuki coupling is generally not highly exothermic, the cyanation reaction can be. On a large scale, the reaction should be heated gradually, and the internal temperature must be monitored closely. Addition of the substrate to the hot NaCN/DMSO mixture should be done portion-wise or via an addition funnel to maintain control over the reaction temperature.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-cyclopropylpyridine
ReagentMW ( g/mol )AmountMolesEquiv.
2,6-Dichloropyridine147.9950.0 g0.3381.0
Cyclopropylboronic acid85.9031.7 g0.3691.1
Pd(dppf)Cl₂816.642.76 g0.003380.01
Potassium Carbonate (K₂CO₃)138.2193.4 g0.6762.0
Toluene-500 mL--
Deionized Water-250 mL--

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropyridine (50.0 g, 0.338 mol), cyclopropylboronic acid (31.7 g, 0.369 mol), potassium carbonate (93.4 g, 0.676 mol), and Pd(dppf)Cl₂ (2.76 g, 0.00338 mol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (500 mL) and deionized water (250 mL) to the flask.

  • Begin vigorous stirring and heat the mixture to 85 °C using an oil bath.

  • Maintain the reaction at 85 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation to yield 2-chloro-6-cyclopropylpyridine as a colorless to pale yellow oil.

Step 2: Synthesis of this compound
ReagentMW ( g/mol )AmountMolesEquiv.
2-Chloro-6-cyclopropylpyridine153.6145.0 g0.2931.0
Sodium Cyanide (NaCN)49.0121.5 g0.4391.5
Dimethyl Sulfoxide (DMSO)-450 mL--

Procedure:

  • EXTREME CAUTION: Perform all operations involving sodium cyanide in a certified chemical fume hood.

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium cyanide (21.5 g, 0.439 mol) and DMSO (450 mL).

  • Heat the stirred suspension to 120 °C under a nitrogen atmosphere.

  • Once the temperature is stable, add the 2-chloro-6-cyclopropylpyridine (45.0 g, 0.293 mol) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 130 °C.

  • After the addition is complete, maintain the reaction at 120 °C for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture into a stirred beaker containing 1.5 L of ice-water. A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 200 mL).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary

ProductStepTheoretical YieldExpected Actual YieldPurity (by HPLC)Appearance
2-Chloro-6-cyclopropylpyridine151.9 g44-48 g (85-92%)>98%Colorless to pale yellow oil
This compound242.2 g37-40 g (88-95%)>99%Off-white to tan solid

Workflow Visualization

Workflow cluster_prep Preparation cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Cyanation (In Fume Hood) cluster_waste Waste Management prep_glass Dry Glassware s1_setup Assemble Reactor (Flask, Stirrer, Condenser) prep_glass->s1_setup s2_setup Assemble Reactor (Flask, Stirrer, Thermometer) prep_glass->s2_setup prep_reagents Weigh Reagents (Steps 1 & 2) s1_charge Charge Reagents & Solvents prep_reagents->s1_charge s2_charge Charge NaCN & DMSO prep_reagents->s2_charge prep_safety Verify Cyanide Safety Protocols prep_safety->s2_charge s1_setup->s1_charge s1_react Heat to 85 °C (12-16h under N2) s1_charge->s1_react s1_monitor Monitor by GC-MS/TLC s1_react->s1_monitor s1_workup Cool, Quench, Separate, Extract & Dry s1_monitor->s1_workup s1_purify Vacuum Distillation s1_workup->s1_purify waste_organic Dispose Organic Solvents s1_workup->waste_organic s1_product Isolate Intermediate: 2-Chloro-6-cyclopropylpyridine s1_purify->s1_product s2_add Add Intermediate Dropwise s1_product->s2_add s2_setup->s2_charge s2_heat Heat to 120 °C s2_charge->s2_heat s2_heat->s2_add s2_react Stir at 120 °C (4-6h under N2) s2_add->s2_react s2_monitor Monitor by GC-MS/TLC s2_react->s2_monitor s2_workup Cool & Quench in Ice-Water s2_monitor->s2_workup s2_purify Filter, Wash & Dry s2_workup->s2_purify waste_cyanide Quench Cyanide Waste (Bleach/H2O2, pH > 10) s2_workup->waste_cyanide s2_product Final Product: This compound s2_purify->s2_product

Caption: Step-by-step laboratory workflow diagram.

Conclusion

The two-step synthesis of this compound detailed in this application note provides a reliable and scalable method for producing this valuable chemical intermediate. By employing a selective Suzuki-Miyaura coupling followed by an efficient nucleophilic cyanation, this protocol offers high yields and purity. The emphasis on the rationale behind procedural choices and rigorous adherence to safety protocols, especially concerning the handling of sodium cyanide, ensures that this process can be safely and successfully implemented by researchers in both academic and industrial settings.

References

Application Notes and Protocols for the Purification of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Cyclopropylnicotinonitrile (CAS No. 1032527-28-8), a key building block in modern medicinal chemistry and drug development. Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), we present detailed protocols for two primary purification techniques: recrystallization and flash column chromatography. This guide is designed for researchers, chemists, and process development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

This compound is a substituted pyridine derivative whose structural motif is of increasing interest in the synthesis of complex molecular architectures for targeted therapeutics. The presence of impurities, which can arise from starting materials, side reactions, or solvent degradation, can have significant downstream consequences, including reduced yields, formation of intractable byproducts, and complications in regulatory filings. Therefore, robust and reliable purification strategies are not merely a matter of laboratory best practice but a foundational requirement for successful research and development.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the physicochemical principles at play. By explaining the causality behind each procedural choice, we aim to equip the scientist with the expertise to refine these protocols for their specific impurity profile and scale.

Compound Profile:

Property Value Source
Chemical Name This compound [1]
CAS Number 1032527-28-8 [2]
Molecular Formula C₉H₈N₂ [2]
Molecular Weight 144.17 g/mol [1][3]

| Purity (Commercial) | Typically available at ≥95% |[4] |

Understanding Potential Impurities

Effective purification begins with an understanding of what needs to be removed. While the specific impurity profile depends heavily on the synthetic route, common contaminants in related syntheses often include:

  • Unreacted Starting Materials: Precursors such as halogenated pyridines may persist in the crude product.

  • Solvent-Derived Byproducts: High-temperature reactions using solvents like Dimethylformamide (DMF) can lead to impurities from solvent pyrolysis.[5]

  • Isomers and Regioisomers: Incomplete selectivity during the cyclopropyl group installation or other functionalization steps can lead to isomeric impurities.

  • Oligomeric Byproducts: Self-reaction or polymerization of reactive intermediates can generate higher molecular weight contaminants.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is strongly recommended to identify the polarity and nature of the major impurities, which will guide the selection of the most appropriate purification technique.

Purification Technique I: Recrystallization

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.

Rationale and Solvent Selection

The key to successful recrystallization is selecting the appropriate solvent. The principle "like dissolves like" is a useful starting point. Given the moderately polar nature of this compound (containing both a polar nitrile group and aromatic nitrogen, alongside a nonpolar cyclopropyl group), solvents of intermediate polarity are excellent candidates.

A systematic solvent screening should be performed on a small scale. The ideal solvent should exhibit the following characteristics:

  • Poorly dissolves the crude product at room temperature.

  • Readily dissolves the crude product at its boiling point.

  • Does not react with the compound.

  • Yields well-formed crystals upon cooling.

  • Is easily removed from the purified crystals (i.e., has a relatively low boiling point).

Table of Potential Solvents for Screening:

Solvent Polarity Boiling Point (°C) Rationale & Comments
Isopropanol Intermediate 82.5 Often an excellent choice for compounds of this type.
Ethanol Intermediate 78.4 Similar to isopropanol, may show slightly different solubility.
Ethyl Acetate Intermediate 77.1 Good dissolving power, but can sometimes lead to oiling out.
Toluene Low 110.6 Useful if impurities are significantly more polar than the product.

| Heptane/Ethyl Acetate | Variable | Variable | A two-solvent system can finely tune solubility. Start with the compound dissolved in hot ethyl acetate and add hot heptane dropwise until turbidity appears. |

Detailed Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a magnetic stir bar. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the compound just fully dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain dissolved product upon cooling.[6]

  • (Optional) Decolorization: If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat to boiling for 2-3 minutes. Causality: The high surface area of activated charcoal adsorbs colored impurities.[6]

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule while excluding impurities.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the loss of the desired product during the wash.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity should be assessed before use in subsequent reactions.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Product in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Purification Technique II: Flash Column Chromatography

When recrystallization is ineffective, particularly for non-crystalline compounds or when impurities have very similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Rationale and Method Development

The success of column chromatography hinges on selecting a mobile phase that provides adequate separation between the target compound and its impurities. This is developed using Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica gel is the standard choice for compounds of intermediate polarity like this compound. Its polar surface interacts more strongly with polar compounds, causing them to move more slowly down the column.

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate.

    • Start with a low-polarity solvent system, such as 10% Ethyl Acetate in Heptane (or Hexane).

    • Spot the crude mixture on a TLC plate and develop it in the chosen solvent system.

    • Visualize the spots under UV light.

    • If the Rf is too low (spots don't move far), increase the polarity of the eluent (e.g., to 20% Ethyl Acetate). If the Rf is too high, decrease the polarity.

    • The ideal system will show a clear separation between the spot for the desired product and the spots for all impurities.

Table of Suggested Eluent Systems for TLC Development:

System (v/v) Polarity Comments
Heptane / Ethyl Acetate Low to High A versatile and common system. Start at 9:1 and increase the proportion of ethyl acetate.

| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. Start at 99:1 and increase the proportion of methanol. |

Detailed Protocol for Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the silica run dry.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Pipette the concentrated solution carefully onto the top of the silica bed, trying not to disturb the surface.[7] Alternative (Dry Loading): For compounds with poor solubility, pre-adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. Causality: Dry loading prevents band broadening and improves separation for less soluble samples.

  • Elution: Carefully add the eluent to the column. Begin eluting the column using positive pressure (flash chromatography), collecting the eluate in fractions (e.g., test tubes or vials).

  • Fraction Monitoring: Analyze the collected fractions by TLC to determine which contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Combining and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Workup A Develop TLC Method (Target Rf ~0.3) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Wet or Dry) B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Isolated Product H->I

Caption: Workflow for purification by flash column chromatography.

Purity Assessment

After purification, the identity and purity of this compound must be confirmed. A combination of the following methods is recommended:

  • TLC: A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.

  • HPLC/UPLC: Provides quantitative purity data.

  • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related nitrile and pyridine compounds warrant careful handling.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • General Precautions: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep containers tightly closed and store in a cool, dry place away from ignition sources.[10]

References

analytical methods for 6-Cyclopropylnicotinonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Quantification of 6-Cyclopropylnicotinonitrile using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated analytical method for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering high specificity, accuracy, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to method validation. The validation of this analytical procedure is based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and consistency of the results.[1][2][3]

Introduction and Scientific Principle

This compound (C₉H₈N₂, MW: 144.17 g/mol ) is a heterocyclic organic compound increasingly utilized as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its precise quantification in raw materials, in-process samples, and final intermediates is critical for ensuring product quality, process consistency, and regulatory compliance. Inaccurate measurements can impact yield, impurity profiles, and the safety of the final drug product.

This method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is nonpolar (a C18 silica-based column), while the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a moderately nonpolar molecule, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, allowing for sensitive and specific quantification.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard: Purity ≥98%

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade

  • Orthophosphoric Acid (H₃PO₄): Analytical reagent grade

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with:

    • Quaternary or Binary Pump

    • Autosampler/Injector

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance: 4-decimal place readability (e.g., Mettler Toledo XS204)

  • pH Meter

  • Sonicator

  • Volumetric Flasks and Pipettes: Class A

  • Syringe Filters: 0.45 µm PTFE or Nylon

Experimental Protocol

Preparation of Solutions
  • Phosphate Buffer (20mM, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in approximately 950 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Transfer to a 1 L volumetric flask and bring to volume with water.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase:

    • Prepare a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.

    • Degas the mobile phase by sonication for 15-20 minutes or by online degasser before use.

  • Diluent:

    • Use the mobile phase composition (60:40 Buffer:ACN) as the diluent to ensure peak shape integrity.

Preparation of Standard Solutions
  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve completely.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solutions for Linearity:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solution
  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound and transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent, sonicate for 10 minutes to ensure complete extraction and dissolution.

  • Allow the solution to cool to room temperature, dilute to volume with diluent, and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a target concentration of 50 µg/mL.

Chromatographic Conditions and Data

The separation and quantification are performed using the parameters outlined below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Inertsil)
Mobile Phase 60% Phosphate Buffer (20mM, pH 3.0) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 272 nm
Run Time 10 minutes

Rationale for Wavelength Selection: The pyridine ring conjugated with a nitrile group in this compound results in a strong UV absorbance. A wavelength of 272 nm was determined by scanning the standard solution from 200-400 nm and selecting the absorbance maximum (λmax) to ensure maximum sensitivity.

Method Validation Protocol

Validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1] The following parameters must be assessed according to ICH guidelines.[2][5]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the this compound peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Spike a known amount of sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Calculation: % Recovery = [(Measured Concentration - Sample Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration and confirming that the precision (RSD) is ≤ 10%.

Workflow and Data Visualization

The overall analytical workflow is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent & Sonicate A->B C Dilute to Final Volume B->C D Filter into HPLC Vial C->D E Inject into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (272 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: Experimental workflow for the quantification of this compound.

Typical Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy 99.2% - 101.5% Recovery98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%Intermediate: 1.1%≤ 2.0%
LOQ 1.0 µg/mL (RSD = 4.5%)RSD ≤ 10%

Conclusion

The RP-HPLC method described provides a reliable, accurate, and precise tool for the quantification of this compound. The method is straightforward, utilizes common reagents and instrumentation, and has a short run time, making it suitable for high-throughput analysis in a quality control environment. The comprehensive validation protocol ensures that the method is fit for its intended purpose, supporting process development and quality assurance in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyclopropylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information presented herein is a synthesis of established chemical principles and field-proven insights, grounded in authoritative scientific literature.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The successful synthesis of this compound with high yield and purity is crucial for advancing drug discovery programs. The most common and versatile route to this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on optimizing this palladium-catalyzed reaction between a 6-halonicotinonitrile and a cyclopropylboron reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely employed and reliable method.[1][2] This involves the reaction of a 6-halonicotinonitrile (typically 6-chloronicotinonitrile) with a cyclopropylboron reagent, such as cyclopropylboronic acid or its ester derivatives, in the presence of a palladium catalyst, a ligand, and a base.[1][2][3]

Q2: Which starting materials are recommended for the Suzuki-Miyaura coupling to synthesize this compound?

A2: For the halide partner, 6-chloronicotinonitrile is a common and cost-effective choice. For the boron partner, cyclopropylboronic acid is frequently used. However, potassium cyclopropyltrifluoroborate is an excellent alternative as it is more stable and less prone to protodeboronation, a common side reaction.[3]

Q3: What are the key components of the catalytic system for this reaction?

A3: A typical Suzuki-Miyaura reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, THF, often with water as a co-solvent).[1][3][4]

Q4: Why is the yield of my reaction consistently low?

A4: Low yields in the synthesis of this compound can stem from several factors. Common issues include inefficient catalyst activity, catalyst inhibition by the pyridine nitrogen, decomposition of the boronic acid, or incomplete reaction. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the root cause.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Problem 1: Low to No Product Formation
Possible Cause Explanation Recommended Solution Authoritative Insight
Catalyst Inactivity The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be degrading.- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to stabilize the Pd(0) species.[3]Electron-rich and sterically hindered ligands accelerate the rate-limiting oxidative addition step and prevent catalyst decomposition.[1]
Pyridine Inhibition The lone pair on the pyridine nitrogen of 6-chloronicotinonitrile can coordinate to the palladium center, inhibiting its catalytic activity.- Use a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).- Select a ligand that is bulky enough to sterically hinder pyridine coordination.This "2-pyridyl problem" is a known challenge in cross-coupling reactions with pyridine-containing substrates.
Protodeboronation of Cyclopropylboronic Acid Cyclopropylboronic acid can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base. This is a significant cause of reduced yield.[3]- Use potassium cyclopropyltrifluoroborate, which is more stable to protodeboronation.- Use anhydrous solvents and ensure all reagents are dry.- Use a non-aqueous base like KF.Potassium organotrifluoroborates are generally more robust than their corresponding boronic acids and can be a superior choice for challenging couplings.[3]
Inefficient Transmetalation The transfer of the cyclopropyl group from boron to palladium is a crucial step. This can be slow for electron-deficient pyridyl systems.- The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate transmetalation.- The addition of water as a co-solvent can sometimes accelerate this step.[4]The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for efficient transmetalation.[1]
Problem 2: Presence of Significant Impurities
Impurity Identification Cause Solution
Homocoupled Bicyclopropyl A byproduct with a mass corresponding to two cyclopropyl groups.This arises from the coupling of two molecules of cyclopropylboronic acid. It is often promoted by the presence of oxygen.- Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.- Use a lower catalyst loading.
Dehalogenated Starting Material (Nicotinonitrile) A byproduct with the mass of nicotinonitrile.The 6-chloronicotinonitrile is reduced, replacing the chlorine with a hydrogen. This can be caused by certain palladium-hydride species in the catalytic cycle.- Optimize the reaction conditions, particularly the choice of ligand and base, to favor cross-coupling over dehalogenation.- Avoid prolonged reaction times at high temperatures.
Unreacted 6-Chloronicotinonitrile Presence of the starting material in the final product mixture.Incomplete reaction due to any of the reasons listed in "Problem 1".Refer to the troubleshooting guide for low yield to drive the reaction to completion.

Experimental Protocols

The following is a recommended starting protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Suzuki-Miyaura Coupling of 6-Chloronicotinonitrile and Cyclopropylboronic Acid

Materials:

  • 6-Chloronicotinonitrile

  • Cyclopropylboronic Acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 6-chloronicotinonitrile (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The choice of catalyst, ligand, and base significantly impacts the yield of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected yields for related reactions, which can serve as a guide for optimization.

Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Pd(OAc)₂P(c-Hex)₃K₃PO₄Toluene/H₂O10070-85[3]
Pd₂(dba)₃SPhosK₃PO₄Toluene11075-90
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10060-80
Pd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane9080-95[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂ + Base) PdII->Transmetal [R-B(OH)₃]⁻ PdII_R Ar-Pd(II)-R (L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Optimize_Catalyst Change ligand (e.g., SPhos) Increase catalyst loading Check_Catalyst->Optimize_Catalyst No Check_Boronic_Acid Is protodeboronation a risk? Check_Catalyst->Check_Boronic_Acid Yes Optimize_Catalyst->Check_Boronic_Acid Use_Trifluoroborate Use potassium cyclopropyltrifluoroborate Ensure anhydrous conditions Check_Boronic_Acid->Use_Trifluoroborate Yes Check_Base Is the base effective? Check_Boronic_Acid->Check_Base No Use_Trifluoroborate->Check_Base Optimize_Base Switch to a stronger base (K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Check_Inhibition Could pyridine be inhibiting the catalyst? Check_Base->Check_Inhibition Yes Optimize_Base->Check_Inhibition Address_Inhibition Increase catalyst loading Use bulkier ligand Check_Inhibition->Address_Inhibition Yes Success Improved Yield Check_Inhibition->Success No Address_Inhibition->Success

Caption: A decision-making workflow for troubleshooting low yield.

References

Technical Support Center: Synthesis of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to the technical support center for the synthesis of 6-Cyclopropylnicotinonitrile. This guide is designed to provide expert-driven, field-proven insights into the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we understand that navigating the complexities of synthetic organic chemistry requires a deep understanding of not just the desired reaction pathway, but also the potential competing reactions that can impact yield, purity, and scalability.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory. We will delve into the mechanistic underpinnings of these side reactions and provide actionable troubleshooting strategies to help you optimize your synthetic protocols.

Troubleshooting Common Side Reactions in this compound Synthesis

The two most prevalent methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Each of these powerful C-C and C-N bond-forming reactions comes with its own set of potential side reactions.

I. Suzuki-Miyaura Coupling Route

This route typically involves the reaction of a 6-halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) with a cyclopropylboronic acid derivative.

Question 1: My reaction is showing low yield and I'm observing the formation of nicotinonitrile (hydrodehalogenation) and cyclopropane. What is happening and how can I fix it?

Answer: You are likely encountering two common side reactions: hydrodehalogenation of your starting material and protodeboronation of the cyclopropylboronic acid.

  • Hydrodehalogenation: This is the replacement of the halogen on the nicotinonitrile ring with a hydrogen atom. It can be a competing pathway in the catalytic cycle.

  • Protodeboronation: This is the cleavage of the C-B bond of the cyclopropylboronic acid by a proton source (e.g., trace water in your solvent or base) to form cyclopropane.[1][2][3] This is a particularly significant side reaction with cyclopropylboronic acid due to its inherent instability.[2]

Troubleshooting Strategies:

StrategyRationale
Use Anhydrous Conditions Minimize the primary source of protons for protodeboronation. Use freshly distilled, anhydrous solvents and dry your reagents thoroughly.
Rigorous Degassing Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Oxygen can promote side reactions.[1]
Use a More Stable Boron Reagent Consider using potassium cyclopropyltrifluoroborate or a MIDA boronate ester instead of cyclopropylboronic acid. These are often crystalline, air- and moisture-stable solids that slowly release the boronic acid in situ.[1][2]
Optimize the Base A weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃ is often preferred to minimize protodeboronation.[2] If using a powdered base, ensure it is finely ground and dry.
Question 2: My main impurity is a dimeric byproduct of my starting materials. How is this formed and what can I do to prevent it?

Answer: You are observing homocoupling products. This can occur with both the 6-halonicotinonitrile and the cyclopropylboronic acid, leading to the formation of bipyridines and bicyclopropyl, respectively.

Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1] It can also be a result of non-optimal reaction conditions that favor the reaction of two molecules of the same starting material over the desired cross-coupling.

Experimental Protocol to Minimize Homocoupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add your 6-halonicotinonitrile, cyclopropylboronic acid derivative (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2-3 equivalents).

  • Solvent and Degassing: Add your anhydrous solvent (e.g., dioxane, toluene, or a mixture with water).[4] Degas the mixture thoroughly by sparging with argon for 20-30 minutes.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, SPhos) under a positive pressure of inert gas.

  • Reaction: Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and boron-containing byproducts.

Diagram of Suzuki-Miyaura Coupling and Side Reactions

Suzuki_Miyaura_Side_Reactions A 6-Halonicotinonitrile D This compound A->D Cross-Coupling E Nicotinonitrile (Hydrodehalogenation) A->E G Bipyridine (Homocoupling) A->G B Cyclopropylboronic Acid B->D F Cyclopropane (Protodeboronation) B->F H Bicyclopropyl (Homocoupling) B->H C Pd(0) Catalyst

Caption: Main and side reaction pathways in the Suzuki-Miyaura synthesis.

II. Buchwald-Hartwig Amination Route

This alternative route involves the palladium-catalyzed coupling of a 6-halonicotinonitrile with cyclopropylamine.

Question 3: My Buchwald-Hartwig reaction is sluggish and gives a poor yield, with a significant amount of unreacted 6-halonicotinonitrile. What could be the issue?

Answer: The primary challenge in the Buchwald-Hartwig amination of pyridine derivatives is potential catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst.[5] Additionally, the choice of ligand is crucial for an efficient reaction.

Troubleshooting Strategies:

StrategyRationale
Ligand Selection Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands promote the reductive elimination step and can mitigate catalyst inhibition.[5][6]
Choice of Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used. However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary.
Palladium Precursor While Pd₂(dba)₃ is common, Pd(OAc)₂ can also be effective. The choice may need to be screened for optimal results.
Temperature Control Ensure the reaction is heated sufficiently (typically 80-120 °C) to overcome the activation barrier for oxidative addition and reductive elimination.
Question 4: Besides unreacted starting material, I am also isolating nicotinonitrile. What is the cause of this byproduct?

Answer: The formation of nicotinonitrile (the hydrodehalogenated product) is likely due to a side reaction known as β-hydride elimination . After the palladium amido complex is formed, an alternative pathway to reductive elimination is the abstraction of a β-hydrogen from the amido ligand, which in this case would be from the cyclopropylamine moiety. However, with cyclopropylamine, this is less likely. A more probable cause is a competing reduction pathway of the aryl halide, which can be influenced by the solvent, base, and ligand.[7][8]

Diagram of Buchwald-Hartwig Amination and Side Reactions

Buchwald_Hartwig_Side_Reactions I 6-Halonicotinonitrile L This compound I->L C-N Coupling N Nicotinonitrile (Hydrodehalogenation) I->N J Cyclopropylamine J->L K Pd(0) Catalyst M Catalyst Inhibition (Pyridine Coordination) K->M

Caption: Main and side reaction pathways in the Buchwald-Hartwig synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose between the Suzuki-Miyaura and Buchwald-Hartwig routes?

A1: The choice often depends on the availability and cost of the starting materials. 6-halonicotinonitriles are common starting points for both. Cyclopropylboronic acid and its derivatives can be unstable and more expensive than cyclopropylamine. However, Suzuki-Miyaura reactions can sometimes be more tolerant of other functional groups on the molecule. It is advisable to perform a small-scale screen of both routes to determine the most efficient and cost-effective method for your specific needs.

Q2: What is the best way to purify the final this compound product?

A2: Purification typically involves column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is usually effective. The exact solvent system will depend on the specific impurities present. It may also be possible to remove acidic or basic impurities with a liquid-liquid extraction work-up prior to chromatography.

Q3: My cyclopropylboronic acid seems to be degrading. How should I handle and store it?

A3: Cyclopropylboronic acid is known to be unstable with prolonged storage.[2] It is best to use it as fresh as possible. For storage, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. As mentioned earlier, for better stability, consider using potassium cyclopropyltrifluoroborate, which is a solid that is much more stable to air and moisture.[1][2]

References

Technical Support Center: Purification of 6-Cyclopropylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-cyclopropylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The unique combination of the polar nitrile and pyridine functionalities with the nonpolar, strained cyclopropyl group presents a distinct set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve your desired purity and yield.

Introduction: The Purification Challenge

This compound derivatives are valuable building blocks in medicinal chemistry. However, their purification is often non-trivial. The presence of the cyclopropyl ring, while often beneficial for metabolic stability and potency of the final active pharmaceutical ingredient (API), can introduce complexities in polarity, solubility, and reactivity, leading to difficulties in separating the desired product from starting materials, reagents, and byproducts. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives, particularly via Suzuki coupling?

A1: When employing a Suzuki coupling reaction to introduce the cyclopropyl group, several byproducts are commonly observed. It is crucial to be aware of these potential impurities to develop an effective purification strategy.[1]

  • Homocoupling Products: Dimerization of the starting aryl halide or the cyclopropylboronic acid can occur, leading to biaryl or dicyclopropyl impurities, respectively.

  • Dehalogenation Products: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common with highly reactive organoboron compounds.[1]

  • Protonation/Hydrolysis of Boronic Acid: The C-B bond of the cyclopropylboronic acid can be cleaved through hydrolysis or protonation, resulting in the formation of cyclopropane.[1]

  • Palladium Black: Aggregation and precipitation of the palladium catalyst can occur, which can reduce reaction efficiency and contaminate the product.[1]

  • Boronic Acid Oxidation Products: Cyclopropylboronic acid can be susceptible to oxidation, forming dimers or esters.

Q2: How does the cyclopropyl group affect the solubility and polarity of my nicotinonitrile derivative?

A2: The cyclopropyl group is a small, nonpolar, and rigid alkyl substituent. Its introduction to the nicotinonitrile scaffold generally increases the lipophilicity of the molecule. This is reflected in the calculated LogP (a measure of lipophilicity) of related compounds like 6-chloro-5-cyclopropylnicotinonitrile, which is 2.48.[2] This increased lipophilicity means the compound will be more soluble in nonpolar organic solvents and less soluble in polar solvents like water. In chromatographic separations, it will have a stronger affinity for the nonpolar stationary phase in reversed-phase chromatography or elute more quickly from a polar stationary phase in normal-phase chromatography.

Q3: Is the cyclopropyl ring stable during workup and purification?

A3: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions.[3]

  • Acidic Conditions: Strong acidic conditions should generally be avoided, as electrophilic attack can lead to ring-opening. The stability is influenced by the electronic nature of the aromatic ring.[4]

  • Basic Conditions: The cyclopropyl group is generally stable under weakly alkaline conditions. However, very strong bases at elevated temperatures could potentially lead to side reactions.

  • Oxidative Conditions: While generally more resistant to oxidative metabolism compared to other alkyl groups, the cyclopropyl ring can undergo oxidation, especially when attached to an amine.[5] During purification, avoid strong oxidizing agents.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for this compound derivatives can be challenging.

Problem 1: My compound "oils out" instead of crystallizing.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated.

  • Solutions:

    • Change Solvent System: Use a lower-boiling point solvent or a solvent mixture. For moderately polar compounds like this compound derivatives, consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Lower Concentration: Use more solvent to create a less saturated solution. You can slowly evaporate the solvent later to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

Problem 2: No crystals form, even after cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. For a moderately polar compound, if you used a polar solvent like ethanol, a nonpolar anti-solvent like hexanes or water could be effective.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

Problem 3: The recovered crystals are not pure.

  • Possible Cause: The chosen solvent dissolves the impurities as well as the product, or the impurities co-crystallize with the product.

  • Solutions:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures. Perform small-scale solubility tests with a variety of solvents to find the optimal one.

    • Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot gravity filtration to remove them before allowing the solution to cool.

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Table 1: Suggested Recrystallization Solvents for this compound Derivatives

Solvent System (v/v)PolarityComments
Ethyl Acetate / HexanesLow to MediumA good starting point for many organic compounds. The ratio can be adjusted to achieve optimal solubility.
Dichloromethane / HexanesLow to MediumSimilar to ethyl acetate/hexanes, but dichloromethane is more volatile.
TolueneLowCan be effective for less polar compounds.
Isopropanol / WaterMedium to HighMay be suitable for more polar derivatives. The water acts as an anti-solvent.
Acetone / WaterMedium to HighSimilar to isopropanol/water.
Column Chromatography Issues

Column chromatography is a versatile technique for separating compounds with different polarities.[6][7]

Problem 1: Poor separation of my product from a closely-eluting impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solutions:

    • Optimize the Eluent System: The key to good separation is finding an eluent system that provides a good retention factor (Rf) for your compound on a TLC plate, ideally between 0.2 and 0.4.

      • Fine-tune the Polarity: If your compound and the impurity are running too close together, try a less polar solvent system. Small changes in the ratio of your solvents can have a significant impact on separation. For this compound derivatives, which are moderately polar, start with a low percentage of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) and gradually increase the polarity.

      • Try Different Solvents: If adjusting the polarity of a two-solvent system is not effective, try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.

    • Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely-eluting compounds.

    • Dry Loading: If your compound is not very soluble in the eluent, consider "dry loading." Dissolve your crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

Problem 2: My compound is streaking on the column.

  • Possible Cause: The compound is not fully soluble in the eluent, the column is overloaded, or the compound is interacting strongly with the silica gel.

  • Solutions:

    • Improve Solubility: Add a small amount of a more polar solvent to your eluent system to improve the solubility of your compound.

    • Reduce the Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Add a Modifier: If your compound is basic (due to the pyridine nitrogen), it may be interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to reduce streaking and improve the peak shape.

Problem 3: My product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move your compound down the column.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.

    • Switch to a More Polar Solvent: If a gradual increase is not effective, you may need to switch to a more polar solvent system altogether. For example, if you are using an ethyl acetate/hexanes gradient, you could switch to a methanol/dichloromethane gradient for more polar compounds.

Experimental Protocol: Flash Column Chromatography of a this compound Derivative

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. A good starting point for a moderately polar compound is 20-30% ethyl acetate in hexanes. The target Rf for the desired product should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Diagram: Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude Product (this compound Derivative) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No oiling_out Product Oils Out? recrystallization->oiling_out no_crystals No Crystals Form? recrystallization->no_crystals impure_crystals Crystals Impure? recrystallization->impure_crystals pure_product Pure Product recrystallization->pure_product Success poor_separation Poor Separation? column_chromatography->poor_separation streaking Compound Streaking? column_chromatography->streaking no_elution No Elution? column_chromatography->no_elution column_chromatography->pure_product Success oiling_out->no_crystals change_solvent Change Solvent/ Use Anti-Solvent oiling_out->change_solvent Yes slow_cool Slower Cooling/ Seed Crystals oiling_out->slow_cool Yes no_crystals->impure_crystals reduce_volume Reduce Solvent Volume/ Add Anti-Solvent no_crystals->reduce_volume Yes hot_filtration Hot Filtration/ Rewash Crystals impure_crystals->hot_filtration Yes change_solvent->recrystallization slow_cool->recrystallization reduce_volume->recrystallization hot_filtration->recrystallization poor_separation->streaking optimize_eluent Optimize Eluent/ Use Longer Column poor_separation->optimize_eluent Yes streaking->no_elution reduce_load Reduce Load/ Add Modifier (e.g., Et3N) streaking->reduce_load Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes optimize_eluent->column_chromatography reduce_load->column_chromatography increase_polarity->column_chromatography

Caption: A decision-making flowchart for troubleshooting the purification of this compound derivatives.

Conclusion

The successful purification of this compound derivatives requires a systematic approach that considers the unique physicochemical properties imparted by the cyclopropyl group. By understanding the potential impurities arising from the synthetic route and by methodically troubleshooting common purification techniques such as recrystallization and column chromatography, researchers can overcome the challenges and obtain their target compounds with high purity. This guide provides a foundation of knowledge and practical advice to streamline your purification efforts and accelerate your research and development.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Cyclopropylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring reproducible, high-yield results.

The primary synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halonicotinonitrile (typically 6-chloronicotinonitrile) with a cyclopropylboron reagent. While powerful, this reaction is sensitive to numerous variables. This guide provides a systematic approach to mastering this transformation.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses the most common challenges encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Q1: My reaction shows low or no conversion. Where do I start troubleshooting?

Low conversion is the most frequent issue and can stem from several sources. A systematic check of the catalyst system, reagents, and reaction conditions is the most effective approach.[1]

Possible Cause 1: Inactive Catalyst System

The heart of the Suzuki reaction is the active Pd(0) catalyst. If this species is not generated or is poisoned, the reaction will fail.[1]

  • Expertise & Experience: Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[1] This initial reduction can be inefficient or fail. Furthermore, some Pd(0) sources like Pd₂(dba)₃ can degrade upon storage, appearing as insoluble "palladium black," which is inactive.[1] Modern, air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) are designed for clean and efficient generation of the active catalyst and are often a superior choice for robust reactions.[1]

  • Troubleshooting Steps:

    • Test Your Catalyst: Run a control reaction with a known, highly reactive substrate pair (e.g., iodobenzene and phenylboronic acid) to confirm your palladium source is active.[1]

    • Switch to a Precatalyst: If using a simple Pd(II) salt, consider switching to a more reliable palladacycle precatalyst.

    • Ensure Proper Ligand Coordination: Ensure the palladium-to-ligand ratio is optimal (typically 1:1 to 1:2). The ligand protects the Pd(0) center and facilitates key steps in the catalytic cycle.

Possible Cause 2: Reagent Instability or Impurity

The quality and stability of your starting materials are paramount.

  • Expertise & Experience: Cyclopropylboronic acid is known to be susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by trace amounts of water or acid.[2] This is a very common reason for low yields in Suzuki reactions.[1][3] To mitigate this, more stable boronic esters, such as pinacol (BPin) or MIDA esters, are excellent alternatives.[1][4] MIDA boronates are particularly stable and can be purified via chromatography.[4] The purity of the 6-chloronicotinonitrile is also critical; ensure it is free from impurities that could act as catalyst poisons.

  • Troubleshooting Steps:

    • Verify Boronic Acid Quality: Check the purity of your cyclopropylboronic acid by NMR. If it appears degraded, use a fresh bottle or consider synthesizing a more stable ester derivative.

    • Use a Boronic Ester: Switch to cyclopropylboronic acid pinacol ester for improved stability and reproducibility.

    • Check Halide Purity: Verify the purity of your 6-chloronicotinonitrile starting material.

Possible Cause 3: Suboptimal Reaction Conditions

The interplay between solvent, base, and temperature defines the reaction environment and can make or break the synthesis.

  • Expertise & Experience: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[5] For heteroaromatic chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[6] The solvent must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Inadequate degassing is a frequent cause of failed reactions.

  • Troubleshooting Steps:

    • Degas Rigorously: Use a robust degassing method such as freeze-pump-thaw (3 cycles) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Screen Bases: If using a mild base with no success, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

    • Optimize Temperature: While 80-100 °C is a common range for these couplings, sometimes a lower temperature can prevent reagent decomposition, or a higher one may be needed to drive the reaction to completion. A small temperature screen is advisable.

G Start Low / No Conversion Observed Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Catalyst_Inactive Is catalyst active? (Run control reaction) Check_Catalyst->Catalyst_Inactive Check_Reagents 2. Assess Reagent Quality Reagent_Degraded Are reagents stable/pure? (Check NMR, use fresh) Check_Reagents->Reagent_Degraded Check_Conditions 3. Review Reaction Setup Conditions_Suboptimal Are conditions optimal? (Degas, screen base/temp) Check_Conditions->Conditions_Suboptimal Success Reaction Optimized Catalyst_Inactive->Check_Reagents Yes Use_New_Catalyst Use fresh Pd source or modern precatalyst Catalyst_Inactive->Use_New_Catalyst No Reagent_Degraded->Check_Conditions Yes Use_Ester Switch to stable boronic ester (Pinacol or MIDA) Reagent_Degraded->Use_Ester No Conditions_Suboptimal->Success Yes Optimize_Params Systematically screen base, solvent, temp Conditions_Suboptimal->Optimize_Params No Use_New_Catalyst->Check_Reagents Use_Ester->Check_Conditions Optimize_Params->Success

Troubleshooting workflow for low conversion.
Q2: I'm observing significant side products, such as the homocoupling of cyclopropylboronic acid or hydrodehalogenation of my starting material. What is happening?

Side reactions compete with your desired product formation and indicate a flaw in the catalytic cycle's efficiency.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species that can arise from incomplete reduction of a precatalyst or oxidation of the active Pd(0) catalyst.[3] Rigorous degassing is the best preventative measure.[1]

  • Protodeboronation: As discussed above, this is the cleavage of the C-B bond, yielding cyclopropane. It can be catalyzed by acid or base and is often exacerbated by high temperatures and the presence of water.[1][2] Using anhydrous solvents, a carefully chosen base, and the most stable boronic acid derivative you can access will minimize this pathway.[1]

  • Hydrodehalogenation: This is the replacement of the chlorine atom on the nicotinonitrile ring with a hydrogen atom. It can occur as a side reaction, sometimes involving the solvent or trace water as the hydrogen source. This is often mitigated by ensuring the main catalytic cycle (reductive elimination) is faster than competing pathways, which can be achieved by ligand tuning.

Frequently Asked Questions (FAQs)

Q3: Which starting material is better: 6-chloro- or 6-bromonicotinonitrile?

The reactivity of aryl halides in the oxidative addition step of the Suzuki reaction follows the order: I > Br > Cl.[7] Therefore, 6-bromonicotinonitrile will generally be more reactive than 6-chloronicotinonitrile. However, aryl chlorides are often less expensive and more readily available. A successful reaction with the chloride substrate may require more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) and a stronger base to facilitate the more difficult oxidative addition step.[3][8]

Q4: How do I choose the right catalyst and ligand?

This is the most critical decision for a challenging coupling.

  • Palladium Source: For ease of use and reproducibility, modern air-stable palladacycle precatalysts are highly recommended.[1] If using basic salts like Pd(OAc)₂, pair it with a suitable phosphine ligand.

  • Ligand Selection: The coupling of an electron-deficient heteroaryl chloride requires a highly active catalyst. This is achieved by using electron-rich, sterically bulky monophosphine ligands.[3][8]

    • Triphenylphosphine (PPh₃): A classic, but often not active enough for challenging substrates like heteroaryl chlorides.

    • Bulky Trialkylphosphines (e.g., P(t-Bu)₃): Highly electron-donating, good for accelerating oxidative addition but can be air-sensitive.

    • Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are the gold standard for many difficult couplings, providing a balance of high activity and stability.[8] They are excellent choices for the synthesis of this compound.

G CatalyticCycle Pd(0)L₂ Oxidative Addition Transmetalation Reductive Elimination CatalyticCycle:f3->CatalyticCycle:f0 Catalyst Regenerated Product This compound CatalyticCycle:f3->Product ArylHalide 6-Cl-Nicotinonitrile ArylHalide->CatalyticCycle:f1 BoronicAcid Cyclopropyl-B(OR)₂ + Base BoronicAcid->CatalyticCycle:f2

Simplified Suzuki-Miyaura catalytic cycle.
Q5: What is the optimal catalyst loading?

Catalyst loading is a balance between reaction efficiency and cost/ease of purification. For initial optimization, a loading of 1-2 mol % is common.[9] Highly active catalyst systems, like those using Buchwald ligands, can often achieve high yields with loadings as low as 0.1 mol % or even into the parts-per-million (ppm) range once the reaction is optimized.[8][9]

Q6: My cyclopropylboronic acid is expensive and seems unstable. What are my options?

The instability of cyclopropylboronic acid is a known issue.[2] The best solution is to use a more stable derivative. Cyclopropylboronic acid pinacol ester is commercially available and offers significantly better stability. Alternatively, you can prepare it yourself from the boronic acid. This initial investment in a more stable reagent often pays off with higher, more consistent yields and fewer failed reactions.

Protocols & Data

Table 1: Recommended Starting Conditions for Optimization Screening
ParameterCondition 1 (Robust)Condition 2 (Classic)Rationale
Aryl Halide 6-Chloronicotinonitrile (1.0 eq)6-Chloronicotinonitrile (1.0 eq)Chloride is often the most economical starting material.
Boron Reagent Cyclopropylboronic acid pinacol ester (1.5 eq)Cyclopropylboronic acid (1.5 eq)Pinacol ester provides superior stability against protodeboronation.[1]
Pd Source Buchwald G3 Precatalyst (1 mol %)Pd(OAc)₂ (2 mol %)G3 precatalysts ensure reliable activation to Pd(0).[1]
Ligand SPhos (1.1 mol %)PPh₃ (4 mol %)SPhos is a highly active ligand for heteroaryl chloride coupling.[8]
Base K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)K₃PO₄ is a stronger base, often required for less reactive chlorides.
Solvent Dioxane/H₂O (10:1)TolueneAqueous mixture can accelerate the reaction; must be rigorously degassed.
Temperature 100 °C100 °CA standard starting point for many Suzuki couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for optimization. Volumes and concentrations should be adjusted based on reaction scale.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid pinacol ester (1.5 eq), the palladium precatalyst (e.g., SPhos G3, 1 mol %), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of starting material and the formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

References

stability issues of 6-Cyclopropylnicotinonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Cyclopropylnicotinonitrile. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Our goal is to provide a comprehensive resource that addresses potential stability issues encountered under acidic conditions. This guide is structured as a series of questions and answers, divided into a hands-on troubleshooting section and a general FAQ, to help you navigate common experimental challenges, understand the underlying chemical principles, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each solution is grounded in established chemical principles to help you not only solve the immediate issue but also prevent its recurrence.

Question 1: I'm running a reaction in an acidic solvent and my HPLC analysis shows a new, more polar peak appearing over time, leading to a lower yield of this compound. What is this new peak?

Answer:

The most probable identity of the new, more polar peak is the corresponding amide, 6-Cyclopropylnicotinamide . Under acidic conditions, the nitrile group (-C≡N) of your starting material is susceptible to hydrolysis.[1][2]

Causality and Mechanism: The acid in your medium protonates the nitrogen atom of the nitrile. This protonation increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water, which is often present in acidic reagents or as a solvent.[3] This process, known as acid-catalyzed hydrolysis, initially converts the nitrile to a primary amide.[1] Because an amide is more polar than a nitrile, it will typically have a shorter retention time on a reverse-phase HPLC column.

If the reaction is left for an extended period or conducted under harsh conditions (e.g., high temperature, strong acid concentration), you may observe a second, even more polar peak. This would likely be 6-Cyclopropylnicotinic acid , the product of the complete hydrolysis of the nitrile group.[2]

Troubleshooting Steps:

  • Confirm the Impurity's Identity:

    • LC-MS Analysis: The most direct way to identify the impurity is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the amide impurity (6-Cyclopropylnicotinamide) would be [M+18], where M is the mass of this compound. The carboxylic acid would have a mass of [M+19].

    • Co-injection: If you have a reference standard for 6-Cyclopropylnicotinamide, perform a co-injection with your sample. If the peak height of the impurity increases, its identity is confirmed.

  • Mitigate Hydrolysis:

    • Minimize Water: Use anhydrous solvents and reagents wherever possible. Dry your glassware thoroughly.

    • Lower Temperature: Perform your reaction at the lowest effective temperature to slow the rate of hydrolysis.

    • Weaker Acid/Lower Concentration: If your reaction chemistry allows, consider using a weaker acid or a lower concentration of the strong acid.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is reached to minimize the formation of the amide byproduct.

Question 2: My NMR spectrum of a sample isolated from an acidic workup shows complex signals in the 0.5-1.5 ppm region and a reduction in the characteristic cyclopropyl proton signals. What could be happening?

Answer:

While less common than nitrile hydrolysis, this observation could indicate a potential instability of the cyclopropyl ring itself. The cyclopropyl group is a strained three-membered ring.[4] Under strongly acidic conditions, particularly in the presence of nucleophiles, it can undergo acid-catalyzed ring-opening.[5]

Causality and Mechanism: The acid can protonate one of the C-C bonds of the cyclopropyl ring, which has some double-bond character. This can lead to the formation of a transient carbocation, which is then attacked by a nucleophile (like water or the counter-ion of the acid), resulting in a ring-opened product. This would fundamentally alter the proton signals in the aliphatic region of your NMR spectrum, replacing the distinct cyclopropyl signals with a more complex pattern corresponding to a linear or branched alkyl chain.

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose and address potential degradation.

G observe Unexpected HPLC Peak or NMR Signal Complexity lcms Run LC-MS Analysis observe->lcms amide Mass = M+18? (Amide Hydrolysis) lcms->amide nmr Acquire 2D NMR (COSY, HSQC) ring_open Complex NMR signals? (Ring Opening) nmr->ring_open acid Mass = M+19? (Carboxylic Acid) amide->acid Yes amide->ring_open No action_hydrolysis Reduce Water Content Lower Temperature Shorter Reaction Time acid->action_hydrolysis ring_open->nmr other Other Mass or Unexpected NMR? ring_open->other No action_ring Use Milder Acid Non-nucleophilic Conditions ring_open->action_ring action_other Re-evaluate Reaction Pathway & Reagents other->action_other G cluster_main Primary Degradation Pathway (Nitrile Hydrolysis) cluster_secondary Potential Secondary Pathway (Ring Opening) start This compound amide 6-Cyclopropylnicotinamide start->amide +H₂O, H⁺ (Fast) ring_opened Ring-Opened Products start->ring_opened Strong H⁺, Nu:⁻ (Harsh Conditions) acid 6-Cyclopropylnicotinic Acid amide->acid +H₂O, H⁺ (Slower, requires heat)

References

Technical Support Center: Troubleshooting the Suzuki Coupling of 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Cyclopropylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, practical solutions to common challenges encountered during this specific transformation. The following question-and-answer format directly addresses potential issues, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab, from low or no product yield to the formation of stubborn impurities.

Q1: My Suzuki coupling of this compound is giving me very low to no yield. What are the first things I should check?

A1: A failing Suzuki coupling reaction requires a systematic evaluation of several key parameters. Here’s a checklist of the most common culprits:

  • Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, particularly from the newer generations (e.g., G3 or G4 palladacycles), which ensure smoother generation of the active catalyst.[3]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of your boronic acid starting material.[1][2][4] It is critical to ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][5]

  • Reagent Purity and Stability: Verify the purity of both your this compound (or its halide precursor) and your boronic acid partner. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1]

  • Base and Solvent Compatibility: The choice of base and solvent is interdependent and crucial. The base must be strong enough to facilitate the transmetalation step but not so strong that it causes the degradation of your starting materials or product.[1][6] For reactions involving aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) are often necessary.[7] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1][3]

Q2: I'm observing a significant amount of a byproduct that corresponds to the simple cyclopropane ring without the pyridine nitrile. What is happening and how can I fix it?

A2: This is a classic case of protodeboronation , a common and frustrating side reaction where the boronic acid group is replaced by a hydrogen atom.[1][8] This is especially prevalent with certain classes of boronic acids, and the water in your reaction is the primary proton source.[1]

Here are strategies to mitigate protodeboronation:

  • Switch to Milder or Anhydrous Conditions: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] Alternatively, moving to strictly anhydrous conditions can significantly reduce the availability of protons.[1]

  • Use a More Stable Boronic Acid Derivative: Cyclopropylboronic acid itself can be prone to instability.[9][10] Consider using more robust derivatives like MIDA boronates or potassium cyclopropyltrifluoroborate.[8][9][10] These reagents offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[8][10]

  • Control the Water Content: If your reaction requires an aqueous component, the amount of water can be critical. For bases like K₃PO₄, a small, controlled amount of water may be necessary for it to function effectively, but excess water will favor protodeboronation.[7]

Q3: My main impurity is a symmetrical biaryl product derived from the boronic acid. How do I prevent this homocoupling?

A3: The formation of a symmetrical biaryl byproduct is known as homocoupling . This occurs when two molecules of your organoboron reagent couple with each other.[4] The primary culprits are dissolved oxygen and the presence of Pd(II) species in your reaction mixture.[2][4][11]

To prevent homocoupling:

  • Rigorous Degassing: As with general low yield issues, ensure your solvents and reaction setup are meticulously purged of oxygen.[3][4] This prevents the oxidation of the active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[2][4]

  • Efficient Precatalyst Reduction: If you are using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes proceed through a pathway that involves homocoupling two boronic acid molecules.[2][11] Using a more efficient precatalyst system or ensuring conditions that favor rapid reduction can minimize this.

  • Ligand Choice: Bulky electron-rich phosphine ligands can help suppress homocoupling by sterically hindering the formation of the intermediate that leads to the undesired product.[3]

Q4: The reaction seems to stall at partial conversion, even after extended reaction times. What could be the cause?

A4: A stalled reaction often points to catalyst deactivation or issues with one of the catalytic cycle steps. Given the structure of this compound, steric hindrance and electronic effects can play a significant role.

  • Ligand Choice for Steric Hindrance: The cyclopropyl group and the nitrile group on the pyridine ring can present steric challenges.[12][13] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[14] Consider switching to bulkier, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][15][16][17] These ligands are known to facilitate the oxidative addition and reductive elimination steps for sterically demanding substrates.[12][15]

  • Reaction Temperature: The oxidative addition step, particularly with aryl chlorides, is often the rate-limiting step and can be slow.[7] Increasing the reaction temperature (typically in the range of 80–110 °C) may be necessary to drive the reaction to completion.[1][7]

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] In some cases, the choice of ligand and solvent can help mitigate this effect.

Frequently Asked Questions (FAQs)

This section covers broader questions about reaction optimization and mechanistic considerations.

Q5: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?

A5: There is no single "best" combination, as the optimal choice depends on the specific aryl halide partner and other reaction conditions. However, for a potentially challenging substrate like this, which combines an electron-deficient pyridine ring with a cyclopropyl group, starting with a robust catalytic system is advisable.

A good starting point would be a modern palladacycle precatalyst (e.g., an SPhos or XPhos-based G3 or G4 precatalyst) at a loading of 1-2 mol%.[7] These systems are designed for high activity with challenging substrates, including heteroaryl chlorides.[15] The bulky and electron-donating nature of these ligands helps to stabilize the active catalytic species and accelerate the key steps of the catalytic cycle.[15]

Q6: How do I choose the right base and solvent system for this reaction?

A6: The base and solvent work in concert to facilitate the reaction. Here's a breakdown of common choices and their rationale:

BaseCommon SolventsRationale and Considerations
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA strong base often effective for less reactive aryl chlorides.[7] Requires careful control of water content.[7]
Cs₂CO₃ Dioxane/H₂O, DMFAnother strong base, often used for difficult couplings. Its high solubility in some organic solvents can be advantageous.[7][18]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA moderately strong base, good for general-purpose Suzuki couplings. May be less effective for aryl chlorides.
KF Anhydrous Dioxane or THFA milder base that can be effective in anhydrous conditions, which helps to suppress protodeboronation.[1]

For this compound, a good starting point would be K₃PO₄ in a Dioxane/H₂O (e.g., 10:1) solvent system, with a reaction temperature between 80-100 °C.[1][19]

Q7: Can you illustrate the key steps in the Suzuki coupling catalytic cycle?

A7: Certainly. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[20][21]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Borane L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Borane Transmetalation PdII_Borane->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_Borane->Product ArX Ar-X (6-Cyclopropylnicotino- nitrile Halide) ArX->PdII_Aryl Boronic R-B(OH)₂ (Boronic Acid) Boronic->PdII_Borane Base Base (e.g., K₃PO₄) Base->PdII_Aryl Troubleshooting_Tree Start Reaction Issue: Low or No Yield Check_Catalyst 1. Check Catalyst System - Is catalyst active? - Is ligand appropriate? - Atmosphere inert? Start->Check_Catalyst Check_Reagents 2. Verify Reagents - Purity of starting materials? - Boronic acid stable? Start->Check_Reagents Check_Conditions 3. Evaluate Conditions - Base strong enough? - Temperature high enough? - Vigorous stirring? Start->Check_Conditions Impurity_Analysis Impurity Analysis Start->Impurity_Analysis Solution_Catalyst Solution: - Use fresh/new-gen catalyst - Switch to bulky ligand (SPhos) - Improve degassing Check_Catalyst->Solution_Catalyst Solution_Reagents Solution: - Use pure reagents - Switch to MIDA boronate or potassium trifluoroborate Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Use stronger base (K₃PO₄) - Increase temperature (80-110 °C) - Increase stir rate Check_Conditions->Solution_Conditions Protodeboronation Protodeboronation Product? (Loss of Boronic Acid) Impurity_Analysis->Protodeboronation Homocoupling Homocoupling Product? (Symmetrical Biaryl) Impurity_Analysis->Homocoupling Solution_Proto Solution: - Use anhydrous conditions - Use milder base (KF) - Use stable boronate Protodeboronation->Solution_Proto Solution_Homo Solution: - Rigorous degassing - Ensure efficient Pd(0) formation Homocoupling->Solution_Homo

References

preventing byproduct formation in 6-Cyclopropylnicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-Cyclopropylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable building block, focusing specifically on the prevention and minimization of common reaction byproducts. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling of a 6-halonicotinonitrile with a cyclopropylboron species.

Q1: What are the most common impurities I should look for in my crude reaction mixture?

A1: Besides unreacted starting materials (e.g., 6-chloronicotinonitrile and the boron reagent), the primary byproducts are typically:

  • Nicotinonitrile or Pyridine: Formed from the protodeboronation of the cyclopropylboron reagent, leaving the uncyclopropanated starting material or its reduced form.[1][2]

  • Bicyclopropyl: Results from the homocoupling of two cyclopropylboronic acid molecules.[3]

  • 6-Cyclopropylnicotinamide & 6-Cyclopropylnicotinic Acid: These arise from the hydrolysis of the nitrile functional group under acidic or basic conditions, which can occur during the reaction or workup.[4][5][6]

  • Bipyridine dimers: Formed from the homocoupling of the 6-halonicotinonitrile starting material.

Q2: My reaction is not proceeding, or the yield is very low, with mostly starting material present. What are the likely causes?

A2: Complete or near-complete reaction failure in a Suzuki coupling with an electron-deficient heteroaryl chloride points to several critical factors:

  • Inactive Catalyst System: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst.[7][8] Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need a potent combination of a palladium precursor and a highly electron-donating, sterically bulky ligand.[7]

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive state.[7] Inadequate degassing of solvents and the reaction vessel is a common cause of failure.

  • Inappropriate Base or Temperature: Aryl chlorides require more forcing conditions than bromides or iodides.[8][9] The reaction may require higher temperatures (80-110 °C), and the base must be strong enough to facilitate the transmetalation step but not so harsh as to cause significant side reactions.[7][10]

Q3: I'm observing a significant amount of nicotinonitrile byproduct. What is causing this and how can I stop it?

A3: This is a classic case of protodeboronation , a side reaction where the C-B bond of the cyclopropylboronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[1][11] Cyclopropylboronic acid is particularly susceptible to this process.[2][9] To mitigate this, consider switching to a more stable boron reagent like potassium cyclopropyltrifluoroborate , which is significantly more resistant to protodeboronation.[9]

Q4: My mass spectrometry analysis shows a peak for bicyclopropyl. How can I prevent this homocoupling?

A4: The formation of bicyclopropyl is due to the homocoupling of your cyclopropylboron reagent. This is primarily caused by two mechanisms: oxygen-mediated oxidation of the Pd(0) catalyst or direct reaction with a Pd(II) precursor.[3][12] The most effective preventative measure is rigorous exclusion of oxygen . Ensure your solvent and reaction setup are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

Q5: My product is contaminated with the corresponding amide or carboxylic acid. How did this happen?

A5: This indicates that the nitrile group has undergone hydrolysis. This reaction can be catalyzed by either acid or base, particularly in the presence of water at elevated temperatures.[4][5][13][14] This can occur during the Suzuki reaction itself if the conditions are too harsh (e.g., prolonged heating with a strong base) or during the aqueous workup. To prevent this, use the mildest base effective for the coupling, minimize reaction time, and ensure your workup procedure is performed promptly and at a controlled temperature, avoiding prolonged exposure to strong acids or bases.

In-Depth Troubleshooting Guides

Problem 1: Low Yield & Incomplete Conversion

Low conversion is often a result of a suboptimal catalyst system or reaction conditions for a challenging substrate like 6-chloronicotinonitrile.

Causality Analysis: The Challenge of Aryl Chlorides

The Carbon-Chlorine bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[7] Success hinges on creating a highly reactive, electron-rich Pd(0) center.

Mitigation Strategy: Catalyst and Condition Optimization
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Both are common and effective precursors for generating the active Pd(0) species in situ.
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or NHC Ligands (e.g., IPr) (2-6 mol%)These ligands are sterically bulky and strongly electron-donating. The bulk promotes reductive elimination, while the electron-donating nature accelerates the difficult oxidative addition step with the aryl chloride.[7]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents)These bases are effective in activating the boronic acid for transmetalation without being overly harsh, which could promote nitrile hydrolysis. Cs₂CO₃ is often highly effective but more expensive.[7]
Solvent Toluene, Dioxane, or 2-MeTHF (degassed)These solvents have high boiling points suitable for the required temperatures and are compatible with most Suzuki conditions. Thorough degassing is non-negotiable.
Temperature 80 - 110 °CHigher temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides.[7]

Logical Workflow: Diagnosing Low Conversion

start Low Conversion of 6-Chloronicotinonitrile q1 Is your system rigorously degassed? start->q1 a1_no Action: Degas solvent via 3x Freeze-Pump-Thaw cycles or sparge with Argon for >30 min. q1->a1_no No q2 Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? q1->q2 Yes end Re-run experiment with optimized conditions. a1_no->end a2_no Action: Replace standard ligands (e.g., PPh3) with a suitable Buchwald or NHC ligand. q2->a2_no No q3 Is the reaction temperature adequate (>80 °C)? q2->q3 Yes a2_no->end a3_no Action: Increase reaction temperature to 80-110 °C. q3->a3_no No q3->end Yes

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Protodeboronation of Cyclopropylboronic Acid

This is arguably the most common byproduct-forming pathway in this specific reaction.

Mechanistic Insight

Protodeboronation is the protonolysis of the C-B bond. Its rate is highly dependent on the reaction medium's pH and the specific structure of the organoboron reagent.[1][2][11] While often considered a nuisance, it is a well-studied reaction pathway. For many boronic acids, the reaction can be catalyzed by both acid and base.[1]

Mitigation Strategy: Choosing a More Robust Boron Reagent

The most effective solution is to replace cyclopropylboronic acid with a derivative that is inherently more stable to protodeboronation.

Boron ReagentStructureRelative StabilityKey Advantages
Cyclopropylboronic AcidC₃H₅-B(OH)₂LowCommercially available, but prone to decomposition and protodeboronation.[9]
Potassium Cyclopropyltrifluoroborate [C₃H₅-BF₃]⁻K⁺High Air- and moisture-stable crystalline solids. Highly resistant to protodeboronation, allowing for stoichiometric use.[9]
Cyclopropylboronic acid pinacol ester (Bpin)C₃H₅-B(O₂C₂Me₄)Moderate-HighMore stable than the boronic acid, but may require slightly different activation conditions.

Recommendation: Switching to potassium cyclopropyltrifluoroborate is the most robust solution for eliminating protodeboronation.[9] It provides better atom economy and more consistent reaction outcomes.

Problem 3: Homocoupling of Boron Reagent

The formation of bicyclopropyl complicates purification and reduces the yield of the desired product.

Mechanistic Insight

Homocoupling is primarily driven by side reactions that interfere with the main catalytic cycle.

  • Oxygen-Mediated: O₂ can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3]

  • Pd(II)-Mediated: If using a Pd(II) precatalyst (like Pd(OAc)₂), it can react directly with the boronic acid before the catalytic cycle is fully established, especially at the start of the reaction.[3]

Logical Workflow: Minimizing Homocoupling

G start Homocoupling Byproduct (Bicyclopropyl) Detected check_degas Was the reaction rigorously deoxygenated? start->check_degas action_degas Implement robust degassing. Use Freeze-Pump-Thaw (3x) for best results. check_degas->action_degas No / Unsure check_catalyst Using Pd(II) precatalyst? check_degas->check_catalyst Yes end Reduced Homocoupling action_degas->end action_preformation Consider pre-forming the Pd(0) catalyst or ensuring rapid reduction at the start of the reaction. check_catalyst->action_preformation Yes action_ligand Ensure correct Pd:Ligand ratio (typically 1:2 to 1:3). Excess ligand can stabilize Pd(0). check_catalyst->action_ligand No (Using Pd(0)) action_preformation->end action_ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling Using Potassium Cyclopropyltrifluoroborate

This protocol is designed to minimize common side reactions by using a stable boron source and a highly active catalyst system.

Materials:

  • 6-Chloronicotinonitrile (1.0 equiv)

  • Potassium Cyclopropyltrifluoroborate (1.1 - 1.2 equiv)[9]

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene : Water (10:1 v/v), both solvents rigorously degassed separately before mixing.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinonitrile, potassium cyclopropyltrifluoroborate, and finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Sealing and Purging: Seal the flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via cannula or syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure this compound.

Protocol 2: General Purification Strategy

The primary impurities (unreacted starting material, homocoupled byproduct, hydrolyzed products) have different polarities, making chromatographic separation effective.

Purification Workflow (CIPP Strategy: Capture, Intermediate Purification, Polishing): [15][16]

  • Capture (Liquid-Liquid Extraction):

    • Objective: Remove the inorganic base (K₃PO₄) and highly polar impurities.

    • Procedure: Perform a standard aqueous workup as described in Protocol 1. The desired product, unreacted starting materials, and homocoupled byproducts will partition into the organic layer (e.g., ethyl acetate). The highly polar nicotinic acid byproduct may partially partition into the aqueous basic layer.

  • Intermediate Purification (Flash Column Chromatography):

    • Objective: Separate the target product from major organic impurities.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: A non-polar/polar solvent system, typically a gradient of Ethyl Acetate in Hexanes.

    • Elution Order (Typical):

      • Bicyclopropyl (very non-polar)

      • 6-Chloronicotinonitrile (starting material)

      • This compound (Product)

      • 6-Cyclopropylnicotinamide (more polar)

  • Polishing (Recrystallization, if necessary):

    • Objective: Achieve final high purity (>99.5%).

    • Procedure: If the product from chromatography contains minor impurities or requires higher purity, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate).

References

Technical Support Center: Characterization of 6-Cyclopropylnicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the characterization of 6-cyclopropylnicotinonitrile analogs. This class of compounds, featuring a strained cyclopropyl ring attached to a heteroaromatic nicotinonitrile core, presents unique and significant challenges during synthesis, purification, and analytical characterization. The interplay between the basic pyridine nitrogen, the reactive nitrile, and the sterically demanding, electronically unique cyclopropyl group requires a nuanced and systematic approach to analysis.

This guide is designed for researchers, medicinal chemists, and analytical scientists encountering these challenges. It provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the underlying causality of common issues.

Section 1: Chromatographic Purity and Isomer Separation

The separation of this compound analogs, particularly regioisomers, is often the primary bottleneck in their development. The subtle differences in physicochemical properties between isomers demand highly selective chromatographic conditions.[1]

FAQ 1.1: Why do my this compound analogs show severe peak tailing and poor resolution in reverse-phase HPLC?

Answer: This is a classic problem rooted in the chemistry of the pyridine ring and the nature of silica-based stationary phases. The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (-Si-OH) on the surface of the C18 silica packing.[2] This secondary interaction leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing peaks to tail, broaden, and lose resolution.

Causality Explained: At a typical mobile phase pH (between 3 and 7), the pyridine nitrogen (pKa ~5-6) can be protonated, acquiring a positive charge. Simultaneously, residual silanol groups on the silica surface can be deprotonated (pKa ~4-5), acquiring a negative charge.[2] This leads to strong ionic interactions that disrupt the ideal hydrophobic partitioning mechanism, resulting in poor peak shape.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: This is the most critical parameter.

    • Low pH (2.5-3.5): Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This fully protonates the pyridine nitrogen, ensuring a consistent charge state. It also suppresses the ionization of most silanol groups, minimizing secondary interactions.[2] This is often the most effective first step.

    • High pH (8-10): Use a pH-stable column (e.g., hybrid silica or polymer-based). At high pH, the pyridine nitrogen is neutral, and the silanol groups are fully ionized. A competing base is often required.

  • Incorporate a Competing Base:

    • Add a small amount (e.g., 0.1%) of a basic additive like triethylamine (TEA) to the mobile phase.[3] TEA is a stronger base that preferentially interacts with the acidic silanol sites, effectively "masking" them from your analyte and improving peak symmetry.

  • Stationary Phase Selection:

    • If pH adjustments are insufficient, switch to a column with a different chemistry.

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanols. Ensure you are using a modern, high-quality column.

    • Alternative Stationary Phases: Phenyl-hexyl or biphenyl phases can offer alternative selectivity (π-π interactions) for aromatic compounds, which can be beneficial for resolving closely related isomers.[1]

FAQ 1.2: My synthesis produced positional isomers that are inseparable by standard HPLC and co-elute on TLC. What advanced separation strategies can I employ?

Answer: Separating regioisomers of substituted pyridines is a common and formidable challenge because they often have nearly identical polarity and molecular weight.[1][4] When standard methods fail, you must exploit more subtle differences in their structure and electronic properties.

Troubleshooting Workflow:

HPLC_Troubleshooting_Workflow cluster_rp Reverse-Phase (RP) Optimization cluster_other_modes Alternative Chromatographic Modes start Inseparable Regioisomers Detected rp_modifier Vary Organic Modifier (Acetonitrile vs. Methanol) start->rp_modifier rp_column Test Alternative RP Columns (Phenyl-Hexyl, Biphenyl, FluoroPhase) rp_modifier->rp_column rp_temp Adjust Column Temperature (e.g., 25°C to 50°C) rp_column->rp_temp hilic Hydrophilic Interaction Chromatography (HILIC) rp_temp->hilic If RP fails normal_phase Normal-Phase (NP) Chromatography (Use amine additives) hilic->normal_phase sfc Supercritical Fluid Chromatography (SFC) normal_phase->sfc success Resolution Achieved sfc->success

Caption: Troubleshooting workflow for separating regioisomers.

Detailed Strategies:

  • Orthogonal Reverse-Phase Selectivity:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the hydrogen bonding characteristics of the mobile phase and can significantly change selectivity.

    • Alternative RP Columns: Move beyond standard C18. Phenyl-based columns can differentiate isomers based on subtle differences in π-π interactions with the pyridine ring. Fluorinated phases offer unique dipole-dipole interactions.

  • Hydrophilic Interaction Chromatography (HILIC):

    • HILIC is excellent for polar, basic compounds. It uses a polar stationary phase (like bare silica or diol) with a high-organic mobile phase. The separation mechanism is based on partitioning into a water-enriched layer on the stationary phase surface, offering completely different selectivity than RP.

  • Supercritical Fluid Chromatography (SFC):

    • SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. It is exceptionally powerful for separating isomers, including chiral and positional isomers, and is often successful when HPLC fails.

  • Preparative TLC:

    • For small-scale purification, preparative TLC can be effective. You can run the plate multiple times in the same solvent system to gradually improve the separation between spots that have very close Rf values.[3]

Section 2: Mass Spectrometry Analysis & Fragmentation

The unique combination of the nicotinonitrile and cyclopropyl moieties leads to characteristic fragmentation patterns. However, distinguishing isomers often requires careful analysis of MS/MS spectra.

FAQ 2.1: What are the expected fragmentation pathways for a this compound analog in positive-ion ESI-MS/MS?

Answer: Under positive-ion electrospray ionization (ESI), the molecule will readily protonate, likely on the pyridine nitrogen, to form the [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) will generate fragments characteristic of the different structural motifs.

Predicted Fragmentation Pathways:

  • Loss of HCN (27 Da): A common fragmentation for nitrile-containing aromatic rings. This is often a prominent loss from the protonated molecule.[5]

  • Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo fragmentation.

    • Loss of Ethylene (C₂H₄, 28 Da): The cyclopropyl group can rearrange and lose ethylene, a characteristic fragmentation for cycloalkanes.[6]

    • Loss of Cyclopropyl Radical (•C₃H₅, 41 Da): Cleavage of the bond between the pyridine ring and the cyclopropyl group can lead to the loss of a cyclopropyl radical, though this may be less common than ring fragmentation.

  • Pyridine Ring Cleavage: The pyridine ring itself can fragment, although this often requires higher collision energy.

  • Loss of Substituents: Any other substituents on the pyridine ring will produce their own characteristic neutral losses.

MS_Fragmentation_Pathway M [M+H]⁺ (Protonated Molecule) F1 [M+H - HCN]⁺ M->F1 Loss of HCN (27 Da) F2 [M+H - C₂H₄]⁺ M->F2 Loss of Ethylene (28 Da) F3 [M+H - Substituent]⁺ M->F3 Neutral Loss F4 Further Fragments F1->F4 F2->F4

Caption: Predicted MS/MS fragmentation of this compound.

Comparative Data Table:

Fragment TypeTypical Neutral Loss (Da)Structural Origin
Nitrile Loss27 (HCN)Nicotinonitrile Core
Cyclopropyl Fragmentation28 (C₂H₄)Cyclopropyl Ring
Cyclopropyl Cation-Fragment ion at m/z 41[7]
Substituent LossVariesR-groups on pyridine ring
FAQ 2.2: How can mass spectrometry help differentiate positional isomers of my compound? They have the same molecular weight and similar primary fragments.

Answer: While isomers have the same mass, their fragmentation patterns in MS/MS can differ in the relative abundances of the fragment ions. This is because the position of a substituent can influence bond strengths and the stability of the resulting fragment ions. Advanced MS techniques can exploit these subtle differences.

Strategies for Isomer Differentiation:

  • Quantitative MS/MS Analysis:

    • Acquire high-quality MS/MS spectra for each separated isomer (if possible) or for the mixture.

    • Carefully compare the relative intensities of the shared fragment ions. The ratio of key fragments (e.g., [M+H - HCN]⁺ vs. [M+H - C₂H₄]⁺) may be consistently different and diagnostic for each isomer.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

    • IMS-MS separates ions in the gas phase based on their size, shape, and charge. Positional isomers often have slightly different three-dimensional shapes, leading to different drift times in the ion mobility cell. This can provide baseline separation of isomers before they even enter the mass analyzer, even if they cannot be separated by HPLC.

  • Electron Activated Dissociation (EAD):

    • Unlike traditional CID, which heats ions, EAD uses electrons to induce fragmentation. This can generate unique fragment ions and patterns that are highly sensitive to the original position of substituents on a ring, providing a powerful tool for distinguishing isomers.[8]

Section 3: NMR Spectroscopic Characterization

NMR is the definitive tool for structure elucidation, but the signals from these analogs can be complex. Understanding the characteristic features of each moiety is key.

FAQ 3.1: What are the characteristic NMR signals for the 6-cyclopropyl group that confirm its presence and connectivity?

Answer: The cyclopropyl group has a highly distinctive NMR signature due to the high ring strain and the unique electronic environment of its protons and carbons.

¹H NMR Spectroscopy:

  • Highly Shielded Protons: The protons on the cyclopropyl ring are significantly shielded and appear far upfield, typically in the 0.5 - 1.5 ppm range. This is usually well-separated from other aliphatic protons.

  • Complex Coupling: The protons exhibit complex geminal and cis/trans vicinal coupling, resulting in multiplets. The methine proton (the one attached to the pyridine ring) will be further downfield and will show coupling to the four methylene protons.

¹³C NMR Spectroscopy:

  • Upfield Carbons: The carbons of the cyclopropyl ring are also highly shielded and appear at a characteristic upfield chemical shift, typically between 5 - 15 ppm .[7] This is a very reliable diagnostic peak. The carbon attached to the pyridine ring will be slightly more deshielded.

Typical Chemical Shift Ranges:

NucleusGroupTypical Chemical Shift (ppm)Key Feature
¹HCyclopropyl CH₂0.5 - 1.2Highly shielded, complex multiplets
¹HCyclopropyl CH1.2 - 2.0Methine proton, coupled to CH₂
¹³CCyclopropyl CH₂/CH5 - 15Diagnostic upfield carbon signals[7]
Section 4: Synthesis, Purification, and Stability

The synthesis of specifically substituted nicotinonitriles can be challenging, often yielding isomeric mixtures. Furthermore, the stability of the cyclopropyl group under various conditions is a critical consideration.

FAQ 4.1: I'm concerned about the stability of the cyclopropyl group, especially when attached to a nitrogen atom (cyclopropylamine moiety). What conditions should I be cautious of?

Answer: The cyclopropyl group itself is generally stable to many synthetic conditions. However, a cyclopropylamine moiety is known to be susceptible to certain metabolic and chemical transformations, primarily oxidative ring opening.

Conditions and Reactions to Approach with Caution:

  • Strong Oxidizing Conditions: While the C-H bonds of a cyclopropyl ring are strong, certain powerful oxidizing agents can lead to ring cleavage.

  • Metabolic Instability (in Drug Development): Cytochrome P450 (CYP) enzymes, particularly CYP1A2, can mediate the oxidation of cyclopropylamine groups.[9] This can lead to the formation of reactive intermediates and subsequent ring opening, which is a significant liability in drug design.[9]

  • Diazotization: The reaction of a cyclopropylamine with nitrous acid to form a diazonium salt is known to be problematic. The resulting cyclopropyldiazonium ion is highly unstable and readily decomposes, leading to a cascade of ring-opened products.[10]

Stability Considerations:

  • General Handling: this compound and its analogs are generally stable under standard laboratory conditions (room temperature, protected from light).

  • pH Stability: The structure is typically stable across a wide pH range, but extreme pH combined with high temperatures should be avoided during long-term storage or processing.

  • Incompatible Materials: Avoid strong oxidizing agents. If the structure contains a primary amine (like cyclopropylamine), it will be incompatible with acids, acid chlorides, and anhydrides.[11]

References

Validation & Comparative

A Comparative Analysis of 6-Cyclopropylnicotinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The synthetic tractability of the pyridine ring allows for extensive chemical modification, enabling the creation of vast libraries of derivatives with a wide array of pharmacological activities.[1] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as the cardiotonic agents Milrinone and Olprinone, feature this core structure, highlighting its therapeutic significance.[2] Research has consistently demonstrated that substituted nicotinonitriles exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

This guide focuses on 6-cyclopropylnicotinonitrile, a derivative that incorporates a cyclopropyl group at the 6-position of the pyridine ring. The introduction of this small, strained ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. We will explore these effects through a comparative lens, examining its performance against other nicotinonitrile analogs.

Physicochemical Properties: The Impact of the Cyclopropyl Moiety

The cyclopropyl group is a lipophilic, rigid, and three-dimensional substituent. Its introduction in place of a hydrogen or a simple alkyl group can lead to several key changes:

  • Lipophilicity: The cyclopropyl group generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and oral absorption.[2] However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.

  • Metabolic Stability: The strained cyclopropane ring can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in the body.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This can lead to increased potency and selectivity.

  • Solubility: The impact on aqueous solubility can be complex. While increased lipophilicity generally decreases solubility, the unique electronic properties of the cyclopropyl group can sometimes lead to unexpected effects.

Table 1: Predicted Physicochemical Properties of this compound and Representative Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (LogS)
This compound C₉H₈N₂144.171.5 - 2.0-2.5 to -3.0
Nicotinonitrile C₆H₄N₂104.110.3 - 0.8-1.0 to -1.5
6-Methylnicotinonitrile C₇H₆N₂118.140.8 - 1.3-1.5 to -2.0
6-Chloronicotinonitrile C₆H₃ClN₂138.551.2 - 1.7-2.0 to -2.5
6-Phenylnicotinonitrile C₁₂H₈N₂180.212.5 - 3.0-3.5 to -4.0

Note: The values in this table are estimations derived from computational models and are intended for comparative purposes. Experimental validation is required for precise measurements.

Biological Activity: A Focus on Anticancer Properties

Nicotinonitrile derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[5][6][7] The substituent at the 6-position can profoundly influence the potency and selectivity of these compounds.

Kinase Inhibition: The Role of the 6-Substituent

Structure-activity relationship (SAR) studies on various kinase inhibitors have demonstrated that the nature of the substituent at the 6-position of the pyridine ring is a key determinant of inhibitory activity.[8][9] While direct comparative data for this compound against a panel of kinases is not extensively published, the unique properties of the cyclopropyl group suggest it could be a favorable substituent. Its small size and rigid conformation may allow for optimal fitting into the ATP-binding pocket of certain kinases, potentially leading to enhanced inhibitory potency.

For instance, in the context of Pim-1 kinase inhibitors, a variety of nicotinonitrile derivatives have been explored, with substitutions at different positions of the pyridine ring leading to significant variations in activity.[5][8][10] The cyclopropyl group, with its distinct electronic and steric profile, could offer a unique interaction profile with the kinase active site.

Antiproliferative Activity: In Vitro Studies

The anticancer potential of nicotinonitrile derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cell growth.

While a direct comparison of this compound with other 6-substituted analogs in a single comprehensive study is not available, numerous studies have reported the antiproliferative activity of various nicotinonitrile derivatives.[1][3][11][12] These studies consistently show that the nature of the substituents on the nicotinonitrile scaffold is critical for determining the potency and selectivity of the anticancer effect. For example, a study on substituted pyridines demonstrated that different substitution patterns lead to varying levels of cytotoxicity against cell lines such as NCIH 460 (lung cancer) and RKOP 27 (colon cancer).[1]

Table 2: Representative Antiproliferative Activities of Substituted Nicotinonitrile Derivatives

Compound ClassCancer Cell LineIC₅₀ (nM)Reference
Naphthyl-substituted nicotinonitrileNCIH 46025 ± 2.6[1]
Naphthyl-substituted nicotinonitrileRKOP 2716 ± 2[1]
Pyrazole-fused nicotinonitrileHepatocellular CarcinomaSignificant Activity[1]
Thienopyridine derivativesHCT-116 (Colon)Interesting Activity[11][12]
Thienopyridine derivativesHepG-2 (Liver)Interesting Activity[11][12]

This table presents a selection of reported activities for different classes of nicotinonitrile derivatives to illustrate the range of potencies observed. Direct comparison requires testing all compounds under identical experimental conditions.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides standardized protocols for the synthesis and biological evaluation of nicotinonitrile derivatives.

General Synthesis of 6-Substituted Nicotinonitriles

A common route for the synthesis of 6-substituted nicotinonitriles involves the reaction of a corresponding 2-substituted pyridine with a cyanating agent. For the synthesis of this compound, a potential pathway is the Suzuki coupling of a 6-halonicotinonitrile with cyclopropylboronic acid.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 6-Halonicotinonitrile 6-Halonicotinonitrile Suzuki_Coupling Suzuki Coupling 6-Halonicotinonitrile->Suzuki_Coupling Reactant 1 Cyclopropylboronic_Acid Cyclopropylboronic_Acid Cyclopropylboronic_Acid->Suzuki_Coupling Reactant 2 Palladium_Catalyst Palladium_Catalyst Palladium_Catalyst->Suzuki_Coupling Base Base Base->Suzuki_Coupling Solvent Solvent Solvent->Suzuki_Coupling This compound This compound Suzuki_Coupling->this compound Yields

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a reaction vessel, add 6-halonicotinonitrile (1 equivalent), cyclopropylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Add a suitable solvent, for example, a mixture of toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

dot

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and other analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The collective findings from numerous studies on nicotinonitrile derivatives allow for the deduction of several key structure-activity relationships:

  • Lipophilicity and Substitution at the 6-Position: The nature of the substituent at the 6-position significantly impacts the lipophilicity and, consequently, the biological activity. Small, lipophilic groups can enhance cell permeability and target engagement. The cyclopropyl group fits this description and is often explored in medicinal chemistry to improve metabolic stability and potency.

  • Electronic Effects: The electronic properties of the substituent at the 6-position can influence the overall electron distribution of the pyridine ring, which can affect its ability to form key interactions with biological targets.

  • Steric Factors: The size and shape of the 6-substituent are critical. A bulky group may cause steric hindrance and prevent optimal binding to the target protein. The compact nature of the cyclopropyl group can be advantageous in this regard.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The incorporation of the cyclopropyl moiety offers a unique combination of physicochemical and structural features that can be exploited to enhance biological activity and improve pharmacokinetic properties.

While this guide provides a comparative overview based on existing literature and established principles, a direct head-to-head experimental comparison of this compound with a systematically varied series of 6-substituted analogs is warranted. Such a study would provide invaluable data for a more precise understanding of the structure-activity relationships and would greatly aid in the rational design of next-generation nicotinonitrile-based drugs. Future research should focus on synthesizing and evaluating a focused library of these compounds against a panel of relevant biological targets, such as a diverse set of protein kinases, and in various cancer cell lines. This will undoubtedly pave the way for the discovery of more potent and selective drug candidates.

References

The Ascending Profile of 6-Cyclopropylnicotinonitrile Derivatives in Therapeutic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 6-cyclopropylnicotinonitrile scaffold has emerged as a promising framework for the development of potent inhibitors targeting key enzymes implicated in cancer and inflammatory diseases. This guide provides a comprehensive comparison of the biological activity of this compound derivatives, with a particular focus on their role as kinase inhibitors. We will delve into their performance against established therapeutics, supported by experimental data, and provide detailed methodologies to facilitate further research.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous approved drugs. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a cyclopropyl group at the 6-position of the nicotinonitrile ring has been shown to impart unique conformational constraints and electronic properties, often leading to enhanced binding affinity and selectivity for specific biological targets.

This guide will focus on the burgeoning class of this compound derivatives that have demonstrated significant potential as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and cancers, making TYK2 a compelling therapeutic target.

Comparative Analysis: this compound Derivatives vs. Established Kinase Inhibitors

To contextualize the potential of this compound derivatives, we will compare their activity with established kinase inhibitors, namely Bosutinib and Neratinib , which are known to target various tyrosine kinases. Furthermore, we will draw comparisons with other reported nicotinonitrile and pyridine-based inhibitors.

Kinase Inhibitory Activity

Recent studies have highlighted the potential of pyridine derivatives as selective TYK2 inhibitors. While specific data for a this compound derivative is emerging, we can extrapolate from closely related structures. For instance, a series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton, which includes pyridine-bearing compounds, have been evaluated for their TYK2 inhibitory potency.[1]

In one such study, a pyridine-containing derivative (compound 6 ) demonstrated a significant binding affinity for the TYK2 pseudokinase (JH2) domain, with a melting temperature (Tm) shift of 5.86 °C at a 10 µM concentration.[1] This indicates a direct interaction with the target protein. For comparison, the clinical candidate Deucravacitinib, a known allosteric TYK2 inhibitor, exhibited a Tm shift of 5.54 °C at the same concentration.[1]

Table 1: Comparative Kinase Inhibitory Activity

Compound/DrugTarget Kinase(s)IC50 / Activity MetricReference
Pyridine Derivative (6) TYK2 (JH2 Domain)ΔTm = 5.86 °C @ 10 µM[1]
Deucravacitinib TYK2 (Allosteric)ΔTm = 5.54 °C @ 10 µM[1]
Bosutinib BCR-ABL, Src family kinasesBCR-ABL IC50 = 1.2 nM[2]
Neratinib HER1, HER2, HER4HER1 IC50 = 92 nM, HER2 IC50 = 59 nM[3]
Nicotinonitrile Derivative (8e) Pim-1, Pim-2, Pim-3Pim-1 IC50 = 0.28 µM[4]

Analysis: The data suggests that pyridine-based scaffolds, closely related to 6-cyclopropylnicotinonitriles, can achieve high binding affinity for TYK2, comparable to that of clinical candidates. This provides a strong rationale for the synthesis and evaluation of this compound derivatives as potentially selective TYK2 inhibitors. In contrast, Bosutinib and Neratinib exhibit potent but broader-spectrum kinase inhibition. The nicotinonitrile derivative 8e demonstrates potent inhibition of Pim kinases, highlighting the versatility of this scaffold against different kinase families.

Antiproliferative Activity

The kinase inhibitory activity of these compounds often translates to potent antiproliferative effects in cancer cell lines.

Table 2: Comparative Antiproliferative Activity

Compound/DrugCell Line(s)GI50 / IC50Reference
Pyridine Derivative (6) Not ReportedNot Reported
Deucravacitinib Not ReportedNot Reported
Bosutinib Various CML cell linesPotent antiproliferative activity[5]
Neratinib HER2-overexpressing cell linesPotent antiproliferative activity[6]
Nicotinonitrile Derivative (8e) HepG2 (Liver Cancer)IC50 ≤ 0.28 µM[4]

Analysis: While specific antiproliferative data for the pyridine derivative 6 is not available, its potent TYK2 binding suggests it would likely exhibit activity in cell lines dependent on the JAK-STAT pathway. The nicotinonitrile derivative 8e shows significant potency against liver cancer cells, further underscoring the anticancer potential of this chemical class.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors relies on a thorough understanding of structure-activity relationships. For the pyridine-based TYK2 inhibitors, several key structural features have been identified:

  • Aromatic R1 Group: Compounds with benzene, pyridine, and thiophene rings at the R1 position showed similar binding affinities, with the benzene ring demonstrating slightly better activity in cellular assays.[1]

  • Hydrophobic Substituents: The introduction of hydrophobic groups on the benzene ring generally enhances inhibitory activity.

  • Metabolic Stability: Modifications to improve metabolic stability, such as deuteration of a methyl group, have been shown to be effective.[1]

These insights provide a valuable roadmap for the design of novel this compound derivatives with optimized pharmacological profiles.

Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for key in vitro assays.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives can be envisioned starting from commercially available materials.

Synthesis_Workflow A 2-chloro-5-cyanopyridine C Suzuki Coupling (Pd catalyst, base) A->C B Cyclopropylboronic acid B->C D This compound C->D E Further Derivatization (e.g., at position 2 or 4) D->E F Target Derivatives E->F

Caption: General synthetic workflow for this compound derivatives.

Step-by-step Protocol:

  • Suzuki Coupling: To a solution of 2-chloro-5-cyanopyridine in a suitable solvent (e.g., dioxane/water), add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and purify the crude product by column chromatography to obtain this compound.

  • Further Derivatization: The this compound core can be further functionalized at various positions on the pyridine ring using standard aromatic substitution and coupling reactions to generate a library of derivatives.

In Vitro Kinase Inhibition Assay (TYK2)

The inhibitory activity of the synthesized compounds against TYK2 can be determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[7]

Kinase_Assay_Workflow A Prepare serial dilutions of test compound D Add components to 384-well plate A->D B Prepare Kinase/Antibody mixture (TYK2) B->D C Prepare Tracer solution C->D E Incubate at RT D->E F Read FRET signal E->F G Calculate IC50 F->G

Caption: Workflow for a FRET-based kinase inhibition assay.

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in a suitable buffer containing DMSO.

  • In a 384-well plate, add the test compound, a mixture of the TYK2 enzyme and a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer.[7]

  • Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.

  • Read the plate using a FRET-capable plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT assay.[8][9]

Step-by-step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[9]

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors, particularly for TYK2. The available data on related pyridine derivatives suggests that compounds from this class can achieve high target engagement and potent biological activity. The synthetic accessibility and the potential for chemical diversification make this an attractive area for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This should include in vitro kinase profiling against a panel of kinases to assess selectivity, determination of antiproliferative activity against a range of cancer cell lines, and in vivo efficacy studies in relevant animal models. Such efforts will be crucial in validating the therapeutic potential of this exciting class of compounds.

References

A Comparative Guide to 6-Cyclopropylnicotinonitrile Analogs in Kinase Inhibition: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The 6-cyclopropylnicotinonitrile scaffold has emerged as a promising framework for the design of such inhibitors. The unique conformational constraints and electronic properties of the cyclopropyl group can significantly influence binding affinity, selectivity, and metabolic stability, making it a valuable moiety in drug design.[1][2][3] This guide provides a comprehensive comparison of this compound analogs, with a focus on their structure-activity relationships (SAR) as kinase inhibitors. While direct SAR studies on a broad series of this compound analogs are not extensively published, valuable insights can be gleaned from closely related structures, such as 6-substituted pyridine-3-carbonitriles.

The Rise of Pyridine-3-Carbonitrile Scaffolds as Kinase Inhibitors

The pyridine-3-carbonitrile core is a key pharmacophore found in numerous kinase inhibitors. Its ability to form critical hydrogen bonds and other interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for inhibitor design. The strategic placement of substituents at various positions on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable example that provides a strong surrogate for understanding the SAR of this compound analogs is the study of 6-aminopyrazolyl-pyridine-3-carbonitriles as Janus Kinase 2 (JAK2) inhibitors.[4] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. The insights from this series offer a valuable framework for predicting how modifications to the this compound scaffold might impact kinase inhibitory activity.

Comparative Analysis of 6-Substituted Pyridine-3-Carbonitrile Analogs as JAK2 Inhibitors

The following table summarizes the structure-activity relationship of a series of 6-aminopyrazolyl-pyridine-3-carbonitrile analogs, highlighting the impact of substitutions on their inhibitory potency against JAK2. This data is extracted from a study focused on identifying potent and selective JAK2 inhibitors.[4] While the 6-substituent is not a cyclopropyl group, the SAR at other positions provides a strong indication of the electronic and steric requirements for potent inhibition, which can be extrapolated to the this compound series.

Compound IDR1 (at pyrazole N1)R2 (at pyrazole C3)JAK2 IC50 (nM)
1 HH1000
2 MeH500
3 EtH250
4 i-PrH150
5 HMe800
6 MeMe300
7 EtMe180
8 i-PrMe90

Data adapted from Wang et al., Bioorg. Med. Chem. Lett. 2011, 21 (10), 2958-2961.[4]

Key SAR Insights:

  • Substitution at the Pyrazole N1 Position (R1): A clear trend is observed where increasing the steric bulk of the alkyl substituent at the N1 position of the pyrazole ring leads to a progressive increase in potency. The isopropyl group (Compound 4 and 8 ) consistently provides the most potent inhibitors in this series. This suggests that a hydrophobic pocket exists in the JAK2 active site that can accommodate these larger alkyl groups.

  • Substitution at the Pyrazole C3 Position (R2): The introduction of a methyl group at the C3 position of the pyrazole ring generally leads to a modest improvement in potency compared to the unsubstituted analogs. This indicates that this position is also involved in binding, although the effect is less pronounced than at the N1 position.

  • Combined Effect of R1 and R2 Substitutions: The most potent compounds in the series are those with substitutions at both the N1 and C3 positions of the pyrazole ring. The combination of an isopropyl group at N1 and a methyl group at C3 (Compound 8 ) resulted in the lowest IC50 value, demonstrating an additive effect of these substitutions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following is a detailed methodology for the key experimental assay used to determine the JAK2 inhibitory activity of the analogs.

JAK2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (analogs) dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, add the assay buffer, the biotinylated peptide substrate, and the test compound solution.

  • Enzyme Addition: Add the recombinant JAK2 enzyme to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation period (e.g., 10 minutes at room temperature), add ATP to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for JAK2.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow it to bind to the phosphorylated substrate.

    • Wash the plate to remove the unbound antibody.

    • Add an enhancement solution and read the time-resolved fluorescence signal using a TRF reader.

  • Data Analysis: The TRF signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Logical Framework for SAR Analysis

The process of elucidating the structure-activity relationship for a series of analogs follows a logical and iterative workflow.

SAR_Workflow cluster_0 Lead Identification & Initial Screening cluster_1 Iterative Optimization cluster_2 Lead Optimization & Preclinical Development Lead Identify Lead Scaffold (this compound) Synthesis1 Synthesize Initial Analogs (Varying R1, R2, etc.) Lead->Synthesis1 Initial Design Screening1 Primary Biological Screening (e.g., Kinase Inhibition Assay) Synthesis1->Screening1 Test Activity SAR_Analysis Analyze SAR Data (Identify key structural features) Screening1->SAR_Analysis Generate Data Design Design New Analogs (Based on SAR insights) SAR_Analysis->Design Formulate Hypotheses Synthesis2 Synthesize Optimized Analogs Design->Synthesis2 Guided Synthesis Screening2 Secondary Screening (Potency, Selectivity) Synthesis2->Screening2 Evaluate Improvements Screening2->SAR_Analysis Refine SAR Model Lead_Op Lead Optimization (ADME/Tox Profiling) Screening2->Lead_Op Promising Candidates Preclinical Preclinical Candidate Selection Lead_Op->Preclinical Select Best Candidate

Caption: Iterative workflow for SAR-driven drug discovery.

Signaling Pathway Context: The JAK/STAT Pathway

The JAK/STAT signaling pathway is a critical cascade for a multitude of cytokines and growth factors, regulating processes such as cell growth, differentiation, and immune responses. Understanding this pathway is essential for appreciating the therapeutic potential of JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_P pSTAT STAT->STAT_P Phosphorylation Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Analog (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Simplified schematic of the JAK/STAT signaling pathway.

Conclusion and Future Directions

The structure-activity relationship data from 6-aminopyrazolyl-pyridine-3-carbonitriles provides a valuable roadmap for the design of potent this compound-based kinase inhibitors. The key takeaways suggest that exploring bulky, hydrophobic substituents at positions analogous to the pyrazole N1, while considering smaller modifications at adjacent positions, could be a fruitful strategy. The cyclopropyl group at the 6-position of the nicotinonitrile core likely serves to orient the molecule favorably within the ATP-binding pocket and may contribute to improved metabolic stability.

Future research in this area should focus on the synthesis and evaluation of a dedicated library of this compound analogs. This would involve systematically varying substituents at other positions of the pyridine ring and exploring different linkers and functional groups at the 2-position to probe for additional interactions with the target kinase. Such studies will be instrumental in unlocking the full potential of this promising scaffold for the development of next-generation kinase inhibitors with enhanced potency and selectivity.

References

A Comparative Guide to the Synthesis of 6-Cyclopropylnicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Nicotinonitrile Scaffolds

6-Cyclopropylnicotinonitrile is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl group into the nicotinonitrile scaffold can significantly impact the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications are often sought after to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of robust synthetic methods for the preparation of this compound, offering detailed protocols and insights to aid researchers in their synthetic endeavors.

The cyclopropyl group, a three-membered carbocycle, is a fascinating substituent in medicinal chemistry due to its unique electronic and steric properties.[1] Its strained ring system imparts a high degree of s-character to its C-C bonds, leading to properties that are intermediate between those of alkanes and alkenes. This unique feature allows the cyclopropyl group to engage in favorable interactions with biological targets and can also serve as a bioisostere for other functional groups.

This guide will focus on two primary palladium-catalyzed cross-coupling strategies for the synthesis of this compound: the Suzuki-Miyaura coupling and the Negishi coupling. These methods are widely employed in modern organic synthesis due to their broad functional group tolerance and high efficiency.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, this approach utilizes the readily available 6-chloronicotinonitrile and cyclopropylboronic acid.

Reaction Scheme & Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_complex [Ar-Pd(II)-Cl]Ln Pd0->PdII_complex OxAdd Oxidative Addition + 6-Chloronicotinonitrile PdII_intermediate [Ar-Pd(II)-Cyclopropyl]Ln PdII_complex->PdII_intermediate Transmetalation Transmetalation + [Cyclopropyl-B(OR)3]⁻ PdII_intermediate->Pd0 Product This compound PdII_intermediate->Product RedElim Reductive Elimination Boronic_Acid Cyclopropylboronic Acid + Base Borate_Complex [Cyclopropyl-B(OR)3]⁻ Boronic_Acid->Borate_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a similar transformation reported for the synthesis of cyclopropylthiophenes and their derivatives.[4]

Materials:

  • 6-Chloronicotinonitrile

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate tribasic (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Add toluene and water (typically a 10:1 to 5:1 ratio of toluene to water by volume).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data and Performance
ParameterExpected ValueReference
Yield 70-90%[4]
Purity >95% (after chromatography)[4]
Reaction Time 2-12 hours[4]
Catalyst Loading 1-2 mol%[4]

Method 2: Negishi Cross-Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. This method can be an excellent alternative to the Suzuki-Miyaura coupling, particularly when the corresponding organoboron reagent is unstable or difficult to prepare.

Reaction Scheme & Mechanism

The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura coupling, with the key difference being the use of an organozinc reagent in the transmetalation step.

Negishi_Coupling Pd0 Pd(0)Ln PdII_complex [Ar-Pd(II)-Cl]Ln Pd0->PdII_complex OxAdd Oxidative Addition + 6-Chloronicotinonitrile PdII_intermediate [Ar-Pd(II)-Cyclopropyl]Ln PdII_complex->PdII_intermediate Transmetalation Transmetalation + Cyclopropyl-Zn-X PdII_intermediate->Pd0 Product This compound PdII_intermediate->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Negishi synthesis of this compound.

Conceptual Protocol

Materials:

  • 6-Chloronicotinonitrile

  • Cyclopropylzinc halide (prepared in situ from cyclopropylmagnesium bromide and zinc halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • Prepare the cyclopropylzinc halide reagent in situ by reacting a solution of cyclopropylmagnesium bromide in THF with a solution of a zinc halide (e.g., ZnCl₂ or ZnBr₂) in THF at a low temperature (e.g., 0 °C).

  • In a separate dry reaction vessel under an inert atmosphere, dissolve 6-chloronicotinonitrile and the palladium catalyst in the anhydrous solvent.

  • Add the freshly prepared solution of the cyclopropylzinc halide to the solution of 6-chloronicotinonitrile and the catalyst.

  • Warm the reaction mixture to room temperature or heat as necessary to drive the reaction to completion.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison of Synthesis Methods

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Cyclopropylboronic acidCyclopropylzinc halide
Reagent Stability Boronic acids are generally air and moisture stable.Organozinc reagents are typically moisture and air sensitive, often prepared in situ.
Byproducts Boron-containing byproducts are generally water-soluble and easily removed.Zinc salts are formed as byproducts.
Functional Group Tolerance Excellent tolerance to a wide range of functional groups.Good tolerance, but can be sensitive to acidic protons.
Reaction Conditions Often requires a base; can be run in aqueous/organic solvent mixtures.Requires anhydrous conditions; no base is typically needed.
Commercial Availability of Reagents Cyclopropylboronic acid is commercially available.Cyclopropylzinc reagents are often prepared as needed from Grignard reagents.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent highly effective and reliable methods for the synthesis of this compound.

For general laboratory-scale synthesis, the Suzuki-Miyaura coupling is often the preferred method due to the operational simplicity afforded by the use of air- and moisture-stable cyclopropylboronic acid. The reaction conditions are generally mild, and purification is often straightforward.

The Negishi coupling serves as a powerful alternative , especially in cases where the corresponding boronic acid is not readily accessible or proves to be unreactive. While it requires more stringent anhydrous conditions and the in situ preparation of the organozinc reagent, it can offer excellent yields and may be advantageous for certain substrates.

The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale, available starting materials, and the need for tolerance of other functional groups within the molecule. Researchers are encouraged to screen both methods to determine the optimal conditions for their particular application.

References

A Senior Application Scientist's Comparative Guide to Catalysts for 6-Cyclopropylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-cyclopropylnicotinonitrile, a key building block in the development of novel pharmaceuticals, demands a robust and efficient catalytic strategy. The choice of catalyst is paramount, directly influencing reaction yield, purity, scalability, and cost. This guide provides an in-depth comparative analysis of the primary catalytic systems for the synthesis of this valuable compound, grounded in experimental evidence and mechanistic understanding. We will explore the leading palladium- and nickel-catalyzed cross-coupling reactions, offering insights to inform your catalyst selection and methods development.

Strategic Approaches to the this compound Scaffold

The construction of this compound typically involves the formation of a carbon-carbon bond between a pre-functionalized pyridine ring and a cyclopropyl group. The most viable and widely practiced strategies are transition-metal-catalyzed cross-coupling reactions, starting from a halogenated nicotinonitrile derivative. The three principal approaches are:

  • Suzuki-Miyaura Coupling: The reaction of a halonicotinonitrile with a cyclopropylboronic acid or its ester derivative.

  • Negishi Coupling: The coupling of a halonicotinonitrile with a cyclopropylzinc reagent.

  • Buchwald-Hartwig Amination: While less direct for C-C bond formation, a variation involving the coupling of a halonicotinonitrile with cyclopropylamine followed by a subsequent transformation to the nitrile could be envisioned, though it is a less common approach for this specific target.

A less common but potential alternative involves the cyanation of a 6-cyclopropylpyridine derivative, where copper catalysts can play a significant role.

Comparative Analysis of Catalytic Systems

Palladium vs. Nickel in Cross-Coupling Reactions

Both palladium and nickel are workhorse metals for cross-coupling reactions. While palladium catalysts are more established and often offer broader functional group tolerance and predictable reactivity, nickel catalysts have emerged as a cost-effective and powerful alternative, often exhibiting unique reactivity.[1][2]

Palladium Catalysis: Palladium complexes are known for their versatility and high efficiency in a vast array of cross-coupling reactions.[3] For the synthesis of this compound, palladium-catalyzed Suzuki-Miyaura and Negishi couplings are the most pertinent. The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have revolutionized palladium-catalyzed cross-coupling by enhancing the rates of oxidative addition and reductive elimination.[4][5]

Nickel Catalysis: Nickel catalysts offer a more economical option and can facilitate reactions of challenging electrophiles.[1] Nickel can access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), leading to different mechanistic pathways compared to palladium, which predominantly cycles between Pd(0) and Pd(II).[6][7] This can be advantageous for certain substrates, and nickel is particularly effective in cross-electrophile coupling reactions.[8][9]

In-Depth Analysis of Key Synthetic Routes

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly favored method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[10] The reaction of 6-halonicotinonitrile (typically the bromide or chloride) with cyclopropylboronic acid is a direct and efficient route to the target molecule.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Observations & Causality
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O1002-12>90The bulky and electron-rich SPhos ligand accelerates both oxidative addition and reductive elimination, leading to high turnover numbers. The biphasic solvent system aids in the dissolution of both the organic substrate and the inorganic base.
Pd(PPh₃)₄ PPh₃K₂CO₃Dioxane/H₂O901285-95A classic catalyst system, generally effective but may require higher catalyst loading and longer reaction times compared to more modern ligand systems.[3]
PdCl₂(dppf) dppfCs₂CO₃Dioxane10012~90The bidentate dppf ligand provides good stability to the catalyst. Cesium carbonate is a strong base that can enhance the rate of transmetalation.[3]
NiCl₂(dme) / ligand Bipyridine or NHCK₃PO₄Toluene100-12012-2450-80Nickel catalysts can be effective but may require higher temperatures and are sometimes more sensitive to air and moisture. The choice of ligand is crucial for achieving good yields.[11]

Expertise & Experience Insights:

The choice between palladium and nickel for the Suzuki-Miyaura coupling often comes down to a balance of cost, efficiency, and substrate scope. For the synthesis of this compound, a palladium catalyst with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is generally the most reliable choice, offering high yields under relatively mild conditions.[12] While nickel is a viable, lower-cost alternative, reaction optimization is often more critical to achieve comparable results.[11]

Catalytic Cycle: Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6-chloronicotinonitrile (1.0 mmol), cyclopropylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and deionized water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Negishi Coupling

The Negishi coupling offers an excellent alternative, particularly when the corresponding organoboron reagent is unstable or difficult to prepare.[6] Cyclopropylzinc reagents are relatively stable and can be prepared in situ from cyclopropyl bromide.[13]

Catalyst Performance Comparison: Negishi Coupling

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Key Observations & Causality
Pd(OAc)₂ / SPhos SPhosTHF6512>90Similar to the Suzuki coupling, the bulky SPhos ligand is highly effective in promoting the Negishi coupling of aryl bromides with cyclopropylzinc bromide.[13]
Pd₂(dba)₃ / PCyp₃ PCyp₃THF/NMP8012~85This system is effective for a range of alkyl-aryl couplings and tolerates various functional groups. NMP is a polar aprotic solvent that can enhance the reaction rate.
NiCl₂(dme) / Terpyridine TerpyridineDMART12-2470-85Nickel catalysts can be highly effective for Negishi couplings, sometimes even at room temperature.[14] The choice of a nitrogen-based ligand like terpyridine can be crucial for catalyst stability and activity.
Ni(acac)₂ / PPh₃ PPh₃THF6512-2460-75A more traditional nickel catalyst system that can be effective but may require longer reaction times and careful optimization.[6]

Expertise & Experience Insights:

For the Negishi coupling, both palladium and nickel catalysts are highly effective.[13] Palladium systems with bulky phosphine ligands are generally very reliable.[13] However, nickel catalysis offers the potential for milder reaction conditions (even room temperature) and is a more cost-effective option, making it attractive for large-scale synthesis.[14] The air and moisture sensitivity of organozinc reagents necessitates the use of anhydrous and anaerobic conditions for both catalytic systems.[6]

Catalytic Cycle: Nickel-Catalyzed Negishi Coupling

Negishi_Coupling Ni(0)L2 Ni(0)L2 Oxidative Addition Oxidative Addition Ni(0)L2->Oxidative Addition Ar-X Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Oxidative Addition->Ar-Ni(II)-X(L2) Transmetalation Transmetalation Ar-Ni(II)-X(L2)->Transmetalation R-ZnX Ar-Ni(II)-R(L2) Ar-Ni(II)-R(L2) Transmetalation->Ar-Ni(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Ni(II)-R(L2)->Reductive Elimination Reductive Elimination->Ni(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Nickel-catalyzed Negishi coupling.

Experimental Protocol: Negishi Coupling for this compound Synthesis

  • Preparation of Cyclopropylzinc Bromide (in situ):

    • To a dry Schlenk flask containing activated zinc dust (1.5 mmol) under an inert atmosphere, add anhydrous THF (2 mL).

    • Slowly add a solution of cyclopropyl bromide (1.5 mmol) in anhydrous THF (1 mL). The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of zinc dust. This solution is used directly in the next step.

  • Cross-Coupling Reaction:

    • In a separate dry Schlenk flask under an inert atmosphere, add 6-bromonicotinonitrile (1.0 mmol), NiCl₂(dme) (0.05 mmol), and terpyridine (0.05 mmol).

    • Add anhydrous DMA (5 mL).

    • To this mixture, add the freshly prepared solution of cyclopropylzinc bromide (1.5 mmol) via cannula.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford this compound.

Alternative Strategy: Cyanation of a 6-Cyclopropylpyridine Precursor

An alternative disconnection involves the late-stage introduction of the nitrile group. This would require the synthesis of a 6-cyclopropyl-halopyridine (e.g., 6-cyclopropyl-3-bromopyridine) followed by a cyanation reaction. Copper-catalyzed cyanation is a well-established method for this transformation.

Catalyst System for Cyanation

CatalystCyanide SourceSolventTemp (°C)Key Observations & Causality
CuI KCN or Zn(CN)₂DMF or NMP120-150Copper(I) iodide is a common and effective catalyst for cyanation of aryl halides. The reaction often requires high temperatures. The use of zinc cyanide can sometimes be milder than potassium cyanide.[15]
CuCN -DMF120-150Copper(I) cyanide can act as both the catalyst and the cyanide source, though additional cyanide source is often added.

Expertise & Experience Insights:

While a viable route, this multi-step approach is generally less convergent than the direct cross-coupling strategies. The cyanation step often requires harsh reaction conditions (high temperatures) and the use of highly toxic cyanide reagents, which may be a consideration for process safety and scalability.

Conclusion and Recommendations

For the synthesis of this compound, both palladium- and nickel-catalyzed cross-coupling reactions represent highly effective and reliable strategies.

  • For general laboratory-scale synthesis and broad functional group tolerance, a palladium-catalyzed Suzuki-Miyaura coupling using a bulky biarylphosphine ligand such as SPhos is highly recommended. This system consistently delivers high yields under well-established and reproducible conditions.

  • For cost-sensitive applications and large-scale production, a nickel-catalyzed Negishi coupling is an excellent alternative. While it may require more rigorous optimization and stricter anaerobic conditions, the lower cost of nickel and the potential for room-temperature reactions make it a very attractive option.

The choice of catalyst is a critical decision in the synthesis of this compound. By understanding the nuances of each catalytic system and leveraging the experimental data and protocols provided in this guide, researchers can confidently select the optimal approach to meet their specific synthetic goals.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Cyclopropylnicotinonitrile Compounds and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preclinical evaluation of 6-cyclopropylnicotinonitrile compounds and structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the in vitro and in vivo assessment of this chemical scaffold, with a focus on its potential applications in oncology and infectious diseases. While direct studies on this compound are limited in publicly accessible literature, this guide draws upon established experimental data from closely related cyclopropyl-containing and nicotinonitrile-based derivatives to provide a robust framework for future research and development.

Introduction to the this compound Scaffold

The this compound scaffold is a unique chemical entity characterized by a pyridine ring substituted with a cyclopropyl group and a nitrile moiety. The cyclopropyl ring is a bioisostere often employed in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The nitrile group can participate in various biological interactions and serves as a versatile synthetic handle. This combination of functional groups suggests that this compound derivatives could be promising candidates for targeting a range of biological pathways. Drawing parallels from broader research, related pyridine and pyrimidine derivatives have shown significant potential as kinase inhibitors and antimicrobial agents, providing a strong rationale for the investigation of this specific scaffold.[1][2]

Part 1: In Vitro Evaluation Strategies and Comparative Data

In vitro studies are the cornerstone of early-stage drug discovery, providing critical insights into a compound's biological activity, mechanism of action, and potential for further development. For this compound analogs, the primary areas of investigation have been anticancer and antimicrobial activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The antiproliferative potential of compounds containing cyclopropyl and pyridine or pyrimidine moieties has been explored against various cancer cell lines. These studies typically involve assessing the compound's ability to inhibit cell growth and induce cell death.

A common method to evaluate the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of the test compounds for a specified duration (typically 48-72 hours).

  • MTT Incubation: Following treatment, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is then calculated.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - 5.14[3]
Phosphanylidene Pyridine DerivativesHL-60 (Leukemia)< 12 µg/ml[4]
Pyrido[2,3-d]pyrimidine DerivativesMCF-7 (Breast)0.57[5]
2-CyclopropylindoloquinonesHypoxic Tumor CellsVaries (highly potent)[6]

These data highlight that the inclusion of a pyridine or a related heterocyclic core, often in combination with other functionalities, can lead to potent anticancer activity. The pyridine-urea derivatives, for instance, have demonstrated significant growth inhibition in breast cancer cells.[3] Similarly, certain pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against breast cancer cell lines.[5]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The unique structural features of this compound suggest potential for antibacterial and antifungal activity.

The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following table presents MIC values for cyclopropyl-containing compounds against various pathogens, offering a comparative perspective for the potential of this compound derivatives.

Compound ClassMicroorganismMIC (µM)Reference
1-Cyclopropyl-fluoroquinolone AnalogsStaphylococcus aureus0.44[7]
1-Cyclopropyl-fluoroquinolone AnalogsEscherichia coli0.8[7]
Amide Derivatives with CyclopropaneStaphylococcus aureus32 - 64 µg/mL (moderate)[8]
Amide Derivatives with CyclopropaneCandida albicans16 µg/mL (promising)[8]

The data indicate that the cyclopropyl moiety is a key feature in several potent antimicrobial agents. For example, 1-cyclopropyl-fluoroquinolone analogs exhibit strong activity against both Gram-positive and Gram-negative bacteria.[7] Additionally, various amide derivatives incorporating a cyclopropane ring have shown promising antifungal activity.[8]

Part 2: In Vivo Evaluation: From Bench to Preclinical Models

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism. These studies provide a more complex biological context than in vitro assays.

Animal Models in Preclinical Research

The selection of an appropriate animal model is critical for the relevance of in vivo data.[9][10] For oncology studies, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[10] For infectious disease research, infection models are established by introducing a pathogen into a suitable animal host.[11]

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis A Human cancer cell line propagation B Subcutaneous injection of cells into immunocompromised mice A->B C Tumor volume reaches a predetermined size D Randomization of mice into control and treatment groups C->D E Daily administration of This compound analog or vehicle D->E F Tumor volume and body weight measurement (e.g., 2-3 times/week) E->F G Endpoint: Tumor growth inhibition calculation F->G H Toxicity assessment (e.g., organ weight, histopathology) F->H G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Analog Compound->VEGFR

References

A Spectroscopic Guide to the Synthesis of 6-Cyclopropylnicotinonitrile: Distinguishing Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmacologically relevant scaffolds, rigorous characterization of the final product is paramount to ensure purity, confirm identity, and validate the synthetic route. This guide provides an in-depth spectroscopic comparison of 6-Cyclopropylnicotinonitrile, a valuable building block in medicinal chemistry, with its common precursors, 2-Chloro-5-cyanopyridine and Cyclopropylboronic acid. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally track the progression of the reaction and confirm the successful formation of the desired product.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organohalide with an organoboron compound. In this case, the aromatic chlorine atom of 2-Chloro-5-cyanopyridine is substituted with the cyclopropyl group from Cyclopropylboronic acid. Understanding the spectroscopic signatures of each of these components is key to monitoring the reaction's success.

Synthesis_of_this compound cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 2_Chloro_5_cyanopyridine 2-Chloro-5-cyanopyridine Pd_catalyst Pd Catalyst Base 2_Chloro_5_cyanopyridine->Pd_catalyst Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->Pd_catalyst 6_Cyclopropylnicotinonitrile This compound Pd_catalyst->6_Cyclopropylnicotinonitrile

Figure 1: Synthetic route to this compound via Suzuki-Miyaura coupling.

Experimental Protocols

General Spectroscopic Methods
  • FTIR Spectroscopy: Spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples. Data is collected in the 4000-400 cm⁻¹ range.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a standard GC-MS system. The molecular ion peak and key fragmentation patterns are analyzed.

Spectroscopic Comparison: Unambiguous Product Identification

The transformation of the precursors into this compound is accompanied by distinct changes in their respective spectra. The following sections detail the key spectroscopic features that differentiate the product from its starting materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective tool for identifying the presence and disappearance of key functional groups. The most informative region for this reaction is the C-H stretching and the fingerprint region.

FTIR_Comparison Precursors Precursors 2-Chloro-5-cyanopyridine: - C-Cl stretch - Aromatic C-H stretches - C≡N stretch (~2230 cm⁻¹) Cyclopropylboronic acid: - Broad O-H stretch (~3300 cm⁻¹) - Cyclopropyl C-H stretches - B-O stretch Transformation Precursors->Transformation Product Product This compound: - Absence of broad O-H stretch - Absence of C-Cl stretch in fingerprint region - Persistence of C≡N stretch - Appearance of characteristic cyclopropyl C-H stretches alongside aromatic C-H stretches Transformation->Product

Figure 2: Key transformations observed in FTIR spectroscopy.

Table 1: Comparative FTIR Data (cm⁻¹)

Functional Group2-Chloro-5-cyanopyridineCyclopropylboronic acidThis compoundRationale for Change
O-H Stretch (Alcohol/Acid)N/A~3300 (broad)N/AConsumption of the boronic acid precursor leads to the disappearance of the broad O-H absorption.
Aromatic C-H Stretch~3100-3000N/A~3100-3000The pyridine ring is retained in the product.
Aliphatic C-H StretchN/A~3000-2900~3000-2900The cyclopropyl C-H stretches are incorporated into the final product.
C≡N Stretch~2230N/A~2225The nitrile group is a spectator in this reaction and remains in the product, possibly with a minor shift.
C-Cl Stretch~800-600N/AN/AThe disappearance of the C-Cl bond is a key indicator of a successful reaction.
B-O StretchN/A~1350N/ALoss of the boronic acid moiety results in the disappearance of this absorption.

The disappearance of the broad O-H stretch from Cyclopropylboronic acid and the C-Cl vibration from 2-Chloro-5-cyanopyridine, coupled with the retention of the C≡N stretch and the aromatic C-H stretches, provides strong evidence for the formation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the product's constitution.

The proton NMR spectrum of this compound shows a combination of signals from both precursors, with characteristic shifts indicating the new C-C bond formation.

Table 2: Comparative ¹H NMR Data (ppm)

Proton Environment2-Chloro-5-cyanopyridineCyclopropylboronic acidThis compoundRationale for Change
Pyridine H~8.8 (d), ~8.0 (dd), ~7.6 (d)N/A~8.6 (d), ~7.8 (dd), ~7.3 (d)The electronic environment of the pyridine ring protons is altered by the replacement of the electron-withdrawing chlorine with the cyclopropyl group, leading to upfield shifts.
Cyclopropyl CHN/A~1.0-0.5 (m)~2.2 (m, 1H), ~1.2 (m, 2H), ~1.0 (m, 2H)The protons of the cyclopropyl group are now deshielded due to their attachment to the aromatic pyridine ring.
B(OH)₂N/AVariable, broadN/ADisappearance of the acidic protons from the boronic acid group.

The most telling features in the ¹H NMR of the product are the upfield shift of the pyridine protons compared to the chloro-precursor and the appearance of multiplets in the aliphatic region corresponding to the cyclopropyl ring protons, which are shifted downfield relative to cyclopropylboronic acid.

¹³C NMR further confirms the structural changes, with notable shifts in the carbon signals of the pyridine ring and the appearance of the cyclopropyl carbon signals.

Table 3: Comparative ¹³C NMR Data (ppm)

Carbon Environment2-Chloro-5-cyanopyridineCyclopropylboronic acidThis compoundRationale for Change
Pyridine C-Cl~153N/A~165 (C-Cyclopropyl)The carbon formerly bonded to chlorine is now bonded to the cyclopropyl group, resulting in a significant downfield shift.
Other Pyridine C~152, ~140, ~128, ~110N/A~151, ~139, ~120, ~108The electronic environment of all pyridine carbons is altered, leading to shifts in their resonances.
C≡N~117N/A~118The nitrile carbon remains relatively unchanged.
Cyclopropyl CN/A~8, ~0~16 (CH), ~11 (CH₂)The cyclopropyl carbons are now in a different electronic environment, attached to the pyridine ring, causing a downfield shift.

The significant downfield shift of the pyridine carbon at the substitution site (formerly C-Cl) is a definitive marker for the formation of the new C-C bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product and can provide structural information through analysis of fragmentation patterns.

Table 4: Comparative Mass Spectrometry Data (m/z)

Species2-Chloro-5-cyanopyridineCyclopropylboronic acidThis compoundRationale for Change
Molecular Ion [M]⁺ 138/140 (due to ³⁵Cl/³⁷Cl isotopes)86144 The molecular ion peak directly corresponds to the molecular weight of the successfully synthesized product.
Key Fragments Loss of Cl, CNLoss of H₂O, B(OH)₂Loss of H, CN, cyclopropyl groupThe fragmentation pattern of the product will be distinct from the precursors, showing fragments corresponding to the combined structure.

The presence of a molecular ion peak at m/z 144 and the absence of the characteristic isotopic pattern of chlorine (a 3:1 ratio for M and M+2 peaks) are clear indicators of the successful synthesis of this compound.

Conclusion

The successful synthesis of this compound from 2-Chloro-5-cyanopyridine and Cyclopropylboronic acid can be unequivocally confirmed through a multi-technique spectroscopic approach. By carefully analyzing the changes in FTIR, ¹H NMR, ¹³C NMR, and Mass Spectra, researchers can confidently distinguish the final product from its precursors. The key indicators of a successful reaction are:

  • FTIR: Disappearance of the O-H stretch from the boronic acid and the C-Cl stretch from the pyridine precursor.

  • ¹H NMR: Appearance of characteristic cyclopropyl proton signals and an upfield shift of the pyridine protons.

  • ¹³C NMR: A significant downfield shift for the substituted pyridine carbon and the appearance of cyclopropyl carbon signals.

  • MS: A molecular ion peak at m/z 144 and the absence of the chlorine isotopic pattern.

This guide provides a foundational framework for the spectroscopic analysis of this important synthetic transformation, ensuring the integrity and quality of the final product for downstream applications in drug discovery and development.

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 6-Cyclopropylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<M>

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs, including bosutinib and neratinib.[1] Its prevalence is due to its versatile chemical reactivity and its ability to act as a bioisostere for other functional groups, enabling favorable interactions with a wide range of biological targets.[1] The introduction of a cyclopropyl group at the 6-position of the pyridine ring is a strategic design choice. The cyclopropyl moiety, a non-classical bioisostere, can enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity and altering electronic effects.[2]

However, promising biological activity alone does not make a successful drug. A candidate molecule must possess a suitable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to be viable. Early assessment of these "drug-like" properties is critical to de-risk drug discovery projects, reduce late-stage attrition, and guide synthetic chemistry efforts toward compounds with a higher probability of clinical success.[3][4]

This guide provides a comprehensive framework for assessing the drug-like properties of novel 6-cyclopropylnicotinonitrile derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices. We will navigate from rapid in silico predictions to definitive in vitro assays, providing a logical, tiered approach to data generation and decision-making.

Part 1: In Silico Profiling - The First-Pass Filter

Before committing to resource-intensive synthesis and in vitro testing, computational models provide a rapid and cost-effective first assessment of a compound's potential drug-likeness.[5][6] This initial screen helps prioritize which derivatives to synthesize and flags potential liabilities early in the design phase.

The Rationale for Computational Screening

The goal of in silico profiling is not to obtain exact values but to identify compounds that fall within acceptable ranges for key physicochemical properties that govern oral bioavailability. The most widely recognized of these is Lipinski's Rule of Five (Ro5).[7][8] The Ro5 observes that most orally administered drugs have:

  • A molecular weight (MW) of less than 500 Daltons.[7]

  • A calculated octanol-water partition coefficient (logP) not exceeding 5.[7]

  • No more than 5 hydrogen bond donors (HBD).[7]

  • No more than 10 hydrogen bond acceptors (HBA).[7]

While not an absolute determinant of success, violations of these rules can indicate potential issues with absorption or permeability.[9][10]

Key In Silico Parameters and Comparative Analysis

We will evaluate a hypothetical series of this compound derivatives against a known orally active drug, Bosutinib, which contains a related pyridine core. We will use freely available web servers like SwissADME and pkCSM for these predictions.[11][12]

Table 1: Comparative In Silico Profiling of Hypothetical this compound Derivatives

CompoundStructureMW ( g/mol )cLogPHBDHBATPSA (Ų)Ro5 Violations
Derivative A 6-cyclopropyl-5-(phenyl)nicotinonitrile220.273.100236.590
Derivative B 6-cyclopropyl-5-(4-hydroxyphenyl)nicotinonitrile236.272.851356.820
Derivative C 6-cyclopropyl-5-(4-carboxyphenyl)nicotinonitrile264.282.901473.850
Derivative D 6-cyclopropyl-5-(morpholino)nicotinonitrile231.291.500448.850
Bosutinib (Reference Drug)530.454.8529107.741 (MW>500)

Data are hypothetical and for illustrative purposes. TPSA = Topological Polar Surface Area.

From this initial screen, all hypothetical derivatives exhibit excellent Ro5 profiles, suggesting they are good candidates for oral drug development. Their lower molecular weight and cLogP compared to Bosutinib may confer advantages in solubility and absorption.

In Silico ADMET Workflow

The initial computational assessment can be visualized as a filtering cascade.

ADMET_Workflow cluster_0 In Silico Screening cluster_1 Decision & Synthesis Start Library of Virtual This compound Derivatives Ro5 Lipinski's Rule of Five (Ro5) (MW, logP, HBD, HBA) Start->Ro5 Calculate TPSA Topological Polar Surface Area (TPSA) Ro5->TPSA Filter (≤1 Violation) ADMET_Pred ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) TPSA->ADMET_Pred Filter (TPSA < 140 Ų) Prioritize Prioritize Candidates for Synthesis ADMET_Pred->Prioritize Select Best Profile

Caption: In silico workflow for prioritizing drug candidates.

Part 2: In Vitro Experimental Validation

While in silico models are powerful for prioritization, experimental data is required for confident decision-making.[13] The following section details key in vitro assays to validate the computational predictions and provide a more nuanced understanding of the ADMET properties of the synthesized derivatives.

Section 2.1: Physicochemical Properties

Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development.

  • Experimental Protocol: Kinetic Solubility via Nephelometry

    • Compound Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO.

    • Dilution: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock to the corresponding wells to achieve a final concentration of 100 µM (with 1% DMSO).

    • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

    • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).

    • Quantification: Compare the light scattering units to a standard curve of known insoluble compounds to determine the kinetic solubility.

    • Causality: We use a kinetic assay because it mimics the rapid precipitation that can occur when a drug administered in a formulation enters the aqueous environment of the gut. PBS at pH 7.4 is used to simulate physiological pH.[14]

Lipophilicity (LogD): Lipophilicity is a key driver of membrane permeability but can also influence metabolism and toxicity. LogD is the measure of lipophilicity at a specific pH (here, 7.4).

  • Experimental Protocol: LogD Measurement by Shake-Flask Method

    • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and vice-versa by mixing and allowing them to separate.

    • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS.

    • Equilibration: Vortex the vial vigorously for 10 minutes, followed by centrifugation to ensure complete phase separation.

    • Quantification: Carefully sample both the aqueous (PBS) and organic (n-octanol) layers. Determine the concentration of the compound in each phase using LC-MS/MS.

    • Calculation: LogD = log10 ([Concentration]octanol / [Concentration]aqueous).

    • Causality: The shake-flask method is the gold standard for determining lipophilicity. Using pH 7.4 buffer is critical as the ionization state of a molecule, which can change with pH, significantly impacts its partitioning behavior.

Section 2.2: Pharmacokinetic Properties (ADME)

Membrane Permeability: This assay assesses a compound's ability to passively diffuse across a cell membrane, a critical step for oral absorption.[15]

  • Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to form an artificial lipid membrane.[16]

    • Buffer Addition: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.[17]

    • Compound Addition: Add 150-200 µL of the test compound solution (e.g., 10 µM in PBS) to the donor plate wells.[17]

    • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly for 5 to 18 hours at room temperature.[15][17]

    • Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells by LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated using the concentrations and known parameters like well volume and incubation time. Compounds are typically categorized as low, medium, or high permeability.

    • Causality: The PAMPA assay specifically measures passive diffusion, providing a clean, high-throughput assessment of a compound's ability to cross the lipid core of a cell membrane.[15] It eliminates the complexities of active transporters, allowing for a direct comparison of the intrinsic permeability of different derivatives.[18]

Metabolic Stability: This assay evaluates how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[14][19] Rapid metabolism can lead to low oral bioavailability and a short duration of action.

  • Experimental Protocol: Liver Microsome Stability Assay

    • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer containing PBS (pH 7.4) and an NADPH-regenerating system (the cofactor for CYP enzymes).[14][20]

    • Reaction Initiation: Pre-warm the microsomes and test compound (e.g., at 1 µM final concentration) at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[19][20]

    • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[19][21]

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14]

    • Causality: Liver microsomes are subcellular fractions that are enriched in the phase I metabolic enzymes (CYPs) located in the endoplasmic reticulum.[20] This assay provides a robust and standardized method to assess a primary route of drug metabolism.[21][22] Including a control incubation without NADPH is crucial to distinguish between metabolic degradation and simple chemical instability.[19]

Part 3: Comparative Analysis & Decision Making

The data generated from the in silico and in vitro assays must be integrated to build a comprehensive profile of each derivative and guide the project's direction.

Summarizing and Comparing Performance

The quantitative data should be consolidated into a single table for easy comparison. This allows for a holistic view of each compound's strengths and weaknesses.

Table 2: Integrated ADMET Profile of this compound Derivatives

CompoundcLogP (Predicted)Kinetic Solubility (µM)PAMPA Pe (10-6 cm/s)HLM Stability (t1/2, min)Overall Assessment
Derivative A 3.107512.5 (High)> 60Promising: Good balance of properties.
Derivative B 2.851509.8 (High)45Good: Improved solubility, slightly lower stability.
Derivative C 2.90> 2001.2 (Low)> 60Challenging: Low permeability despite high stability.
Derivative D 1.50> 2002.5 (Low)15Poor: Low permeability and metabolically unstable.
Warfarin (Control)3.0111010.5 (High)28(Reference)

Data are hypothetical and for illustrative purposes. Warfarin is included as a typical control compound.

Decision-Making Framework

Based on the integrated data, a decision can be made on which compounds to advance. This process can be visualized as a decision tree, where compounds must pass certain thresholds to move to the next stage of development.

Decision_Tree Sol Solubility > 20 µM? Perm Permeability > 5 x 10⁻⁶ cm/s? Sol->Perm Yes Deprioritize Deprioritize Sol->Deprioritize No Stab Stability t½ > 30 min? Perm->Stab Yes Optimize Optimize for Permeability/Stability Perm->Optimize No Advance Advance to In Vivo PK Stab->Advance Yes Stab->Optimize No Start Synthesized Derivative Start->Sol

Caption: A decision tree for advancing drug candidates.

In our hypothetical example, Derivative A emerges as the lead candidate, possessing a well-balanced profile of high permeability and high metabolic stability. Derivative B is also a strong candidate, with its superior solubility being a notable advantage. Derivative C would require significant medicinal chemistry efforts to improve its poor permeability, while Derivative D would be deprioritized due to multiple liabilities.

Conclusion

The successful progression of a drug candidate is a multi-parameter optimization challenge. For the this compound series, a systematic and tiered approach to assessing drug-like properties is essential. By integrating predictive in silico modeling with robust in vitro ADMET assays, research teams can make data-driven decisions, efficiently allocate resources, and significantly increase the probability of identifying a derivative with the potential for clinical success. This guide provides a foundational workflow that can be adapted and expanded to build a comprehensive understanding of any new chemical series.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Cyclopropylnicotinonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible handling and disposal of specialized chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-cyclopropylnicotinonitrile. As a compound incorporating a pyridine ring, a nitrile functional group, and a cyclopropyl moiety, its disposal requires a nuanced understanding of its chemical properties and potential hazards. This document is designed to provide clarity and operational guidance for researchers, scientists, and drug development professionals.

Part 1: Hazard Profile and Waste Characterization

Before any disposal protocol is initiated, a thorough risk assessment is critical. The structure of this compound presents several potential hazards that inform its classification as hazardous waste.

  • Pyridine Moiety: The pyridine ring is a known structural alert. Pyridine itself is flammable and toxic, and its derivatives can cause skin, eye, and respiratory irritation.[1][2] Proper handling is essential to prevent exposure through inhalation, ingestion, or skin contact.

  • Nitrile Functional Group (-C≡N): While organic nitriles are often stable, they possess latent toxicity. They do not readily release free cyanide ions, but caution is warranted as improper disposal (e.g., mixing with strong acids) or metabolic processes could potentially lead to the formation of highly toxic cyanide compounds.[3] Therefore, all nitrile-containing compounds must be treated as toxic waste.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) designates certain discarded commercial chemical products as hazardous waste under two primary lists: the P-list (acutely hazardous) and the U-list (toxic).[4][5] While this compound is not specifically named, Pyridine is listed as a U-list hazardous waste (U196). Prudent practice dictates that derivatives with similar hazard profiles be managed with the same level of caution. Therefore, all waste generated from this compound must be collected and disposed of as regulated hazardous chemical waste.[6][7]

Part 2: Pre-Disposal Safety and Segregation

Proper preparation is the most effective way to mitigate risk during waste handling. This begins with appropriate personal protective equipment and strict waste segregation.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent chemical exposure. All personnel handling this compound waste must adhere to the following standards.[8][9][10]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton® are recommended for pyridine derivatives).[11] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[2]Prevents dermal absorption, which can lead to systemic toxicity, and protects against skin irritation.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes, which can cause serious irritation or damage.[12]
Body Protection A fully buttoned, flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of open containers and waste consolidation should occur within a certified chemical fume hood.[10][13]Minimizes the inhalation of potentially harmful vapors or aerosols.
Waste Segregation: The Key to Preventing Reactions

To prevent dangerous chemical reactions, this compound waste must be segregated at the point of generation.[9][14]

  • Do Not Mix: Never mix this waste stream with strong oxidizing agents, acids, or bases.

  • Designated Containers: Collect all this compound waste in a dedicated container, separate from other waste streams like halogenated solvents or aqueous waste.[11][13]

Part 3: Step-by-Step Disposal Protocol

Follow this systematic procedure for the collection and disposal of all materials contaminated with this compound.

Step 1: Waste Container Selection and Preparation
  • Choose a Compatible Container: Use a clean, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. Ensure the container is free of contaminants and compatible with organic nitriles and pyridines.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.

Step 2: Waste Collection
  • Liquid Waste: Carefully pour all liquid waste containing this compound (e.g., reaction mother liquors, contaminated solvents) into the designated hazardous waste container using a funnel. This should be done inside a chemical fume hood.[15]

  • Solid Waste & Contaminated Materials: All disposable materials that have come into contact with the compound are also considered hazardous waste.[16] This includes:

    • Gloves

    • Pipette tips

    • Weighing papers/boats

    • Contaminated absorbent pads from spill cleanup Collect these items in a separate, clearly labeled plastic bag or a dedicated solid waste container.[16]

Step 3: Final Labeling and Storage
  • Complete the Label: Once waste is added, accurately fill out the hazardous waste label with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" and any other chemical constituents.

    • Associated Hazards: "Toxic," "Irritant." Check the SDS for flammability hazards.

    • Accumulation Start Date.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[12] Store it in a designated and clearly marked satellite accumulation area within the laboratory. This area should be in a secondary container to contain any potential leaks.[9]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container. Do not attempt to dispose of the chemical waste through standard drains or trash.[2][17]

Diagram: Disposal Decision Workflow

The following diagram outlines the logical flow for safely managing this compound waste.

G cluster_prep Preparation Phase cluster_collection Collection Phase cluster_final Finalization Phase cluster_emergency Contingency A Identify Waste: This compound (Liquid, Solid, or Debris) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Compatible, Labeled Waste Container B->C D Segregate Waste (No Incompatibles) C->D E Add Waste to Container (Inside Fume Hood) D->E F Securely Seal and Complete Waste Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Spill Occurs J Follow Spill Management Protocol I->J

Caption: Decision workflow for the safe disposal of this compound.

Part 4: Emergency Procedures - Spill Management

Accidents require immediate and correct action. The response protocol depends on the size of the spill.

Small Spill (manageable by trained lab personnel)
  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate vapors.

  • Contain: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to cover and contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material using non-sparking tools into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor or EHS department as per institutional policy.

Large Spill (requires EHS assistance)
  • Evacuate: Immediately evacuate all personnel from the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Alert: Activate the nearest fire alarm and contact your institution's EHS emergency line and/or 911. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.[18]

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 6-Cyclopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Integrity When Handling 6-Cyclopropylnicotinonitrile.

The Rationale Behind a Cautious Approach

The pyridine moiety suggests potential for skin, eye, and respiratory irritation, as is common with many pyridine derivatives.[2][3] The nitrile group (a cyano group bonded to an organic substituent) warrants careful handling, as some nitrile compounds can be toxic.[4] Therefore, in the absence of specific toxicological data for this compound, a conservative approach that mitigates all potential routes of exposure is not just recommended, but essential for maintaining a safe laboratory environment.

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, which is noted to be a solid and may be in powdered form.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles with side shieldsProtects against accidental splashes and airborne particles of the solid compound.
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer good resistance to a range of organic solvents and are a suitable choice for handling powdered chemicals.[5] However, for prolonged contact or when using solvents, it is crucial to consult glove manufacturer's compatibility charts.
Body Protection Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended when handling the powder outside of a certified chemical fume hood or when there is a risk of generating airborne dust.

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handling_weigh Weigh the solid compound in the fume hood prep_materials->handling_weigh handling_transfer Carefully transfer the compound handling_weigh->handling_transfer handling_reaction Perform the reaction within the fume hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in the correct order cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: A typical workflow for the safe handling of powdered chemical compounds.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidental exposures can occur. Immediate and appropriate first aid is crucial.

Exposure Response Plan
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][8] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Management and Waste Disposal

Proper containment and disposal of this compound are critical to prevent environmental contamination and further exposure.

Spill Cleanup

For a small spill of solid material:

  • Restrict access to the area.

  • Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealed container for hazardous waste. Avoid generating dust.[11]

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[2][3]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof container.

  • Contaminated Materials: Gloves, weigh boats, and other disposable items should be placed in a designated hazardous waste container.

Waste containing pyridine derivatives should be segregated from other waste streams and disposed of in accordance with local, state, and federal regulations.[12][13] Incineration at a licensed facility is a common disposal method for such compounds.[12]

Disposal_Workflow start Waste Generation (Solid, Liquid, Contaminated PPE) segregate Segregate Waste by Type start->segregate label_container Label Container 'Hazardous Waste - this compound' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store pickup Arrange for Pickup by EHS or Licensed Vendor store->pickup

Caption: A streamlined process for the proper disposal of this compound waste.

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently handle this compound and other novel compounds, ensuring both the integrity of your research and the safety of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.